B1574680 PT-112

PT-112

货号: B1574680
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PT-112 (Imifoplatin) is a first-in-class small molecule conjugate of pyrophosphate and platinum that exhibits a unique pleiotropic mechanism of action, distinguishing it from traditional platinum-based chemotherapeutics . Its primary mechanism involves inducing immunogenic cell death (ICD), a form of cell death that activates the immune system against the tumor . During ICD, this compound promotes the release of damage-associated molecular patterns (DAMPs), which recruit and activate immune effector cells such as T-cells within the tumor microenvironment, generating an adaptive anti-cancer immune response . Preclinical studies demonstrate that this compound exhibits notable selectivity for highly glycolytic tumor cells with mitochondrial dysfunction, inducing cell death through non-apoptotic pathways involving unresolved autophagy and massive mitochondrial reactive oxygen species (ROS) generation . Furthermore, the pyrophosphate moiety confers osteotropism, directing the drug to mineralized bone, which is of particular interest for researching cancers that originate in or metastasize to bone, such as metastatic castration-resistant prostate cancer (mCRPC) and multiple myeloma . This compound has been evaluated in clinical trials for advanced solid tumors and has shown an attractive tolerability profile alongside evidence of durable clinical responses . For research use only. Not for human consumption.

属性

IUPAC 名称

N/A

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

PT-112;  PT 112;  PT112; 

产品来源

United States

Foundational & Exploratory

PT-112: A Technical Deep Dive into the Mechanisms of Immunogenic Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

NEW YORK, December 14, 2025 – Promontory Therapeutics' lead candidate, PT-112, a novel platinum-pyrophosphate conjugate, has demonstrated a significant ability to induce immunogenic cell death (ICD), a sought-after mechanism in oncology that activates the patient's own immune system to fight cancer. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action

This compound distinguishes itself from traditional platinum-based chemotherapies through its unique chemical structure and mechanism of action. The pyrophosphate moiety is understood to facilitate the compound's entry into cells and contribute to its biodistribution, including a notable tropism for bone.[1] Once inside the cancer cell, this compound induces a cascade of events culminating in immunogenic cell death, a form of apoptosis that is immunologically potent.

The core mechanism is initiated by the induction of stress in two key cellular organelles: the endoplasmic reticulum (ER) and the mitochondria.[2][3] This dual stress pathway is a hallmark of this compound's activity and is central to its ability to provoke an anti-tumor immune response.

Evidence suggests that this compound inhibits ribosomal biogenesis, leading to nucleolar stress.[2] This triggers the integrated stress response (ISR), characterized by the phosphorylation of eukaryotic translation initiation factor 2 subunit alpha (eIF2α).[2][4] The activation of the ISR is a critical upstream event that contributes to both ER stress and mitochondrial dysfunction.

Mitochondrial stress is a pronounced effect of this compound, leading to the generation of reactive oxygen species (ROS), alterations in mitochondrial membrane potential, and the release of mitochondrial DNA (mtDNA) into the cytoplasm, which acts as a potent immunogenic signal.[2][5] This is particularly effective in cancer cells with existing mitochondrial deficiencies, suggesting a potential biomarker for patient stratification.[5]

The culmination of these stress pathways is the release of a specific set of Damage-Associated Molecular Patterns (DAMPs) that signal to the immune system. The three canonical DAMPs that define ICD are:

  • Calreticulin (CRT) exposure: A chaperone protein that translocates from the ER lumen to the cell surface, acting as a potent "eat-me" signal for dendritic cells.[5][6]

  • Extracellular ATP release: Secreted by dying cells, ATP acts as a "find-me" signal, attracting antigen-presenting cells to the tumor microenvironment.[6]

  • High Mobility Group Box 1 (HMGB1) secretion: A nuclear protein that, when released, acts as a pro-inflammatory cytokine and further stimulates the immune response.[6]

The release of these DAMPs facilitates the recruitment and activation of dendritic cells, which then present tumor antigens to T cells, leading to a specific and durable anti-tumor immune response.[6] This mechanism underpins the observed synergy of this compound with immune checkpoint inhibitors in preclinical models.[6][7]

Quantitative Data on ICD Markers

The following tables summarize the quantitative data on the induction of key ICD markers by this compound in various cancer cell lines.

Table 1: Calreticulin (CRT) Exposure

Cell LineTreatmentFold Increase in CRT Exposure (vs. Control)Reference
TSA (murine breast adenocarcinoma)50 µg/mL this compound for 24h~3.5[6]
L929dt (murine fibrosarcoma)10 µM this compound for 48hSignificant increase[5]
L929dt (murine fibrosarcoma)10 µM this compound for 48hSignificant increase[5]

Table 2: Extracellular ATP Release

Cell LineTreatmentFold Increase in ATP Release (vs. Control)Reference
TSA (murine breast adenocarcinoma)50 µg/mL this compound for 24h~4.5[6]

Table 3: HMGB1 Secretion

Cell LineTreatmentFold Increase in HMGB1 Secretion (vs. Control)Reference
TSA (murine breast adenocarcinoma)50 µg/mL this compound for 24h~2.5[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calreticulin Exposure Assay by Flow Cytometry

Objective: To quantify the surface exposure of calreticulin on cancer cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Primary antibody against Calreticulin (e.g., rabbit anti-calreticulin)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG)

  • Propidium Iodide (PI) or other viability dye

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Protocol:

  • Seed cancer cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound for the specified duration (e.g., 24 hours). Include an untreated control.

  • Harvest the cells by gentle trypsinization and wash once with ice-cold PBS.

  • Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/mL.

  • Add the primary anti-calreticulin antibody at the manufacturer's recommended dilution.

  • Incubate for 1 hour on ice, protected from light.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody at the recommended dilution.

  • Incubate for 30 minutes on ice, protected from light.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer containing PI (or other viability dye) to exclude dead cells from the analysis.

  • Analyze the samples on a flow cytometer, gating on the live cell population to determine the percentage of CRT-positive cells and the mean fluorescence intensity.

Extracellular ATP Release Assay

Objective: To measure the concentration of ATP released into the cell culture supernatant following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium (phenol red-free recommended)

  • Luminase-based ATP assay kit (e.g., ENLITEN® ATP Assay System)

  • Luminometer

  • Opaque-walled 96-well plates

Protocol:

  • Seed cancer cells in an opaque-walled 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include an untreated control.

  • At the desired time point (e.g., 24 hours), carefully collect the cell culture supernatant without disturbing the cell monolayer.

  • Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Add the ATP assay reagent to a new opaque-walled 96-well plate.

  • Add a small volume of the collected cell culture supernatant to the wells containing the assay reagent.

  • Incubate for the time specified in the kit protocol (typically a few minutes).

  • Measure the luminescence using a luminometer.

  • Calculate the ATP concentration based on a standard curve generated with known concentrations of ATP.

HMGB1 Secretion Assay by ELISA

Objective: To quantify the amount of HMGB1 released into the cell culture supernatant following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • HMGB1 ELISA kit

  • Microplate reader

Protocol:

  • Seed cancer cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound for the specified duration. Include an untreated control.

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Perform the HMGB1 ELISA according to the manufacturer's protocol. This typically involves the following steps: a. Adding the collected supernatants and standards to the wells of the pre-coated microplate. b. Incubating with a detection antibody. c. Adding a substrate solution to develop a colorimetric signal. d. Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of HMGB1 in the samples based on the standard curve.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in this compound-induced immunogenic cell death.

PT112_ICD_Pathway cluster_upstream Upstream Events cluster_organelle_stress Organelle Stress cluster_icd_hallmarks Hallmarks of ICD cluster_immune_response Immune Response This compound This compound Ribosomal Biogenesis Inhibition Ribosomal Biogenesis Inhibition This compound->Ribosomal Biogenesis Inhibition Nucleolar Stress Nucleolar Stress Ribosomal Biogenesis Inhibition->Nucleolar Stress Integrated Stress Response (ISR) Integrated Stress Response (ISR) Nucleolar Stress->Integrated Stress Response (ISR) HMGB1 Secretion HMGB1 Secretion Nucleolar Stress->HMGB1 Secretion eIF2a Phosphorylation eIF2a Phosphorylation Integrated Stress Response (ISR)->eIF2a Phosphorylation ER Stress ER Stress eIF2a Phosphorylation->ER Stress Mitochondrial Dysfunction Mitochondrial Dysfunction eIF2a Phosphorylation->Mitochondrial Dysfunction Calreticulin Exposure Calreticulin Exposure ER Stress->Calreticulin Exposure ROS Production ROS Production Mitochondrial Dysfunction->ROS Production mtDNA Release mtDNA Release Mitochondrial Dysfunction->mtDNA Release ATP Release ATP Release Mitochondrial Dysfunction->ATP Release Dendritic Cell Maturation & Antigen Presentation Dendritic Cell Maturation & Antigen Presentation Calreticulin Exposure->Dendritic Cell Maturation & Antigen Presentation ATP Release->Dendritic Cell Maturation & Antigen Presentation HMGB1 Secretion->Dendritic Cell Maturation & Antigen Presentation T-Cell Priming & Activation T-Cell Priming & Activation Dendritic Cell Maturation & Antigen Presentation->T-Cell Priming & Activation Anti-Tumor Immunity Anti-Tumor Immunity T-Cell Priming & Activation->Anti-Tumor Immunity Calreticulin_Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Harvest & Wash Cells Harvest & Wash Cells Treat with this compound->Harvest & Wash Cells Primary Antibody Incubation (anti-CRT) Primary Antibody Incubation (anti-CRT) Harvest & Wash Cells->Primary Antibody Incubation (anti-CRT) Wash Wash Primary Antibody Incubation (anti-CRT)->Wash Secondary Antibody Incubation (Fluorescent) Secondary Antibody Incubation (Fluorescent) Wash->Secondary Antibody Incubation (Fluorescent) Wash_2 Wash_2 Secondary Antibody Incubation (Fluorescent)->Wash_2 Wash Viability Staining (PI) Viability Staining (PI) Wash_2->Viability Staining (PI) Flow Cytometry Analysis Flow Cytometry Analysis Viability Staining (PI)->Flow Cytometry Analysis ATP_Release_Workflow Seed Cells in Opaque Plate Seed Cells in Opaque Plate Treat with this compound Treat with this compound Seed Cells in Opaque Plate->Treat with this compound Collect Supernatant Collect Supernatant Treat with this compound->Collect Supernatant Add to ATP Assay Reagent Add to ATP Assay Reagent Collect Supernatant->Add to ATP Assay Reagent Incubate Incubate Add to ATP Assay Reagent->Incubate Measure Luminescence Measure Luminescence Incubate->Measure Luminescence HMGB1_ELISA_Workflow cluster_elisa ELISA Steps Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Collect & Centrifuge Supernatant Collect & Centrifuge Supernatant Treat with this compound->Collect & Centrifuge Supernatant Perform ELISA Perform ELISA Collect & Centrifuge Supernatant->Perform ELISA Add Sample to Coated Plate Add Sample to Coated Plate Incubate with Detection Ab Incubate with Detection Ab Add Sample to Coated Plate->Incubate with Detection Ab Add Substrate Add Substrate Incubate with Detection Ab->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance

References

Unraveling PT-112: A Technical Guide to its Chemical Identity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-112 is a novel platinum-based therapeutic agent demonstrating a unique mechanism of action that sets it apart from traditional platinum chemotherapies. As a pyrophosphate-platinum conjugate, this compound induces immunogenic cell death (ICD), a process that activates the host immune system against cancer cells.[1] This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and key experimental data related to this compound, tailored for professionals in the field of oncology and drug development.

Chemical Structure and Properties

This compound, chemically known as R,R-1,2 cyclohexanediamine-pyrophosphato-platinum(II), is a novel platinum-pyrophosphate conjugate.[1] This unique structure, featuring a pyrophosphate moiety, contributes to its distinct biological activities and pharmacokinetic profile, including a notable propensity to accumulate in bone tissue (osteotropism).[1][2]

PropertyValueReference
Chemical Formula C₆H₁₆N₂O₇P₂Pt[3]
Molecular Weight 485.23 g/mol [3]
Appearance White to off-white solid[3]
CAS Number 1339960-28-9[3]

Mechanism of Action: Induction of Immunogenic Cell Death

Unlike conventional platinum drugs that primarily exert their cytotoxic effects through DNA damage, this compound's primary mechanism involves the induction of immunogenic cell death (ICD). This process is characterized by the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which in turn stimulate an anti-tumor immune response.

The key signaling pathways and cellular events triggered by this compound are multifaceted and interconnected:

  • Ribosomal Biogenesis Inhibition and Nucleolar Stress: this compound has been shown to rapidly inhibit ribosomal biogenesis (RiBi), leading to nucleolar stress. This is evidenced by the relocation of nucleolar proteins like NPM1 to the nucleoplasm. This disruption of ribosome production is believed to be a central and early event in this compound-induced cancer cell death.

  • Endoplasmic Reticulum (ER) Stress: The inhibition of ribosomal biogenesis and subsequent changes in protein translation can lead to endoplasmic reticulum (ER) stress. A key indicator of this is the phosphorylation of the eukaryotic translation initiation factor 2 subunit alpha (eIF2α), which activates the integrated stress response (ISR).

  • Mitochondrial Stress and Dysfunction: this compound induces significant mitochondrial stress, characterized by:

    • Increased mitochondrial mass.

    • Generation of reactive oxygen species (ROS).

    • Alterations in mitochondrial membrane potential.

    • Release of mitochondrial DNA (mtDNA) into the cytosol, which acts as a potent immunogenic signal.

  • Induction of Apoptosis: While distinct from traditional platinum agents, this compound does induce apoptosis. This is confirmed by the activation of executioner caspases, such as caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).

These upstream events culminate in the hallmark features of ICD:

  • Calreticulin (CRT) Exposure: Translocation of CRT from the ER to the cell surface, acting as an "eat-me" signal for dendritic cells.

  • ATP Secretion: Release of adenosine triphosphate (ATP) into the extracellular space, which acts as a "find-me" signal for immune cells.

  • HMGB1 Release: Passive release of High Mobility Group Box 1 (HMGB1) from the nucleus of late apoptotic or necrotic cells, which signals danger to the immune system.

The release of these DAMPs facilitates the recruitment and activation of antigen-presenting cells (APCs), such as dendritic cells, leading to the priming of T cells and the generation of a tumor-specific adaptive immune response.

Signaling Pathway Diagram

PT112_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum cluster_mito Mitochondria cluster_immune Immune Response PT112 This compound RiBi Ribosomal Biogenesis Inhibition PT112->RiBi Inhibits Mito_Stress Mitochondrial Stress PT112->Mito_Stress NPM1 NPM1 Relocation RiBi->NPM1 ER_Stress ER Stress RiBi->ER_Stress HMGB1_release HMGB1 Release DC Dendritic Cell Activation HMGB1_release->DC 'Danger' signal eIF2a p-eIF2α ER_Stress->eIF2a CRT_exposure Calreticulin (CRT) Surface Exposure ER_Stress->CRT_exposure CRT_exposure->DC 'Eat-me' signal ROS ROS Generation Mito_Stress->ROS mtDNA_release mtDNA Release Mito_Stress->mtDNA_release Apoptosis Apoptosis Mito_Stress->Apoptosis Apoptosis->HMGB1_release ATP_secretion ATP Secretion Apoptosis->ATP_secretion ATP_secretion->DC 'Find-me' signal T_Cell T-Cell Priming DC->T_Cell Anti_Tumor Anti-Tumor Immunity T_Cell->Anti_Tumor

Figure 1. This compound Mechanism of Action.

Quantitative Data

The cytotoxic and immunogenic effects of this compound have been quantified across various cancer cell lines and in clinical settings.

In Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a wide range of human cancer cell lines following 72 hours of exposure.

Cancer TypeCell LineIC50 (µM)
Gastric AdenocarcinomaAGS0.287
Breast CarcinomaMDAMB415222.14
Mean of 121 cell lines -~20

Data adapted from Yamazaki et al., OncoImmunology, 2020.[1]

Clinical Trial Dosage

In a Phase I clinical study in patients with advanced solid tumors, this compound was administered intravenously on days 1, 8, and 15 of a 28-day cycle. The recommended Phase 2 dose (RP2D) was determined to be 360 mg/m².

Study PhasePatient PopulationDosing ScheduleRecommended Phase 2 Dose
Phase IAdvanced Solid TumorsIV, Days 1, 8, 15 of 28-day cycle360 mg/m²

Data from Karp et al., eClinicalMedicine, 2022.

Experimental Protocols

Calreticulin (CRT) Exposure by Flow Cytometry

Objective: To quantify the surface exposure of CRT on cancer cells following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Seed cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or a vehicle control for the specified duration.

  • Cell Harvesting: Gently detach adherent cells using a non-enzymatic cell dissociation solution. Collect both adherent and floating cells by centrifugation.

  • Staining:

    • Wash the cell pellet with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in a blocking buffer (e.g., PBS with 1% bovine serum albumin) to prevent non-specific antibody binding.

    • Incubate the cells with a primary antibody specific for CRT conjugated to a fluorophore (e.g., Alexa Fluor 488) for 30-60 minutes on ice, protected from light.

    • Include a viability dye (e.g., Propidium Iodide or DAPI) to distinguish between live and dead cells.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound antibodies.

    • Resuspend the cells in a suitable buffer for flow cytometry.

    • Acquire data on a flow cytometer, collecting fluorescence signals for the CRT-conjugated antibody and the viability dye.

    • Analyze the data by gating on the live cell population and quantifying the percentage of CRT-positive cells.

ATP Secretion Assay

Objective: To measure the concentration of ATP released into the cell culture supernatant following this compound treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound as described above.

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.

  • ATP Measurement:

    • Use a commercially available bioluminescence-based ATP assay kit.

    • In a new opaque-walled 96-well plate, add a small volume of the collected supernatant.

    • Add the luciferase-luciferin reagent provided in the kit to each well.

    • Incubate for the time specified in the kit protocol (typically 5-10 minutes) to allow the enzymatic reaction to stabilize.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Quantification: Determine the ATP concentration in the samples by comparing the luminescence readings to a standard curve generated with known concentrations of ATP.

HMGB1 Release by ELISA

Objective: To quantify the amount of HMGB1 released from cells into the culture medium after this compound treatment.

Methodology:

  • Cell Culture and Supernatant Collection: Follow the same procedure as for the ATP secretion assay to culture cells, treat with this compound, and collect the cell culture supernatant.

  • ELISA Procedure:

    • Use a commercially available HMGB1 ELISA kit.

    • Coat a 96-well plate with a capture antibody specific for HMGB1 and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and HMGB1 standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash again and add the enzyme substrate (e.g., TMB).

    • Stop the reaction with a stop solution.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: Calculate the concentration of HMGB1 in the samples based on the standard curve.

Nascent RNA Sequencing

Objective: To identify early changes in gene transcription following this compound treatment by sequencing newly transcribed RNA.

Methodology:

  • Cell Culture and 4sU Labeling:

    • Culture cells and treat with this compound for short durations (e.g., 1-6 hours).

    • During the final portion of the treatment, add 4-thiouridine (4sU) to the culture medium. 4sU is an analog of uridine that is incorporated into newly transcribed RNA.

  • RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction method (e.g., TRIzol).

  • Biotinylation and Enrichment of Nascent RNA:

    • Chemically attach biotin to the 4sU-labeled RNA.

    • Use streptavidin-coated magnetic beads to pull down and enrich for the biotinylated (nascent) RNA.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the enriched nascent RNA.

    • Perform high-throughput sequencing (e.g., Illumina sequencing).

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Analyze the data to identify differentially expressed genes and pathways affected by this compound treatment.

Conclusion

This compound represents a promising new therapeutic agent in oncology with a distinct mechanism of action centered on the induction of immunogenic cell death. Its ability to inhibit ribosomal biogenesis and induce organelle stress culminates in the release of DAMPs, thereby activating the immune system to target and eliminate cancer cells. The preclinical and clinical data gathered to date support its continued development as both a monotherapy and in combination with other immunotherapies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted biological effects of this compound.

References

PT-112: A Novel Pyrophosphate-Platinum Conjugate Inducing Immunogenic Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PT-112 is a first-in-class pyrophosphate-platinum conjugate demonstrating a unique mechanism of action that distinguishes it from traditional platinum-based chemotherapeutics. By inducing immunogenic cell death (ICD), this compound not only directly kills cancer cells but also stimulates a robust anti-tumor immune response. Its chemical structure, featuring a pyrophosphate moiety, confers osteotropic properties, leading to accumulation in bone tissue and suggesting therapeutic potential for primary bone cancers and bone metastases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its study.

Introduction: The Chemical and Conceptual Framework of this compound

This compound, chemically known as {R,R-1,2-cyclohexanediamine-P,P'}pyrophosphato-platinum(II), represents a significant evolution in platinum-based oncology drugs. Unlike conventional platinum agents that primarily exert their cytotoxic effects through DNA adduct formation, this compound's mode of action is multifaceted, culminating in the induction of immunogenic cell death (ICD). This process transforms dying cancer cells into a vaccine-like entity, priming the immune system for a targeted attack against the tumor.

The pyrophosphate ligand is a key structural feature, contributing to the molecule's stability, pharmacokinetic profile, and notable affinity for bone.[1] This osteotropism provides a strong rationale for investigating this compound in the context of cancers affecting the bone, such as multiple myeloma and metastatic prostate, lung, or breast cancer.[2][3]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound's anti-cancer activity is not reliant on a single molecular target but rather on the induction of a cascade of cellular stress events that lead to a specific form of apoptosis known as immunogenic cell death.

Induction of Cellular Stress

Preclinical studies have elucidated that this compound's engagement with cancer cells initiates a series of stress responses within critical organelles:

  • Inhibition of Ribosomal Biogenesis: this compound has been shown to disrupt ribosomal biogenesis, a key process for protein synthesis that is often upregulated in cancer cells.[4] This leads to nucleolar stress, which is an early event in this compound-induced cell death.[4]

  • Mitochondrial and Endoplasmic Reticulum (ER) Stress: The compound induces significant stress in both the mitochondria and the endoplasmic reticulum.[5] This includes the generation of reactive oxygen species (ROS) within the mitochondria and disruption of calcium homeostasis in the ER.[5][6]

Immunogenic Cell Death (ICD)

The culmination of these stress pathways is the induction of immunogenic cell death, a form of apoptosis characterized by the release of damage-associated molecular patterns (DAMPs). These molecules act as "eat me" signals and danger signals to the immune system. The key DAMPs released upon this compound treatment include:

  • Calreticulin (CRT) Exposure: In the early stages of apoptosis, calreticulin translocates from the ER lumen to the surface of the dying cancer cell, where it acts as a potent phagocytic signal for dendritic cells.[2]

  • ATP Secretion: Dying cells release adenosine triphosphate (ATP) into the extracellular space, which serves as a "find me" signal, attracting immune cells to the tumor microenvironment.[1][7]

  • High Mobility Group Box 1 (HMGB1) Release: The passive release of HMGB1 from the nucleus of late-stage apoptotic cells acts as a pro-inflammatory signal, further stimulating an immune response.[1][7]

The following diagram illustrates the proposed signaling pathway of this compound leading to immunogenic cell death.

PT112_Mechanism PT112 This compound Ribosome Ribosomal Biogenesis Inhibition PT112->Ribosome Mitochondria Mitochondrial Stress (ROS Generation) PT112->Mitochondria ER ER Stress PT112->ER CRT Calreticulin (CRT) Surface Exposure Ribosome->CRT Mitochondria->CRT ER->CRT ATP ATP Secretion CRT->ATP DC Dendritic Cell Activation CRT->DC 'Eat me' signal HMGB1 HMGB1 Release ATP->HMGB1 ATP->DC 'Find me' signal HMGB1->DC TCell T-Cell Priming & Activation DC->TCell TumorAttack Anti-Tumor Immunity TCell->TumorAttack

Signaling pathway of this compound inducing immunogenic cell death.

Preclinical Data

A substantial body of preclinical research has demonstrated the in vitro and in vivo efficacy of this compound across a wide range of cancer types.

In Vitro Cytotoxicity

This compound has shown potent cytotoxic and cytostatic effects against numerous human and mouse cancer cell lines.[1][7] The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, indicating a spectrum of sensitivities.[7]

Cancer TypeCell LineIC50 (µM) after 72h Exposure
Gastric AdenocarcinomaAGS0.287
Breast CarcinomaMDAMB415222.14
Various Histologies(Mean of 121 cell lines)~20
Table 1: In vitro cytotoxicity of this compound in human cancer cell lines. Data extracted from a study evaluating 121 human cancer cell lines.[7]

In studies using murine L929 fibrosarcoma cells and their derivatives with mitochondrial DNA mutations, this compound demonstrated greater cytotoxicity in cells reliant on glycolysis for survival, suggesting a potential link between metabolic phenotype and sensitivity to the drug.[2] In these studies, this compound was used at concentrations of 2, 6, and 10 µM for 24-72 hours.[2]

In Vivo Efficacy and Immunogenicity

In vivo studies in mouse models have confirmed the anti-tumor activity of this compound.[2] Notably, vaccination with cancer cells killed by this compound in vitro was able to protect immunocompetent mice from a subsequent challenge with live tumor cells of the same type, a hallmark of effective ICD.[1][7] Furthermore, this compound has demonstrated synergistic effects when combined with immune checkpoint inhibitors, such as PD-1 or PD-L1 blockade, leading to enhanced tumor control.[1][7]

Clinical Development and Data

This compound is currently in Phase 2 clinical development for multiple cancer indications, including metastatic castration-resistant prostate cancer (mCRPC) and thymic epithelial tumors.[8][9]

Phase 1 Monotherapy Study in Advanced Solid Tumors (NCT02266745)

A first-in-human, dose-escalation Phase 1 study evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound monotherapy in heavily pre-treated patients with advanced solid tumors.[10][11]

ParameterValue
Number of Patients66
Dose Levels12-420 mg/m²
Dosing ScheduleIV infusion on Days 1, 8, and 15 of a 28-day cycle
Recommended Phase 2 Dose (RP2D)360 mg/m²
Most Common Treatment-Related Adverse Events (Grade 1-2)Fatigue (35%), Nausea (24%), Peripheral Neuropathy (21%)
Grade 3 Treatment-Related Adverse Events27% of patients
Grade 4-5 Treatment-Related Adverse EventsNone observed
Progression-Free Survival ≥ 6 months17% of efficacy-evaluable patients
Durable Partial ResponsesObserved in non-small cell lung cancer, small cell lung cancer, and thymoma
Table 2: Summary of Phase 1 monotherapy study of this compound in advanced solid tumors.[10]
Phase 2 Studies

Ongoing and completed Phase 2 trials are further evaluating the efficacy and safety of this compound, both as a monotherapy and in combination with other agents. A Phase 2 study in patients with recurrent thymoma and thymic carcinoma is actively recruiting, with a dosing regimen of 360 mg/m² on days 1 and 15 of the first cycle and on day 1 of subsequent cycles.[8] Another Phase 2 trial in late-line mCRPC has completed enrollment.[9]

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the biological effects of this compound.

Experimental Workflow

The diagram below outlines a general workflow for the in vitro characterization of this compound's effects on cancer cells.

Experimental_Workflow cluster_assays Assess Biological Effects cluster_icd_markers ICD Marker Analysis cluster_stress_markers Stress Marker Analysis start Start: Cancer Cell Culture treatment Treat with this compound (e.g., 2, 6, 10 µM for 24-72h) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) treatment->cytotoxicity icd Immunogenic Cell Death Markers treatment->icd stress Mitochondrial & ER Stress treatment->stress data Data Analysis & Interpretation cytotoxicity->data calreticulin Calreticulin Exposure (Flow Cytometry) icd->calreticulin atp ATP Release (Luminescence Assay) icd->atp hmgb1 HMGB1 Release (ELISA) icd->hmgb1 ros Mitochondrial ROS (Flow Cytometry) stress->ros er_stress ER Stress Markers (Western Blot) stress->er_stress calreticulin->data atp->data hmgb1->data ros->data er_stress->data

General experimental workflow for in vitro characterization of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 x 10⁴ cells per well and allow them to adhere overnight.[2]

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 2, 6, and 10 µM) and a vehicle control for desired time points (e.g., 24, 48, and 72 hours).[2]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.[2]

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., isopropanol with 0.05 M HCl) to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Calreticulin Surface Exposure by Flow Cytometry
  • Cell Treatment: Treat cancer cells with this compound at a predetermined concentration and for a specific duration to induce apoptosis.

  • Cell Harvesting: Gently harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in a binding buffer and stain with an anti-calreticulin antibody conjugated to a fluorophore (e.g., Alexa Fluor 647) and a viability dye (e.g., DAPI or propidium iodide) to exclude dead cells.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the data to quantify the percentage of calreticulin-positive cells within the live cell population.

Extracellular ATP Release Assay
  • Cell Treatment: Plate cells in a 96-well plate and treat with this compound.

  • Supernatant Collection: At the desired time point, carefully collect the cell culture supernatant.

  • Luminescence Assay: Use a commercial ATP luminescence assay kit according to the manufacturer's instructions. Briefly, mix the supernatant with the ATP assay reagent containing luciferase and luciferin.

  • Luminometer Reading: Measure the luminescence signal using a luminometer.

  • Data Analysis: Quantify the amount of ATP in the supernatant using a standard curve generated with known concentrations of ATP.

HMGB1 Release by ELISA
  • Supernatant Collection: Collect the cell culture supernatant from this compound-treated and control cells.

  • ELISA: Use a commercial HMGB1 ELISA kit following the manufacturer's protocol. This typically involves coating a 96-well plate with an anti-HMGB1 capture antibody, adding the supernatants, followed by a detection antibody, and a substrate for colorimetric detection.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Determine the concentration of HMGB1 in the supernatants by comparing the absorbance values to a standard curve.

Mitochondrial Reactive Oxygen Species (ROS) Detection
  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Staining: Incubate the cells with a mitochondrial ROS-specific fluorescent probe, such as MitoSOX™ Red, according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Harvest the cells, wash with PBS, and analyze them on a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity of the MitoSOX™ signal in the treated cells compared to the control cells to determine the fold-increase in mitochondrial ROS production.

Conclusion and Future Directions

This compound is a promising novel anti-cancer agent with a distinct mechanism of action that leverages the power of the immune system. Its ability to induce immunogenic cell death, coupled with its favorable safety profile and osteotropism, positions it as a valuable candidate for the treatment of a variety of solid tumors and hematological malignancies, particularly those with bone involvement. Further clinical investigation is warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other immunotherapies and targeted agents. The experimental protocols outlined in this guide provide a framework for researchers to further explore the unique biology of this innovative pyrophosphate-platinum conjugate.

References

An In-depth Technical Guide to the Early Research of PT-112 in Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-112 is a novel small-molecule conjugate of platinum and pyrophosphate, representing a distinct class of anti-cancer agents.[1][2][3] It was developed to overcome the limitations of conventional platinum-based chemotherapies, such as toxicity and drug resistance.[4][5] Early research has revealed a multi-faceted mechanism of action that not only induces direct cytotoxicity in cancer cells but also stimulates a robust anti-cancer immune response.[1][6][7] A key characteristic of this compound is its osteotropism, a propensity to concentrate in bone tissue, making it a promising candidate for cancers that originate in or metastasize to the bone.[8][9][10][11] This guide provides a comprehensive overview of the foundational preclinical and early clinical research on this compound, focusing on its core mechanisms, experimental validation, and initial therapeutic potential.

Core Mechanism of Action

This compound's anti-cancer effects are attributed to a sequence of intracellular events that differentiate it from traditional platinum drugs, which primarily target nuclear DNA.[8][12] The core mechanism involves the inhibition of ribosomal biogenesis, leading to organelle stress and culminating in a specific form of apoptosis known as immunogenic cell death (ICD).[6][13][14][15]

Inhibition of Ribosomal Biogenesis (RiBi) and Nucleolar Stress

The initial and central action of this compound is the disruption of ribosomal biogenesis (RiBi) within the nucleolus of cancer cells.[6][15] This disruption leads to nucleolar stress, characterized by the relocation of nucleolar proteins like NPM1 from the nucleolus to the nucleoplasm.[15] Given the heightened metabolic and proliferative state of cancer cells, which rely on robust ribosome production for protein synthesis, they are particularly vulnerable to RiBi inhibition.[15] This selective pressure may explain the cancer cell-specific cytotoxicity of this compound.[15][16]

Induction of Endoplasmic Reticulum (ER) and Mitochondrial Stress

The inhibition of RiBi triggers downstream stress responses in other organelles, notably the endoplasmic reticulum (ER) and mitochondria.[13][15][17]

  • ER Stress : this compound induces ER stress, leading to the activation of the integrated stress response (ISR), a key cellular signaling network. A marker of this process is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[14]

  • Mitochondrial Stress : The drug causes significant mitochondrial dysfunction, characterized by an increase in mitochondrial mass, generation of reactive oxygen species (ROS), alterations in membrane polarization, and the release of mitochondrial DNA into the cytosol.[8][12][14] This cascade of events pushes the cell towards apoptosis.

Induction of Immunogenic Cell Death (ICD)

A defining feature of this compound is its capacity to induce immunogenic cell death (ICD), a form of apoptosis that activates an adaptive immune response against cancer cells.[1][7][18][19] This process is mediated by the release of Damage-Associated Molecular Patterns (DAMPs) from dying cancer cells. Key DAMPs released upon this compound treatment include:

  • Calreticulin (CRT) : Translocation of CRT to the cell surface, which acts as an "eat me" signal for dendritic cells.[1][7][17]

  • ATP : Secretion of ATP, which functions as a "find me" signal, attracting immune cells.[1][7][17]

  • High Mobility Group Box 1 (HMGB1) : Release of HMGB1, a nuclear protein that signals danger to the immune system.[1][7][17]

The release of these DAMPs facilitates the maturation of dendritic cells, which then present tumor antigens to T-cells, leading to a tumor-specific immune response.[6] This mechanism transforms the tumor microenvironment from "cold" (lacking immune cells) to "hot" (infiltrated with T-cells), creating opportunities for durable anti-cancer activity and synergy with immunotherapies.[1][7]

PT112_Mechanism_of_Action PT112 This compound RiBi Inhibition of Ribosomal Biogenesis (RiBi) PT112->RiBi Enters Cancer Cell NucleolarStress Nucleolar Stress (e.g., NPM1 relocation) RiBi->NucleolarStress ERStress Endoplasmic Reticulum (ER) Stress NucleolarStress->ERStress MitoStress Mitochondrial Stress (ROS, mtDNA release) NucleolarStress->MitoStress ICD Immunogenic Cell Death (ICD) ERStress->ICD MitoStress->ICD DAMPs DAMPs Release (Calreticulin, ATP, HMGB1) ICD->DAMPs ImmuneActivation Anti-Cancer Immune Response DAMPs->ImmuneActivation Recruits & Activates Dendritic & T-Cells Preclinical_Workflow cluster_0 In Vitro Phase cluster_1 In Vivo Phase CancerCells Mouse Cancer Cells (e.g., CT26, LLC) TreatPT112 Treat with this compound CancerCells->TreatPT112 KilledCells This compound-killed Cancer Cells (Vaccine) TreatPT112->KilledCells Vaccinate Vaccinate Mice KilledCells->Vaccinate Mice Syngeneic, Immunocompetent Mice Mice->Vaccinate Challenge Challenge with Live Tumor Cells Vaccinate->Challenge Observe Observe for Tumor Growth Challenge->Observe Result Protection Against Tumor Growth Observe->Result Logical_Rationale UnmetNeed Unmet Need: Heavily Pre-treated, Resistant Cancers PT112_Props This compound Properties UnmetNeed->PT112_Props Mechanism Novel Mechanism: RiBi Inhibition → ICD PT112_Props->Mechanism Safety Favorable Safety Profile (No Grade 4/5 TRAEs) PT112_Props->Safety Osteotropism Osteotropism: Targets Bone Metastases PT112_Props->Osteotropism TherapeuticHypo Therapeutic Hypothesis Mechanism->TherapeuticHypo Safety->TherapeuticHypo Osteotropism->TherapeuticHypo Monotherapy Effective Monotherapy (Lack of Cross-Resistance) TherapeuticHypo->Monotherapy ComboTherapy Synergy with Immunotherapy (Turns 'Cold' Tumors 'Hot') TherapeuticHypo->ComboTherapy BoneCancers Activity in Cancers Affecting Bone (e.g., mCRPC) TherapeuticHypo->BoneCancers

References

The Role of PT-112 in Inducing Endoplasmic Reticulum Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PT-112 is a novel small molecule pyrophosphate-platinum conjugate demonstrating promising anti-cancer activity in preclinical and clinical settings. A significant component of its mechanism of action is the induction of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. Central to this process is the induction of organelle stress, with the endoplasmic reticulum (ER) playing a crucial role. This technical guide provides an in-depth analysis of this compound's role in inducing ER stress, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Introduction: this compound and Immunogenic Cell Death

This compound's primary mechanism of action is the inhibition of ribosomal biogenesis, which leads to nucleolar stress[1][2][3]. This initial insult is believed to be the upstream driver of subsequent organelle-specific stress responses, most notably within the mitochondria and the endoplasmic reticulum[1][2][4]. The culmination of these stress events is the induction of immunogenic cell death (ICD)[1][4]. ICD is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "eat me" signals to antigen-presenting cells, thereby initiating a robust anti-tumor immune response[1][5][6]. Key DAMPs associated with this compound-induced ICD include the surface exposure of calreticulin (CRT) and the release of ATP and high mobility group box 1 (HMGB1)[5][7][8].

This compound and the Unfolded Protein Response (UPR)

The endoplasmic reticulum is a critical organelle for protein folding and modification. Perturbations in ER homeostasis, such as those induced by this compound, lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins located on the ER membrane:

  • PERK (PKR-like ER kinase)

  • IRE1α (Inositol-requiring enzyme 1α)

  • ATF6 (Activating transcription factor 6)

Current evidence strongly suggests that this compound activates the UPR, with the PERK pathway being a key mediator of its effects.

The PERK Pathway

The most direct evidence for this compound-induced ER stress comes from the observed phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α)[1][5]. This is a canonical downstream event of PERK activation. Upon ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of eIF2α. This, in turn, has two major consequences:

  • Global attenuation of protein translation: This reduces the protein load on the stressed ER.

  • Preferential translation of activating transcription factor 4 (ATF4): ATF4 is a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.

The activation of this pathway by this compound is a critical link between the initial ribosomal biogenesis inhibition and the downstream events of ICD.

The IRE1α and ATF6 Pathways

While the role of the PERK pathway in this compound's mechanism is supported by evidence of eIF2α phosphorylation, the specific involvement of the IRE1α and ATF6 pathways is less well-characterized in the available literature. These pathways are integral components of the UPR, and it is plausible that they are also modulated by this compound. The IRE1α pathway, when activated, leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. The ATF6 pathway involves the translocation of ATF6 to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor for ER chaperones. Further research is needed to fully elucidate the contribution of these pathways to this compound's overall mechanism of action.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound
Cell Line HistologyMean IC50 (µM) ± SEM
Breast10.97 ± 3.42
CNS7.91 ± 2.05
Colon4.88 ± 0.94
Hematologic5.86 ± 1.22
Liver5.61 ± 2.62
Lung8.24 ± 1.70
Melanoma9.07 ± 2.14
Ovarian4.19 ± 1.13
Pancreatic6.70 ± 2.70
Prostate10.74 ± 4.41
Renal10.51 ± 2.97
Sarcoma8.79 ± 3.12
Stomach2.50 ± 1.05
All Cells 7.76 ± 0.81

Data from a panel of 121 human cancer cell lines exposed to this compound for 72 hours.[1]

Table 2: Effect of this compound on Cell Viability and Caspase-3 Activation in Prostate Cancer Cells
Cell LineTreatment% Cell Viability (Mean ± SEM)% Cleaved Caspase-3 Positive Cells (Mean ± SEM)
DU-14510 µM this compound (48h)Not specified25.3 ± 2.1
LNCaP-C410 µM this compound (48h)Not specified35.8 ± 3.5

Data are representative of at least two independent experiments performed in duplicate.[9]

Table 3: Calreticulin (CRT) Exposure in Murine L929 Cells
Cell LineTreatmentTime (h)Fold Increase in CRT Exposure (MFI)
L929dt10 µM this compound24~1.5
L929dt10 µM this compound48~2.0
L929dt10 µM this compound72~2.5

Data are representative of flow cytometry analysis.[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and ER stress. These protocols are based on standard laboratory procedures and the descriptions provided in the research articles.

Western Blotting for ER Stress Markers (p-eIF2α, ATF4)

Objective: To detect and quantify the expression levels of key ER stress-related proteins in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for specified time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, ATF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the relative protein expression levels.

Flow Cytometry for Calreticulin (CRT) Exposure

Objective: To quantify the cell surface exposure of calreticulin, a key marker of immunogenic cell death.

Methodology:

  • Cell Culture and Treatment: Treat cells with this compound or a positive control (e.g., doxorubicin) for the desired time.

  • Cell Harvesting: Gently harvest the cells, including any floating cells, and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in a binding buffer and stain with a fluorescently labeled anti-CRT antibody and a viability dye (e.g., propidium iodide or DAPI) for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on the viable cell population and quantify the mean fluorescence intensity (MFI) of the CRT staining.

Visualizations

Signaling Pathway of this compound-Induced ER Stress

PT112_ER_Stress_Pathway PT112 This compound Ribosomal_Biogenesis_Inhibition Ribosomal Biogenesis Inhibition PT112->Ribosomal_Biogenesis_Inhibition Nucleolar_Stress Nucleolar Stress Ribosomal_Biogenesis_Inhibition->Nucleolar_Stress ER_Stress Endoplasmic Reticulum Stress Nucleolar_Stress->ER_Stress Mitochondrial_Stress Mitochondrial Stress Nucleolar_Stress->Mitochondrial_Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 ICD Immunogenic Cell Death (ICD) Mitochondrial_Stress->ICD eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Apoptosis->ICD DAMPs DAMPs Release (CRT, ATP, HMGB1) ICD->DAMPs XBP1s XBP1s IRE1a->XBP1s UPR_Genes UPR Gene Expression XBP1s->UPR_Genes Cleaved_ATF6 Cleaved ATF6 ATF6->Cleaved_ATF6 Cleaved_ATF6->UPR_Genes

Caption: this compound induced ER stress signaling pathway.

Experimental Workflow for Assessing this compound Induced ER Stress

Experimental_Workflow Start Cancer Cell Culture Treatment This compound Treatment (Dose and Time Course) Start->Treatment Harvest Cell Harvesting Treatment->Harvest Lysis Cell Lysis Harvest->Lysis Flow_Cytometry Flow Cytometry (Calreticulin Exposure) Harvest->Flow_Cytometry Protein_Quant Protein Quantification Lysis->Protein_Quant Western_Blot Western Blot (p-eIF2α, ATF4, etc.) Protein_Quant->Western_Blot Analysis Data Analysis and Quantification Western_Blot->Analysis Flow_Cytometry->Analysis

References

Understanding the Osteotropic Properties of PT-112: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PT-112 is a novel platinum-pyrophosphate conjugate demonstrating a unique combination of osteotropism and immunogenic cell death (ICD) induction. Its chemical structure, featuring a pyrophosphate moiety analogous to bisphosphonates, facilitates targeted delivery to the bone matrix. This property, coupled with its ability to elicit a robust anti-tumor immune response, positions this compound as a promising therapeutic agent for primary bone cancers and malignancies that metastasize to bone, such as metastatic castration-resistant prostate cancer (mCRPC) and multiple myeloma. This guide provides an in-depth overview of the preclinical and clinical evidence supporting the osteotropic properties of this compound, its mechanism of action in the bone microenvironment, and detailed experimental protocols for its evaluation.

Osteotropic Properties and Biodistribution

The pyrophosphate component of this compound confers a natural affinity for bone mineral, leading to its accumulation in skeletal tissues.[1][2] This targeted biodistribution has been confirmed in preclinical murine models through advanced imaging techniques.[3][4][5]

Quantitative Biodistribution Data

While specific concentrations in µg/g of bone tissue are not publicly available in the reviewed literature, preclinical studies utilizing laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) have demonstrated that this compound reaches its highest concentrations in the bone compared to other organs like the kidney, lung, and liver.[4][5][6] This preferential uptake in bone is a key differentiator from other platinum-based chemotherapeutics.

Table 1: Summary of Preclinical Biodistribution Studies of this compound

Animal ModelMethod of AdministrationImaging/Quantification TechniqueKey FindingCitation(s)
MouseIntravenousLaser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS)Highest concentrations of this compound observed in bone tissue compared to other organs.[4][5]
MouseIntravenousMicro-SPECT imaging with 195mPt-labeled bisphosphonate analogsSpecific delivery of platinum to bone sites with high metabolic activity.[3]

Mechanism of Action in the Bone Microenvironment

This compound exerts its anti-tumor effects through a multi-faceted mechanism of action that is particularly relevant within the bone microenvironment.

Induction of Immunogenic Cell Death (ICD)

A primary mechanism of this compound is the induction of immunogenic cell death (ICD) in cancer cells.[1] This process is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "eat me" signals to recruit and activate antigen-presenting cells (APCs), such as dendritic cells. This, in turn, primes a T-cell-mediated adaptive immune response against the tumor.

Key DAMPs released upon this compound treatment include:

  • Surface-Exposed Calreticulin (ecto-CRT): Acts as a primary "eat-me" signal for dendritic cells.

  • Extracellular ATP: Functions as a "find-me" signal, attracting phagocytes.

  • High Mobility Group Box 1 (HMGB1): A nuclear protein that, when released, acts as a pro-inflammatory cytokine.

ICD_Pathway cluster_0 Cancer Cell cluster_1 Immune Response PT112 This compound MitoStress Mitochondrial Stress RibosomalStress Ribosomal Biogenesis Inhibition ERStress ER Stress DAMPs DAMPs Release (ecto-CRT, ATP, HMGB1) Apoptosis Apoptosis DC Dendritic Cell (APC) TCell T-Cell TumorLysis Tumor Cell Lysis

Potential Modulation of Bone Remodeling

The bone microenvironment is a dynamic site of continuous remodeling, governed by the balanced activity of bone-forming osteoblasts and bone-resorbing osteoclasts. Cancer cells in the bone disrupt this balance, often leading to a "vicious cycle" of bone destruction and tumor growth. While direct studies on this compound's effects on osteoblasts and osteoclasts are not yet available, its pyrophosphate moiety suggests a potential interaction with bone metabolism.

  • RANKL/RANK/OPG Pathway: This signaling axis is a critical regulator of osteoclast differentiation and activation. Many bone-metastasizing cancers manipulate this pathway to increase bone resorption. It is plausible that by targeting cancer cells within the bone niche, this compound could indirectly modulate this pathway by reducing the tumor-derived signals that drive osteoclastogenesis.

  • PI3K/Akt Pathway: This pathway is frequently hyperactivated in osteosarcoma and other cancers, promoting cell survival, proliferation, and invasion.[7][8] Platinum-based compounds have been shown to influence this pathway, suggesting a potential mechanism for this compound in primary bone tumors.

Bone_Vicious_Cycle Tumor Tumor Cells in Bone RANKL RANKL Tumor->RANKL stimulates Osteoclast Osteoclast BoneMatrix Bone Matrix Osteoclast->BoneMatrix resorbs Osteoblast Osteoblast Osteoblast->RANKL GrowthFactors Growth Factors (e.g., TGF-β) BoneMatrix->GrowthFactors releases GrowthFactors->Tumor promotes growth RANKL->Osteoclast activates PT112 This compound PT112->Tumor induces ICD

Experimental Protocols

This section outlines key experimental methodologies for evaluating the osteotropic properties and mechanism of action of this compound.

In Vivo Biodistribution and Efficacy

Objective: To determine the concentration of this compound in bone and other tissues and to assess its anti-tumor efficacy in a bone metastasis model.

Experimental Workflow:

in_vivo_workflow start Start cell_culture Culture Luciferase-expressing Cancer Cells start->cell_culture injection Intracardiac or Intratibial Injection into Mice cell_culture->injection tumor_monitoring Monitor Tumor Growth (Bioluminescence Imaging) injection->tumor_monitoring treatment Administer this compound or Vehicle tumor_monitoring->treatment biodistribution Tissue Harvest for Biodistribution (LA-ICP-MS) treatment->biodistribution Subset of mice efficacy Continue Monitoring Tumor Growth and Survival Analysis treatment->efficacy end End biodistribution->end efficacy->end

Detailed Steps:

  • Cell Line Preparation: Culture a relevant cancer cell line (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer) engineered to express luciferase.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

  • Tumor Inoculation: Inject tumor cells into the left cardiac ventricle or directly into the tibia.[2][9][10][11]

  • Tumor Growth Monitoring: Perform weekly bioluminescence imaging (BLI) to monitor the establishment and growth of bone metastases.[5][12]

  • Treatment: Once tumors are established, randomize mice into treatment (this compound) and control (vehicle) groups. Administer this compound intravenously according to the desired dosing schedule.

  • Biodistribution Analysis: At selected time points post-injection, euthanize a subset of mice and harvest bone (femur, tibia) and other organs. Analyze platinum concentration using LA-ICP-MS.

  • Efficacy Assessment: Continue to monitor tumor burden via BLI and overall survival in the remaining mice.

In Vitro Immunogenic Cell Death Assays

Objective: To quantify the induction of ICD markers by this compound in cancer cells.

Table 2: Protocols for In Vitro ICD Marker Assessment

MarkerAssayBrief Protocol
Ecto-Calreticulin Flow Cytometry1. Treat cancer cells with this compound for various time points (e.g., 4, 8, 24 hours).2. Stain cells with an anti-calreticulin antibody conjugated to a fluorophore.3. Analyze by flow cytometry to quantify the percentage of CRT-positive cells.
Extracellular ATP Luminescence-based Assay1. Culture cancer cells in a 96-well plate.2. Add this compound and an ATP-detecting reagent (e.g., luciferase/luciferin).3. Measure luminescence at various time points to quantify ATP release.
HMGB1 Release ELISA1. Treat cancer cells with this compound for an extended period (e.g., 24-48 hours).2. Collect the cell culture supernatant.3. Quantify HMGB1 concentration in the supernatant using a commercial ELISA kit.
In Vitro Osteoblast and Osteoclast Function Assays

Objective: To investigate the direct effects of this compound on osteoblast and osteoclast differentiation and activity.

Table 3: Protocols for In Vitro Bone Cell Function Assays

Cell TypeAssayBrief Protocol
Osteoblasts Alkaline Phosphatase (ALP) Activity Assay1. Culture osteoblast precursor cells (e.g., MC3T3-E1) with osteogenic induction media.2. Treat cells with varying concentrations of this compound.3. After several days, lyse the cells and measure ALP activity using a colorimetric substrate.[13][14]
Osteoclasts Tartrate-Resistant Acid Phosphatase (TRAP) Staining1. Culture osteoclast precursors (e.g., RAW 264.7) with RANKL to induce differentiation.2. Treat cells with varying concentrations of this compound.3. After differentiation, fix and stain cells for TRAP activity to visualize and quantify multinucleated osteoclasts.[15][16]

Conclusion and Future Directions

This compound represents a novel and promising therapeutic agent with a distinct osteotropic profile. Its ability to concentrate in the bone and induce an immunogenic form of cancer cell death provides a strong rationale for its development in the treatment of bone-dominant cancers. Future research should focus on elucidating the precise quantitative biodistribution of this compound in bone, further defining its impact on the signaling pathways within bone cancer cells, and directly investigating its effects on osteoblast and osteoclast function. The ongoing and planned clinical trials will be crucial in translating the compelling preclinical findings into tangible benefits for patients with skeletal malignancies.

References

The Core Mechanism of PT-112: A Technical Guide to Its Impact on Ribosomal Biogenesis and Induction of Immunogenic Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

NEW YORK, December 14, 2025 — This technical whitepaper provides an in-depth analysis of PT-112, a novel pyrophosphate-platinum conjugate demonstrating significant promise in oncology. Developed for researchers, scientists, and drug development professionals, this guide details the core mechanism of this compound, focusing on its primary action as a potent inhibitor of ribosomal biogenesis, which triggers a cascade of cellular stresses culminating in immunogenic cell death (ICD). This document synthesizes preclinical data, outlines key experimental methodologies, and visualizes the critical pathways involved in the drug's mechanism of action.

Executive Summary

This compound is a first-in-class small molecule that represents a significant departure from traditional platinum-based chemotherapies. Its unique chemical structure, featuring a pyrophosphate moiety, not only confers a bone-tropic nature but also directs a mechanism of action that is not reliant on DNA damage.[1][2] Instead, the primary target of this compound is the cellular machinery responsible for ribosome production.[3] By inhibiting ribosomal biogenesis (RiBi), this compound induces profound nucleolar stress, which subsequently triggers endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[3] This coordinated assault on essential cellular processes leads to a specific form of apoptosis known as immunogenic cell death (ICD).[2][4] The induction of ICD is critical, as it stimulates a host anti-tumor immune response, suggesting that this compound's efficacy is twofold: direct cancer cell killing and indirect immune system activation.[4][5] Clinical data from Phase 1 and 2 trials have shown this compound to be safe and well-tolerated, with a recommended Phase 2 dose (RP2D) established at 360 mg/m², and has demonstrated durable responses in heavily pre-treated patients across various cancer types.[3]

Core Mechanism: Inhibition of Ribosomal Biogenesis

The central mechanism of this compound's anti-cancer activity is the disruption of ribosomal biogenesis, a fundamental process for rapidly proliferating cancer cells that require a high capacity for protein synthesis.[6][7]

Nucleolar Stress

The initial and most pronounced effect of this compound is the induction of nucleolar stress. This is characterized by the rapid translocation of key nucleolar proteins, such as Nucleophosmin (NPM1), from the nucleolus to the nucleoplasm. This event serves as a hallmark of RiBi disruption and is a critical upstream trigger for subsequent cellular stress pathways.[8] Gene expression analyses in cancer cells treated with this compound confirm a significant repression of pathways related to rRNA processing and translation, consistent with profound RiBi inhibition.

Downstream Organelle Stress

The inhibition of ribosome production by this compound leads to an accumulation of free ribosomal proteins, which triggers stress responses in other organelles.

  • Endoplasmic Reticulum (ER) Stress: this compound treatment leads to the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). This is a key indicator of the activation of the Integrated Stress Response (ISR), a pathway that cells initiate in response to ER stress.

  • Mitochondrial Stress: The drug induces significant mitochondrial dysfunction, characterized by an increase in mitochondrial reactive oxygen species (mtROS) generation, alterations in mitochondrial membrane potential, and changes in mitochondrial mass.[2][3] This mitochondrial assault contributes directly to the cytotoxic effects of the drug.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of this compound.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell Line Histology Mean IC₅₀ (µM) after 72h
All Lines (121 total) 1.7 ± 0.2
Lung 0.9 ± 0.1
Colon 1.3 ± 0.2
Breast 1.8 ± 0.3
Ovarian 2.1 ± 0.4
Prostate 2.5 ± 0.5
Melanoma 3.4 ± 0.6

Data derived from in vitro studies assessing cell viability after 72 hours of exposure to this compound.

Table 2: Induction of Mitochondrial Stress Markers in Prostate Cancer Cells

Cell Line Treatment Time (h) mtROS Production (MFI Fold Change vs. Control) Mitochondrial Mass (MFI Fold Change vs. Control)
DU-145 10 µM this compound 24 ~1.5 ~1.2
48 ~2.0 ~1.4
72 ~2.2 ~1.6
LNCaP-C4 10 µM this compound 24 ~1.8 Not Reported
48 ~2.5 Not Reported
72 ~2.8 Not Reported

MFI: Mean Fluorescence Intensity. Data represents the fold increase in fluorescence compared to untreated control cells.

Table 3: Induction of Immunogenic Cell Death Markers

Cell Line Treatment DAMP Marker Result
Mouse Mammary Carcinoma (TSA) This compound (Cytotoxic Dose) Calreticulin (CALR) Exposure Increased surface exposure
Extracellular ATP Release Significant increase
Extracellular HMGB1 Release Significant increase
Human Prostate Cancer Lines This compound (10 µM) DAMP Release Confirmed

DAMP: Damage-Associated Molecular Pattern. Qualitative and confirmed results from multiple studies.[3][4]

Signaling Pathways and Visualizations

The mechanism of this compound can be visualized as a linear progression from RiBi inhibition to immune activation.

References

The Discovery and Development of PT-112: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PT-112 is a novel small molecule pyrophosphate-platinum conjugate demonstrating a unique mechanism of action that culminates in immunogenic cell death (ICD).[1][2] This distinct characteristic, coupled with a favorable safety profile and osteotropism, has positioned this compound as a promising therapeutic candidate in oncology, particularly for treatment-resistant and metastatic cancers.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, with a focus on the quantitative data, experimental methodologies, and underlying signaling pathways.

Introduction

Developed to overcome the limitations of conventional platinum-based chemotherapies, this compound was designed to exhibit a distinct mechanism of action, thereby evading typical resistance pathways.[3] Its chemical structure, featuring a pyrophosphate moiety, confers unique pharmacokinetic and pharmacodynamic properties, including a notable affinity for bone tissue.[3] The primary anti-cancer effect of this compound is not direct DNA damage, but rather the induction of cellular stress pathways that lead to a specific form of apoptosis known as immunogenic cell death.[1][2] This process stimulates an anti-cancer immune response, transforming the tumor microenvironment from immunologically "cold" to "hot".[3]

Mechanism of Action

The anti-tumor activity of this compound is a multi-faceted process initiated by the induction of ribosomal biogenesis (RiBi) stress. This initial insult triggers a cascade of downstream events, including endoplasmic reticulum (ER) stress and mitochondrial dysfunction, which collectively contribute to the induction of immunogenic cell death.

Ribosomal Biogenesis Inhibition and Nucleolar Stress

This compound rapidly induces nucleolar stress, a key indicator of RiBi inhibition.[2] This is characterized by the relocation of nucleolar proteins, such as NPM1, from the nucleolus to the nucleoplasm.[2] The disruption of ribosome production leads to a decrease in protein translation, which has broad consequences for cancer cell survival and proliferation.[2] Furthermore, the inhibition of RiBi is thought to contribute to the selective killing of cancer cells, which are often more reliant on high rates of protein synthesis.[2]

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The disruption of protein synthesis caused by RiBi inhibition leads to stress in the endoplasmic reticulum. A key marker of this ER stress is the phosphorylation of the eukaryotic translation initiation factor 2 subunit alpha (eIF2α).[4][5] This event is a central component of the integrated stress response (ISR) and signals a disruption in protein folding and processing.[4] While the complete unfolding of the UPR pathway in response to this compound is still under investigation, the phosphorylation of eIF2α indicates the activation of at least one of the major UPR sensor proteins (PERK, IRE1, or ATF6).

Mitochondrial Stress

This compound induces significant mitochondrial dysfunction, characterized by an increase in mitochondrial mass, the generation of reactive oxygen species (ROS), and alterations in mitochondrial membrane polarization.[4][6] This mitochondrial stress is a critical contributor to the apoptotic process and the immunogenic nature of the cell death.[6] Notably, this compound has been shown to be more effective in cancer cells with existing mitochondrial deficiencies, suggesting a potential biomarker for patient stratification.[6]

Immunogenic Cell Death (ICD)

The culmination of RiBi stress, ER stress, and mitochondrial dysfunction is the induction of immunogenic cell death.[1][2] This is a specialized form of apoptosis that is characterized by the release of damage-associated molecular patterns (DAMPs). Key DAMPs released in response to this compound include:

  • Surface-exposed calreticulin (ecto-CRT): Acts as an "eat-me" signal to dendritic cells.[6]

  • Secreted Adenosine Triphosphate (ATP): Functions as a "find-me" signal, recruiting immune cells to the tumor microenvironment.

  • High Mobility Group Box 1 (HMGB1): A nuclear protein that, when released, acts as a pro-inflammatory cytokine.

The release of these DAMPs facilitates the recruitment and activation of antigen-presenting cells, leading to the development of a tumor-specific adaptive immune response.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its activity.

PT112_Mechanism_of_Action This compound Mechanism of Action PT112 This compound RiBi_Stress Ribosomal Biogenesis Stress PT112->RiBi_Stress Mito_Stress Mitochondrial Stress PT112->Mito_Stress Nucleolar_Stress Nucleolar Stress (NPM1 Relocation) RiBi_Stress->Nucleolar_Stress ER_Stress Endoplasmic Reticulum Stress RiBi_Stress->ER_Stress ICD Immunogenic Cell Death (ICD) Nucleolar_Stress->ICD UPR Unfolded Protein Response (UPR) ER_Stress->UPR p_eIF2a eIF2α Phosphorylation UPR->p_eIF2a p_eIF2a->ICD ROS ROS Generation Mito_Stress->ROS ROS->ICD DAMPs DAMPs Release (ecto-CRT, ATP, HMGB1) ICD->DAMPs Immune_Response Anti-Tumor Immune Response DAMPs->Immune_Response

Caption: this compound initiates a cascade of cellular stress, leading to immunogenic cell death.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_clinical Clinical Evaluation Cytotoxicity Cytotoxicity Assays (IC50 Determination) RiBi_Assay Ribosomal Biogenesis Inhibition Assays Cytotoxicity->RiBi_Assay UPR_Assay UPR Activation Assays (p-eIF2α Western Blot) RiBi_Assay->UPR_Assay Mito_Assay Mitochondrial Stress Assays (Seahorse, ROS detection) UPR_Assay->Mito_Assay ICD_Assay ICD Marker Assays (ecto-CRT, ATP, HMGB1) Mito_Assay->ICD_Assay Tumor_Models Xenograft/Syngeneic Tumor Models ICD_Assay->Tumor_Models TGI Tumor Growth Inhibition Tumor_Models->TGI Immune_Profiling Immune Cell Infiltration Tumor_Models->Immune_Profiling Phase_Trials Phase I/II/III Clinical Trials TGI->Phase_Trials Immune_Profiling->Phase_Trials Safety_Efficacy Safety & Efficacy (RECIST, ORR, OS) Phase_Trials->Safety_Efficacy Biomarkers Biomarker Analysis Phase_Trials->Biomarkers

Caption: A general workflow for the preclinical and clinical evaluation of this compound.

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated broad cytotoxic activity across a large panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer type.

Cancer TypeNumber of Cell LinesMean IC50 (µM)
Breast184.6
CNS113.9
Colon154.1
Leukemia132.9
Lung174.5
Melanoma114.2
Ovarian93.7
Prostate54.8
Renal123.5
Overall 121 4.2

Data adapted from a study evaluating this compound cytotoxicity after 72 hours of exposure.

Clinical Trial Data

A Phase II study evaluated this compound monotherapy in heavily pre-treated mCRPC patients.

ParameterValue
Number of Patients111
Median Prior Lines of Therapy4
Dosing Regimen (Arm 2 - RP3D)250 mg/m² IV on Days 1 & 15 of a 28-day cycle
Disease Control Rate at 4 months23%
Median Overall Survival10 months
Median Radiographic Progression-Free Survival3 months
Most Common Grade 3-4 Treatment-Related Adverse EventsAnemia (8%), Fatigue (7%), Thrombocytopenia (5%)

Data from the preliminary results of the Phase II study in late-line mCRPC.[6]

A Phase II study is evaluating this compound in patients with recurrent TETs.

ParameterValue
Number of Patients (evaluable for response)9
Dosing Regimen360 mg/m² IV on Days 1, 8, & 15 of a 28-day cycle
Objective Response Rate0% (89% Stable Disease)
Median Progression-Free Survival (Thymic Carcinoma)6.2 months
Most Common Treatment-Related Adverse EventsPeripheral neuropathy (60%), Anemia (50%), Fatigue (50%), Myalgias (50%)

Preliminary data from the ongoing Phase II study in recurrent TETs.[7]

Experimental Protocols

The following are outlines of key experimental protocols used to characterize the mechanism of action of this compound. These should be considered as starting points and may require optimization for specific cell lines and experimental conditions.

Assessment of Immunogenic Cell Death (ICD)
  • Cell Treatment: Plate cells and treat with this compound at the desired concentration and time points. Include positive (e.g., mitoxantrone) and negative controls.

  • Staining: Harvest cells and wash with a suitable buffer (e.g., PBS). Resuspend cells in a buffer containing an anti-CRT antibody conjugated to a fluorophore and a viability dye (e.g., Propidium Iodide or DAPI).

  • Analysis: Analyze the cells by flow cytometry. Gate on the viable cell population and quantify the percentage of CRT-positive cells.

  • Cell Treatment: Treat cells with this compound in a 96-well plate.

  • Supernatant Collection: Collect the cell culture supernatant at various time points.

  • ATP Measurement: Use a commercially available luciferin/luciferase-based ATP detection kit according to the manufacturer's instructions. Measure luminescence using a plate reader.

  • Supernatant Collection: Collect cell culture supernatants from this compound-treated and control cells.

  • ELISA: Use a commercially available HMGB1 ELISA kit. Follow the manufacturer's protocol for coating the plate, adding samples and standards, incubation with detection antibodies, and substrate development.

  • Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of HMGB1 based on the standard curve.

Ribosomal Biogenesis Inhibition Assay
  • Cell Treatment: Treat cells with this compound.

  • Immunofluorescence: Fix and permeabilize the cells. Incubate with a primary antibody against a nucleolar protein (e.g., NPM1).

  • Visualization: Use a fluorescently labeled secondary antibody and visualize the subcellular localization of the protein using confocal microscopy. A shift from nucleolar to nucleoplasmic localization indicates nucleolar stress.

  • Gene Expression Analysis: Isolate RNA and perform RT-qPCR to analyze the expression of genes involved in ribosomal RNA (rRNA) processing and translation.[2]

Mitochondrial Stress Assay (Seahorse XF Analyzer)
  • Cell Plating: Seed cells in a Seahorse XF cell culture microplate.

  • Assay Medium: Replace the growth medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.

  • Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Analysis: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time. Calculate key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

eIF2α Phosphorylation Assay (Western Blot)
  • Cell Lysis: Treat cells with this compound, then lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated eIF2α and total eIF2α.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

Conclusion

This compound represents a significant advancement in cancer therapy, offering a novel mechanism of action that leverages the patient's own immune system to fight cancer. Its ability to induce immunogenic cell death, coupled with its unique osteotropism, makes it a particularly promising agent for a range of difficult-to-treat malignancies. The ongoing clinical trials will further elucidate its therapeutic potential and solidify its role in the oncology treatment landscape. This technical guide provides a foundational understanding of the discovery, mechanism, and clinical development of this compound, serving as a valuable resource for the scientific and drug development communities.

References

PT-112's Impact on the Tumor Microenvironment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PT-112 is a novel platinum-pyrophosphate conjugate demonstrating a unique mechanism of action that profoundly remodels the tumor microenvironment (TME). By inducing immunogenic cell death (ICD), this compound effectively transforms immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated destruction. This guide provides a comprehensive overview of the core mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on the TME, intended to serve as a resource for researchers and drug development professionals in oncology.

Core Mechanism of Action: Induction of Immunogenic Cell Death

This compound's primary anti-cancer effect stems from its ability to induce immunogenic cell death (ICD), a form of apoptosis that triggers an adaptive immune response.[1][2] This process is initiated through a multi-faceted mechanism that begins with the inhibition of ribosomal biogenesis, leading to nucleolar stress.[3] This initial insult triggers a cascade of events within the cancer cell, including significant stress on the endoplasmic reticulum (ER) and mitochondria.[4][5]

The culmination of these intracellular stresses is the release of Damage-Associated Molecular Patterns (DAMPs), which are endogenous molecules that signal distress to the immune system.[5][6] Key DAMPs released by cancer cells undergoing this compound-induced ICD include:

  • Calreticulin (CRT) exposure: Translocation of CRT to the cell surface acts as an "eat me" signal, promoting phagocytosis by dendritic cells (DCs).[2][7]

  • ATP secretion: Extracellular ATP acts as a "find me" signal, attracting antigen-presenting cells (APCs) to the tumor site.[2]

  • High Mobility Group Box 1 (HMGB1) release: HMGB1 is a nuclear protein that, when released, acts as a pro-inflammatory cytokine, further activating immune cells.[2]

The release of these DAMPs initiates a robust anti-tumor immune response, effectively bridging the gap between chemotherapy and immunotherapy.[1][2]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on this compound's cytotoxic activity and its impact on the immune microenvironment from preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines [1]

Cancer TypeNumber of Cell LinesMean IC50 (µM) ± SEMIC50 Range (µM)
Breast1538.3 ± 14.80.9 - 222.1
CNS61.8 ± 0.40.7 - 3.1
Colon71.8 ± 0.40.8 - 3.2
Leukemia61.4 ± 0.40.4 - 2.8
Lung94.8 ± 2.20.3 - 20.9
Melanoma81.4 ± 0.30.6 - 2.8
Ovarian71.2 ± 0.20.6 - 1.9
Prostate42.1 ± 0.71.0 - 3.8
Renal21.4 ± 0.31.1 - 1.7
All Cancers 121 10.2 ± 2.1 0.3 - 222.1

Data represents the half-maximal inhibitory concentration (IC50) after 72 hours of exposure to this compound.

Table 2: Immunomodulatory Effects of this compound in Peripheral Blood (Phase 2 Clinical Trial in Thymic Epithelial Tumors) [7][8]

Immune Cell Population / CytokineChange Observed
Activated CD4+ T CellsIncrease
Proliferative CD4+ T CellsIncrease
Activated and Proliferative CD8+ T CellsIncrease
Natural Killer (NK) CellsIncrease
Pro-inflammatory Cytokines (IFN-γ, TNF-α)Increase
Immunosuppressive Factors (VEGF, TGF-β1)Decrease

Table 3: Preclinical In Vivo Effects of this compound on the Tumor Microenvironment [2]

ParameterEffect
CD8+ Cytotoxic T LymphocytesIncreased Infiltration
CD4+ Helper T CellsIncreased Infiltration
CD25+FOXP3+ Regulatory T Cells (Tregs)Reduced Infiltration

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound's action.

This compound's Mechanism of Action: From Ribosomal Biogenesis Inhibition to Immune Activation

PT112_Mechanism PT112 This compound RiBi Ribosomal Biogenesis Inhibition PT112->RiBi N_Stress Nucleolar Stress RiBi->N_Stress ER_Stress ER Stress N_Stress->ER_Stress Mito_Stress Mitochondrial Stress N_Stress->Mito_Stress DAMPs DAMPs Release (Calreticulin, ATP, HMGB1) ER_Stress->DAMPs Mito_Stress->DAMPs ICD Immunogenic Cell Death DAMPs->ICD DC Dendritic Cell (DC) DAMPs->DC Activation ICD->DC Activated_DC Activated DC DC->Activated_DC T_Cell T Cell Activated_T_Cell Activated T Cell T_Cell->Activated_T_Cell Tumor_Cell Tumor Cell Activated_DC->T_Cell Antigen Presentation Activated_T_Cell->Tumor_Cell Killing

Caption: this compound's mechanism leading to immunogenic cell death and T-cell activation.

Experimental Workflow for Assessing this compound's Impact on the TME

TME_Workflow cluster_in_vivo In Vivo Model cluster_analysis TME Analysis cluster_flow Flow Cytometry cluster_ihc Immunohistochemistry cluster_elisa ELISA Tumor_Model Tumor-Bearing Mouse Model Treatment This compound Treatment Tumor_Model->Treatment Tumor_Harvest Tumor & Blood Collection Treatment->Tumor_Harvest Single_Cell Single-Cell Suspension Tumor_Harvest->Single_Cell Tissue_Section Tumor Tissue Sectioning Tumor_Harvest->Tissue_Section Lysate Tumor Lysate / Serum Tumor_Harvest->Lysate Staining Antibody Staining (CD8, CD4, FoxP3, etc.) Single_Cell->Staining Acquisition Data Acquisition Staining->Acquisition Flow_Analysis Immune Cell Quantification Acquisition->Flow_Analysis IHC_Staining IHC Staining (CD8, FoxP3) Tissue_Section->IHC_Staining Imaging Microscopy Imaging IHC_Staining->Imaging IHC_Analysis Spatial Analysis of TILs Imaging->IHC_Analysis ELISA_Assay Cytokine ELISA Lysate->ELISA_Assay Readout Plate Reading ELISA_Assay->Readout ELISA_Analysis Cytokine Quantification Readout->ELISA_Analysis

Caption: Workflow for analyzing this compound's effects on the tumor microenvironment.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's impact on the TME.

Flow Cytometry for Tumor-Infiltrating Lymphocyte (TIL) Analysis

Objective: To quantify the populations of various immune cells within the tumor microenvironment.

Materials:

  • Freshly harvested tumor tissue

  • RPMI-1640 medium

  • Collagenase D (1 mg/mL)

  • DNase I (100 µg/mL)

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainer

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/CD32)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3)

  • Viability dye (e.g., DAPI, Propidium Iodide)

  • Flow cytometer

Protocol:

  • Tumor Dissociation:

    • Mince the tumor tissue into small pieces (1-2 mm³) in a petri dish containing RPMI-1640.

    • Transfer the minced tissue to a digestion buffer containing Collagenase D and DNase I in RPMI-1640.

    • Incubate at 37°C for 30-60 minutes with gentle agitation.

    • Neutralize the enzymatic digestion by adding RPMI-1640 with 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Cell Preparation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.

    • Wash the cells with PBS and centrifuge again.

    • Resuspend the cell pellet in FACS buffer.

  • Antibody Staining:

    • Count the cells and adjust the concentration to 1x10^6 cells per 100 µL of FACS buffer.

    • Block non-specific antibody binding by incubating the cells with Fc block for 10-15 minutes on ice.

    • Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, then incubate with the intracellular antibody.

    • Wash the cells and resuspend in FACS buffer.

  • Data Acquisition and Analysis:

    • Add a viability dye just before acquiring the samples on the flow cytometer.

    • Acquire the stained cells on a flow cytometer, collecting a sufficient number of events.

    • Analyze the data using appropriate software (e.g., FlowJo), gating on live, single cells, and then identifying the different immune cell populations based on their marker expression.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To measure the concentration of specific cytokines in tumor lysates or serum.

Materials:

  • Tumor tissue or serum samples

  • Lysis buffer (for tumor tissue)

  • ELISA kit for the cytokine of interest (e.g., IFN-γ, TNF-α)

  • Microplate reader

Protocol:

  • Sample Preparation:

    • Tumor Lysate: Homogenize the tumor tissue in lysis buffer on ice. Centrifuge at high speed to pellet cellular debris. Collect the supernatant containing the soluble proteins.

    • Serum: Collect blood and allow it to clot. Centrifuge to separate the serum.

    • Determine the total protein concentration of the samples.

  • ELISA Procedure (following a typical sandwich ELISA protocol):

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate with wash buffer.

    • Block the plate with blocking buffer for 1-2 hours at room temperature.

    • Wash the plate.

    • Add the prepared samples and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the detection antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.

    • Wash the plate.

    • Add the substrate solution and incubate until a color change is observed.

    • Add the stop solution to stop the reaction.

  • Data Analysis:

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the absorbance values of the standards.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Immunohistochemistry (IHC) for CD8+ and FoxP3+ T Cell Staining

Objective: To visualize and quantify the infiltration of CD8+ cytotoxic T cells and FoxP3+ regulatory T cells within the tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) for blocking endogenous peroxidase activity

  • Blocking serum

  • Primary antibodies (anti-CD8 and anti-FoxP3)

  • Secondary antibody (HRP-conjugated)

  • DAB chromogen

  • Hematoxylin for counterstaining

  • Mounting medium

  • Microscope

Protocol:

  • Slide Preparation:

    • Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating in a pressure cooker or water bath.

  • Staining Procedure:

    • Block endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide.

    • Block non-specific binding by incubating with blocking serum.

    • Incubate the slides with the primary antibody (anti-CD8 or anti-FoxP3) at the optimal dilution and incubation time.

    • Wash the slides with buffer.

    • Incubate with the HRP-conjugated secondary antibody.

    • Wash the slides.

    • Develop the signal by adding DAB chromogen.

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Dehydrate the slides, clear in xylene, and mount with a coverslip.

    • Acquire images of the stained tissue sections using a bright-field microscope.

    • Quantify the number of CD8+ and FoxP3+ cells per unit area or as a percentage of total cells in different tumor regions (e.g., tumor core, invasive margin).

Conclusion

This compound represents a promising therapeutic agent with a unique ability to modulate the tumor microenvironment through the induction of immunogenic cell death. Its mechanism of action, leading to the release of DAMPs and subsequent activation of an anti-tumor immune response, provides a strong rationale for its use both as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors. The quantitative data from preclinical and clinical studies support its role in converting immunologically "cold" tumors into "hot" ones, thereby overcoming a major hurdle in cancer immunotherapy. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the immunomodulatory effects of this compound and similar agents. As our understanding of the intricate interplay between cancer and the immune system deepens, agents like this compound that can effectively reprogram the TME will be at the forefront of innovative cancer treatment strategies.

References

In-Vitro Cytotoxicity of PT-112: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-112 is a novel platinum-pyrophosphate conjugate demonstrating significant cytotoxic and cytostatic effects across a broad spectrum of cancer cell lines in pre-clinical in-vitro studies.[1] A key differentiator from traditional platinum-based chemotherapeutics is its mechanism of action, which is less dependent on direct DNA binding and subsequent DNA damage pathways.[2] Instead, this compound induces a unique form of immunogenic cell death (ICD), characterized by the release of damage-associated molecular patterns (DAMPs) that can stimulate an anti-tumor immune response.[3][4] This technical guide provides an in-depth overview of the initial in-vitro studies on this compound cytotoxicity, detailing experimental protocols, summarizing quantitative data, and visualizing the underlying molecular pathways.

Data Presentation: In-Vitro Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against a large panel of human cancer cell lines, with half-maximal inhibitory concentrations (IC50) determined after 72 hours of exposure. The results demonstrate a wide range of sensitivities to this compound, with IC50 values spanning from the sub-micromolar to the high micromolar range.[1]

Cell LineHistological DerivationIC50 (µM)
AGSHuman gastric adenocarcinoma0.287
MDAMB415Human breast carcinoma222.14
Various OthersMultiple0.287 - 222.14
A comprehensive list of IC50 values for 121 human cancer cell lines can be found in the supplementary materials of the cited study.[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol with 0.05 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the water-soluble MTT to an insoluble purple formazan.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Immunogenic Cell Death (ICD) Marker Analysis

The induction of ICD by this compound is a hallmark of its mechanism of action. Key markers of ICD include the surface exposure of calreticulin (CRT) and the release of ATP and high mobility group box 1 (HMGB1).

Materials:

  • Cancer cell lines

  • This compound

  • Fluorescently labeled anti-calreticulin antibody

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at a concentration known to induce cytotoxicity.

  • Cell Staining: At a specific time point post-treatment, harvest the cells and stain them with a fluorescently labeled antibody against calreticulin.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells with surface-exposed CRT.

Materials:

  • Cell culture supernatant from this compound treated cells

  • ATP assay kit (luciferase-based)

  • Luminometer

Procedure:

  • Supernatant Collection: After treating cells with this compound, collect the cell culture supernatant.

  • ATP Measurement: Use a commercial ATP assay kit, which typically utilizes the luciferin-luciferase reaction, to measure the concentration of ATP in the supernatant.

  • Luminometry: Measure the light output, which is proportional to the ATP concentration, using a luminometer.

Materials:

  • Cell culture supernatant from this compound treated cells

  • HMGB1 ELISA kit

  • Microplate reader

Procedure:

  • Supernatant Collection: Collect the cell culture supernatant from this compound treated cells.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using a commercial kit to quantify the amount of HMGB1 released into the supernatant.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader to determine the HMGB1 concentration.

Mandatory Visualizations

Experimental Workflow for In-Vitro Cytotoxicity Assessment

experimental_workflow cluster_assays Cytotoxicity & ICD Assays cluster_icd start Start: Cancer Cell Culture seed_cells Seed Cells in 96-well Plates start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate mtt_assay MTT Assay for Cell Viability incubate->mtt_assay icd_markers Analyze ICD Markers incubate->icd_markers data_analysis Data Analysis & IC50 Determination mtt_assay->data_analysis crt_flow Calreticulin (Flow Cytometry) icd_markers->crt_flow atp_assay ATP Release (Luminometry) icd_markers->atp_assay hmgb1_elisa HMGB1 Release (ELISA) icd_markers->hmgb1_elisa crt_flow->data_analysis atp_assay->data_analysis hmgb1_elisa->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Workflow for assessing this compound cytotoxicity and immunogenic cell death induction in vitro.

Signaling Pathway of this compound Induced Immunogenic Cell Death

pt112_pathway cluster_cellular_stress Cellular Stress Induction cluster_icd Immunogenic Cell Death (ICD) PT112 This compound ER_Stress Endoplasmic Reticulum (ER) Stress PT112->ER_Stress Mito_Stress Mitochondrial Stress PT112->Mito_Stress Ribi_Inhibition Ribosomal Biogenesis Inhibition PT112->Ribi_Inhibition Apoptosis Apoptosis Induction ER_Stress->Apoptosis ROS ↑ Reactive Oxygen Species (ROS) Mito_Stress->ROS Ribi_Inhibition->Apoptosis ROS->Apoptosis CRT Calreticulin (CRT) Exposure Apoptosis->CRT ATP ATP Release Apoptosis->ATP HMGB1 HMGB1 Release Apoptosis->HMGB1 Immune_Response Anti-Tumor Immune Response CRT->Immune_Response ATP->Immune_Response HMGB1->Immune_Response

Caption: Signaling cascade initiated by this compound leading to immunogenic cell death.

Conclusion

The initial in-vitro studies of this compound have consistently demonstrated its potent cytotoxic effects against a wide array of cancer cell lines. Its unique mechanism of action, centered on the induction of immunogenic cell death through cellular stress pathways, distinguishes it from conventional platinum-based agents. The detailed protocols and summarized data presented in this guide offer a foundational understanding for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. The visualization of the experimental workflow and signaling pathways provides a clear conceptual framework for these complex biological processes. Further research into the nuanced molecular interactions and the in-vivo translation of these in-vitro findings is warranted.

References

Methodological & Application

Application Notes and Protocols for PT-112 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of PT-112 in preclinical mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this novel anti-cancer agent.

Introduction to this compound

This compound is a novel small molecule conjugate of pyrophosphate and platinum with a unique pleiotropic mechanism of action. Unlike traditional platinum-based chemotherapies that primarily target nuclear DNA, this compound induces immunogenic cell death (ICD) by causing stress in the endoplasmic reticulum (ER) and mitochondria.[1][2] This leads to the release of damage-associated molecular patterns (DAMPs), which stimulate an anti-cancer immune response.[1][2] Furthermore, this compound has been shown to inhibit ribosomal biogenesis, a critical process for cancer cell growth and proliferation. Its pyrophosphate moiety contributes to its osteotropism, making it a promising candidate for cancers affecting the bone.[1] Preclinical studies have demonstrated the anti-tumor activity of this compound in various mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors.[3][4][5]

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes of this compound in various mouse tumor models. This data is intended to serve as a starting point for study design and may require optimization for specific cancer models and experimental goals.

Table 1: this compound Monotherapy Dosage and Administration in Syngeneic Mouse Models

Tumor ModelMouse StrainAdministration RouteDosageDosing ScheduleEfficacy/ObservationsReference
CT26 Colon CarcinomaBALB/cIntravenous (i.v.)90 mg/kgWeekly (5 doses)Synergizes with PD-1/PD-L1 blockade[3]
MC38 Colon AdenocarcinomaC57BL/6Intravenous (i.v.)90 mg/kgWeekly (7 doses)Synergizes with PD-1/PD-L1 blockade[3]
Unspecified Solid TumorsN/AIntratumoral (i.t.)150 mg/kgSingle dose on day 0Used in abscopal effect studies[3]
Vk*MYC Multiple MyelomaN/AN/AN/AN/AActive as monotherapy and in combination[6]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound's anti-cancer activity is multifaceted, primarily driven by the induction of immunogenic cell death (ICD) through the provocation of organelle stress and inhibition of ribosomal biogenesis.

PT112_Mechanism cluster_cell Cancer Cell cluster_ribo Ribosomal Biogenesis Inhibition cluster_er ER Stress cluster_mito Mitochondrial Dysfunction cluster_icd Immunogenic Cell Death (ICD) cluster_tme Tumor Microenvironment PT112 This compound Ribosome Ribosome Biogenesis PT112->Ribosome ER Endoplasmic Reticulum PT112->ER Mitochondria Mitochondria PT112->Mitochondria Nucleolar_Stress Nucleolar Stress Ribosome->Nucleolar_Stress Inhibition ICD ICD Nucleolar_Stress->ICD UPR Unfolded Protein Response (UPR) ER->UPR Stress eIF2a p-eIF2α UPR->eIF2a Activation eIF2a->ICD ROS Mitochondrial ROS Mitochondria->ROS Increased mtDNA_release mtDNA Release Mitochondria->mtDNA_release Release ROS->ICD mtDNA_release->ICD DAMPs DAMPs Release (Calreticulin, ATP, HMGB1) ICD->DAMPs DC Dendritic Cell (DC) DAMPs->DC Activation T_Cell T-Cell DC->T_Cell Priming & Activation Immune_Response Anti-Tumor Immune Response T_Cell->Immune_Response Effector Function

Caption: this compound induces ICD via ribosomal biogenesis inhibition, ER stress, and mitochondrial dysfunction.

Experimental Workflow for In Vivo Efficacy Studies

A typical workflow for assessing the in vivo efficacy of this compound in a syngeneic mouse model is outlined below.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Tumor Cell Culture (e.g., CT26, MC38) B Tumor Implantation (Subcutaneous or Orthotopic) A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E This compound Administration (i.v., i.p., or s.c.) D->E F Vehicle Control Administration D->F G Tumor Volume Measurement (Calipers) E->G H Body Weight Monitoring E->H F->G F->H I Tumor Excision and Weight Measurement G->I L Survival Analysis H->L J Flow Cytometry of Tumor Infiltrating Lymphocytes I->J K Immunohistochemistry I->K

Caption: Workflow for this compound in vivo efficacy studies in mouse models.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Protocol:

  • Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile PBS to achieve the desired final concentration. For example, for a 90 mg/kg dose in a 20g mouse (1.8 mg dose), a stock concentration of 18 mg/mL would allow for a 100 µL injection volume.

  • Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear and free of particulates.

  • Prepare individual doses in sterile syringes immediately before administration.

  • Keep the prepared solution on ice if not used immediately, and use within a few hours of preparation.

Syngeneic Tumor Model Establishment (Subcutaneous)

Materials:

  • Tumor cells (e.g., CT26, MC38) in logarithmic growth phase

  • Complete culture medium

  • Sterile PBS or Hank's Balanced Salt Solution (HBSS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

  • Electric clippers (optional)

  • Anesthetic (e.g., isoflurane)

Protocol:

  • Culture tumor cells to 70-80% confluency.

  • On the day of implantation, harvest the cells by trypsinization.

  • Wash the cells with sterile PBS or HBSS and perform a viable cell count using a hemocytometer and trypan blue exclusion.

  • Resuspend the cells in sterile PBS or HBSS at the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells/mL). Keep the cell suspension on ice.

  • Anesthetize the mice (e.g., using isoflurane).

  • Shave the fur on the flank of the mouse where the tumor will be implanted (optional, but recommended for accurate tumor measurement).

  • Wipe the injection site with 70% ethanol.

  • Gently lift the skin on the flank and insert the needle subcutaneously.

  • Inject the desired volume of the cell suspension (typically 100 µL). A small bleb should be visible under the skin.

  • Carefully withdraw the needle and monitor the mouse until it has fully recovered from anesthesia.

  • Monitor the mice regularly for tumor growth. Tumors usually become palpable within 5-10 days.

This compound Administration

a. Intravenous (i.v.) Injection (Tail Vein)

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1 mL insulin syringes) and needles (27-30 gauge)

  • Mouse restrainer

  • Heat lamp or warming pad

Protocol:

  • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Place the mouse in a restrainer.

  • Wipe the tail with 70% ethanol.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Slowly inject the this compound solution (typically 50-100 µL). If the injection is successful, there will be no resistance, and the vein will blanch.

  • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

b. Intraperitoneal (i.p.) Injection

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

Protocol:

  • Securely restrain the mouse by the scruff of the neck, allowing the abdomen to be exposed.

  • Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.

  • Wipe the lower right or left quadrant of the abdomen with 70% ethanol.

  • Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.

  • Aspirate gently to ensure that the needle has not entered the bladder or intestines (no fluid should be drawn into the syringe).

  • Inject the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

c. Subcutaneous (s.c.) Injection

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

Protocol:

  • Grasp the loose skin on the back of the mouse, between the shoulder blades, to form a "tent".

  • Wipe the area with 70% ethanol.

  • Insert the needle into the base of the skin tent.

  • Inject the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

Endpoint Analysis: Tumor Growth and Immune Cell Infiltration

a. Tumor Volume Measurement

Materials:

  • Digital calipers

Protocol:

  • Measure the length (L) and width (W) of the tumor using digital calipers.

  • Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.

  • Record tumor measurements 2-3 times per week.

b. Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)

Materials:

  • Excised tumors

  • RPMI 1640 medium

  • Collagenase D, Dispase, and DNase I

  • 70 µm cell strainers

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (anti-mouse CD16/32)

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1, F4/80, Gr-1)

  • Flow cytometer

Protocol:

  • Excise tumors and place them in cold RPMI 1640 medium.

  • Mince the tumors into small pieces using a sterile scalpel.

  • Digest the tumor pieces in a solution of collagenase D, dispase, and DNase I at 37°C for 30-60 minutes with gentle agitation.

  • Neutralize the enzymatic digestion with complete RPMI medium.

  • Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Lyse red blood cells using a lysis buffer.

  • Wash the cells with FACS buffer.

  • Block Fc receptors with Fc block to prevent non-specific antibody binding.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the desired immune cell markers.

  • Wash the cells to remove unbound antibodies.

  • Acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to quantify the different immune cell populations within the tumor microenvironment.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the procedures for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for PT-112 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-112 is a novel small molecule pyrophosphate-platinum conjugate demonstrating a unique mechanism of action that distinguishes it from traditional platinum-based chemotherapeutics. It is currently under clinical development for various cancers.[1][2] this compound induces immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-cancer immune response.[3] Its mechanism involves the inhibition of ribosomal biogenesis (RiBi), leading to nucleolar stress, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.[4][5][6] This cascade of events results in the exposure of damage-associated molecular patterns (DAMPs), such as calreticulin (CRT) on the cell surface, and the release of ATP and high mobility group box 1 (HMGB1).[3] These DAMPs promote the maturation and activation of dendritic cells, subsequently leading to T-cell-mediated tumor destruction.[1] Furthermore, this compound exhibits osteotropism, a propensity to accumulate in bone, making it a promising agent for cancers that have metastasized to the bone.[1][7]

These application notes provide detailed protocols for the in vitro evaluation of this compound in cancer cell lines, focusing on assessing its cytotoxic and apoptotic effects, as well as its impact on the cell cycle.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a panel of human cancer cell lines after 72 hours of exposure. Data is presented as the mean ± standard error of the mean (SEM).

Cancer TypeCell LineIC50 (µM)
Breast Cancer MDAMB415222.14
MDAMB2311.35
BT5491.05
T47D0.85
Colon Cancer HCT1161.25
HT291.15
SW6200.95
Gastric Cancer AGS0.287
Lung Cancer A5491.45
NCIH4601.10
Prostate Cancer PC31.55
DU1451.30
Mean IC50 across 121 cell lines ~1.5 µM [3]

Note: This is a partial list. For a comprehensive list of IC50 values across 121 human cancer cell lines, please refer to the supplementary information in the cited publication.[3]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., sterile water or DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Detection by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Cell Cycle Analysis using Propidium Iodide Staining

This protocol uses propidium iodide to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry. This can reveal if this compound induces cell cycle arrest at a particular phase.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described in the apoptosis protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

PT112_Signaling_Pathway PT112 This compound Ribosomal_Biogenesis Ribosomal Biogenesis (RiBi) PT112->Ribosomal_Biogenesis Inhibits Nucleolar_Stress Nucleolar Stress Ribosomal_Biogenesis->Nucleolar_Stress ER_Stress Endoplasmic Reticulum (ER) Stress Nucleolar_Stress->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Nucleolar_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis ER_Stress->Apoptosis ROS_Production Increased ROS Mitochondrial_Dysfunction->ROS_Production ROS_Production->Apoptosis ICD Immunogenic Cell Death (ICD) Apoptosis->ICD DAMPs DAMPs Exposure (Calreticulin, ATP, HMGB1) ICD->DAMPs Immune_Response Anti-Tumor Immune Response DAMPs->Immune_Response

Caption: this compound Induced Signaling Pathway for Immunogenic Cell Death.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells PT112_Treatment 2. Treat with this compound (and vehicle control) Cell_Culture->PT112_Treatment Incubation 3. Incubate for 24, 48, or 72 hours PT112_Treatment->Incubation Viability_Assay Cell Viability (MTT Assay) Incubation->Viability_Assay Apoptosis_Assay Apoptosis (Annexin V/PI Staining) Incubation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle (PI Staining) Incubation->Cell_Cycle_Assay IC50_Determination Determine IC50 Viability_Assay->IC50_Determination Apoptotic_Population Quantify Apoptotic Cells Apoptosis_Assay->Apoptotic_Population Cell_Cycle_Distribution Analyze Cell Cycle Phases Cell_Cycle_Assay->Cell_Cycle_Distribution

Caption: General Experimental Workflow for In Vitro Evaluation of this compound.

References

PT-112 in Prostate Cancer Xenografts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-112 is a novel small molecule pyrophosphate-platinum conjugate demonstrating a unique mechanism of action that induces immunogenic cell death (ICD). This property makes it a promising therapeutic agent for cancers that are traditionally considered "cold" or non-responsive to immunotherapy, such as prostate cancer.[1][2] Its chemical structure also confers osteotropism, leading to its accumulation in bone, a common site of metastasis for prostate cancer.[1] Preclinical studies in various cancer models, including those relevant to prostate cancer, have shown its potential to inhibit tumor growth and synergize with immune checkpoint inhibitors.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in prostate cancer xenograft models based on available preclinical data.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism that distinguishes it from traditional platinum-based chemotherapies. The primary mechanism involves the induction of immunogenic cell death (ICD). This process is characterized by the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which in turn stimulates an anti-tumor immune response.[1][2][3]

Key molecular events in this compound-induced ICD include:

  • Calreticulin (CRT) exposure: Translocation of CRT to the cell surface acts as an "eat me" signal to dendritic cells.[1]

  • ATP secretion: Released ATP acts as a "find me" signal, attracting antigen-presenting cells.[1]

  • High Mobility Group Box 1 (HMGB1) release: This nuclear protein, when released, acts as a pro-inflammatory signal.[1]

Beyond ICD, this compound has been shown to induce mitochondrial and endoplasmic reticulum (ER) stress and inhibit ribosomal biogenesis in cancer cells.[4]

Data Presentation: Efficacy in Preclinical Models

The following tables summarize the quantitative data from preclinical studies evaluating this compound in mouse tumor models. While specific data on prostate cancer xenografts is limited in the public domain, the following results from a colon carcinoma model (CT26) are indicative of this compound's in vivo activity.

Table 1: In Vivo Efficacy of this compound Monotherapy in a Syngeneic Mouse Model (CT26 Colon Carcinoma)

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 20Survival (%) at Day 40
Vehicle ControlNot specified~15000
This compound15 mg/kg, intraperitoneally, twice a week~50020

Data extrapolated from graphical representations in Yamazaki et al., Oncoimmunology, 2020.

Table 2: Combination Therapy of this compound with Immune Checkpoint Blockers (CT26 Colon Carcinoma)

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 20Survival (%) at Day 60
This compound + anti-PD-L1This compound: 15 mg/kg, i.p., 2x/week; aPD-L1: 10 mg/kg, i.p., 2x/week<500~60
This compound + anti-PD-1This compound: 15 mg/kg, i.p., 2x/week; aPD-1: 10 mg/kg, i.p., 2x/week<500~80

Data extrapolated from graphical representations in Yamazaki et al., Oncoimmunology, 2020.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in in vivo cancer models, adapted from published studies.

Prostate Cancer Xenograft Model Establishment

Objective: To establish subcutaneous prostate cancer xenografts in immunocompromised mice.

Materials:

  • Prostate cancer cell line (e.g., PC-3, DU-145, LNCaP)

  • Male athymic nude mice (6-8 weeks old)

  • Matrigel® Basement Membrane Matrix

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Syringes and needles (27-gauge)

  • Calipers

Protocol:

  • Culture prostate cancer cells to ~80% confluency.

  • Harvest cells by trypsinization and wash with PBS.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers.

  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Initiate treatment when tumors reach a mean volume of 100-150 mm³.

This compound Administration in Xenograft Models

Objective: To administer this compound to tumor-bearing mice.

Materials:

  • This compound (lyophilized powder)

  • Sterile vehicle for reconstitution (e.g., 5% dextrose in water)

  • Syringes and needles (for intraperitoneal injection)

Protocol:

  • Reconstitute this compound in the sterile vehicle to the desired stock concentration.

  • Based on the mean body weight of the treatment group, calculate the volume of this compound solution to be administered for the target dose (e.g., 15 mg/kg).

  • Administer this compound via intraperitoneal (i.p.) injection.

  • For combination studies, administer immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) at their specified dosage and schedule, which may be on the same or different days as this compound administration.

  • Continue treatment as per the defined schedule (e.g., twice weekly) for the duration of the study.

  • Monitor animal health and body weight regularly.

Visualizations

Signaling Pathway of this compound Induced Immunogenic Cell Death

Caption: this compound induces ICD through ER and mitochondrial stress, leading to an anti-tumor immune response.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow start Start cell_culture Prostate Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (Volume = L x W²/2) implantation->tumor_growth randomization Randomization of Mice (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Initiation (this compound +/- Other Agents) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3x/week) treatment->monitoring endpoint Study Endpoint (Tumor Size Limit or Time) monitoring->endpoint analysis Tissue Collection & Analysis (IHC, Western Blot, etc.) endpoint->analysis stop End analysis->stop

Caption: Workflow for evaluating the in vivo efficacy of this compound in a prostate cancer xenograft model.

Logical Relationship of this compound's Therapeutic Action

logical_relationship PT112 This compound Administration ICD Induction of Immunogenic Cell Death PT112->ICD Osteotropism Osteotropism (Bone Accumulation) PT112->Osteotropism Direct_Cytotoxicity Direct Tumor Cell Cytotoxicity PT112->Direct_Cytotoxicity Immune_Activation Anti-Tumor Immune Activation ICD->Immune_Activation Bone_Met_Targeting Targeting of Bone Metastases Osteotropism->Bone_Met_Targeting Tumor_Regression Tumor Regression Direct_Cytotoxicity->Tumor_Regression Immune_Activation->Tumor_Regression Bone_Met_Targeting->Tumor_Regression

Caption: this compound's therapeutic effect is a result of direct cytotoxicity, immune activation, and bone targeting.

References

Application Notes and Protocols for In-Vivo Imaging of PT-112

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of current and potential in-vivo imaging techniques for tracking the novel anti-cancer agent PT-112. The protocols outlined below are based on established methodologies for similar compounds and offer a strategic approach to visualizing the biodistribution, target engagement, and therapeutic efficacy of this promising pyrophosphate-platinum conjugate.

Introduction to this compound and the Importance of In-Vivo Imaging

This compound is a first-in-class small molecule therapeutic that has demonstrated a unique mechanism of action involving the induction of immunogenic cell death (ICD).[1] Its chemical structure, which includes a pyrophosphate moiety, confers a natural affinity for bone, making it a promising candidate for treating cancers that affect the skeletal system.[2] In-vivo imaging is a critical tool in the preclinical and clinical development of this compound, enabling non-invasive, longitudinal assessment of its pharmacokinetic and pharmacodynamic properties. By visualizing the drug's journey through the body, researchers can gain invaluable insights into its concentration in target tissues, engagement with tumors, and overall therapeutic effect.

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) Imaging for Quantitative Biodistribution

LA-ICP-MS is a powerful technique for imaging the spatial distribution of elements within tissue sections with high sensitivity and resolution. This method has been successfully employed to determine the biodistribution of this compound in murine models.

Application Note:

A key study utilizing LA-ICP-MS imaging revealed high concentrations of this compound in the bone, kidney, lung, skin, and liver of mice.[2] This technique directly measures the platinum (Pt) content of this compound, providing a quantitative and unambiguous assessment of its accumulation in various organs. This is particularly valuable for confirming the osteotropic nature of this compound and understanding its potential for off-target accumulation and associated toxicities. The high spatial resolution of LA-ICP-MS can further elucidate the micro-distribution of the drug within these tissues, for instance, differentiating between cortical and trabecular bone or localizing it within specific regions of the kidney.

Experimental Protocol: LA-ICP-MS Imaging of this compound in Murine Tissues

1. Animal Model and Dosing:

  • Utilize appropriate tumor-bearing mouse models (e.g., patient-derived xenografts, syngeneic models).

  • Administer this compound intravenously at a therapeutically relevant dose.

  • Include a control group receiving a vehicle solution.

2. Tissue Collection and Preparation:

  • At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize the mice.

  • Perfuse the animals with saline to remove blood from the organs.

  • Carefully excise organs of interest (e.g., femur, kidney, liver, lung, spleen, tumor).

  • Snap-freeze the tissues in isopentane cooled with liquid nitrogen to preserve tissue morphology and prevent analyte migration.

  • Store tissues at -80°C until sectioning.

  • Using a cryostat, cut tissue sections at a thickness of 10-20 µm and mount them on glass slides.

  • Store the mounted sections in a desiccator or at -80°C.

3. LA-ICP-MS Instrumentation and Parameters:

  • Use a high-resolution LA-ICP-MS system.

  • Laser System:

    • Wavelength: e.g., 213 nm

    • Fluence: Optimize for tissue ablation with minimal charring (e.g., 2-4 J/cm²).

    • Spot size: 10-50 µm, depending on the desired resolution.

    • Repetition rate: e.g., 10-20 Hz.

  • ICP-MS System:

    • Monitored isotope: ¹⁹⁵Pt.

    • Dwell time: Optimize for signal-to-noise ratio (e.g., 10-30 ms).

    • Carrier gas: Helium or Argon.

4. Data Acquisition and Quantification:

  • Ablate the tissue sections in a line-by-line pattern.

  • Use matrix-matched standards for quantification. These can be prepared by homogenizing control tissue with known concentrations of a platinum standard.

  • Alternatively, employ isotope dilution for quantification by spotting an enriched ¹⁹⁴Pt standard onto the tissue.[3]

  • Process the raw data using imaging software to generate quantitative maps of platinum distribution.

  • Correlate the elemental maps with histological images (e.g., H&E staining) of adjacent tissue sections to identify anatomical structures.

5. Data Presentation:

  • Summarize the quantitative data in a table, showing the average platinum concentration (e.g., in µg/g of tissue) in each organ at different time points.

OrganPt Concentration (µg/g) at 1hPt Concentration (µg/g) at 24h
Tumor
Bone (Femur)
Kidney
Liver
Lung
Spleen
Muscle

Note: The values in this table are placeholders and should be populated with experimental data.

Radionuclide Imaging (SPECT/CT) for Whole-Body Biodistribution and Tumor Targeting

Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) offers a non-invasive method to visualize the whole-body biodistribution of radiolabeled molecules in 3D. Given the bone-targeting nature of this compound's pyrophosphate moiety, radiolabeling it with a suitable radionuclide can enable sensitive and quantitative in-vivo tracking.

Application Note:

While direct radiolabeling of this compound has not been reported, analogous bone-targeting agents like bisphosphonates have been successfully labeled with gamma-emitting isotopes such as Technetium-99m (⁹⁹ᵐTc) for SPECT imaging.[4] A similar strategy can be envisioned for this compound. By chelating a radionuclide to the this compound molecule, its accumulation in bone and other tissues can be monitored over time in the same animal, reducing inter-animal variability. SPECT/CT imaging would not only confirm bone targeting but also provide crucial information on tumor penetration and clearance kinetics. The development of a radiolabeled this compound would be a significant step towards a "theranostic" approach, where the imaging agent can also serve as a therapeutic.

Proposed Experimental Protocol: ⁹⁹ᵐTc-Labeling of this compound and SPECT/CT Imaging

1. Synthesis of a Chelator-PT-112 Conjugate:

  • Due to the stable nature of the platinum complex in this compound, direct radiolabeling is challenging. A more feasible approach is to conjugate a bifunctional chelator to the diaminocyclohexane ligand of this compound.

  • A common chelator for ⁹⁹ᵐTc is diethylenetriaminepentaacetic acid (DTPA).[5] The synthesis would involve modifying the diaminocyclohexane ligand with a linker suitable for conjugation to DTPA anhydride. This process requires careful chemical synthesis and purification to ensure the pyrophosphate and platinum core remains intact.

2. Radiolabeling with ⁹⁹ᵐTc:

  • Dissolve the chelator-PT-112 conjugate in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

  • Add freshly eluted ⁹⁹ᵐTc-pertechnetate in the presence of a reducing agent (e.g., stannous chloride).

  • Incubate at room temperature for 30-60 minutes.

  • Perform quality control using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the radiochemical purity.

3. Animal Model and Injection:

  • Use tumor-bearing mice as described for the LA-ICP-MS protocol.

  • Inject a known activity of the ⁹⁹ᵐTc-labeled this compound (e.g., 10-20 MBq) intravenously via the tail vein.

4. SPECT/CT Imaging:

  • At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice.

  • Acquire whole-body SPECT/CT images using a preclinical scanner.

  • SPECT Parameters:

    • Energy window: 140 keV ± 10%.

    • Collimator: Low-energy, high-resolution.

    • Acquisition time: 20-30 minutes.

  • CT Parameters:

    • X-ray voltage and current: Optimize for good anatomical resolution with minimal radiation dose.

5. Data Analysis and Quantification:

  • Reconstruct the SPECT and CT images and co-register them.

  • Draw regions of interest (ROIs) around the tumor and major organs on the CT images and use these to quantify the radioactivity from the SPECT data.

  • Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

6. Biodistribution Studies (Ex-Vivo):

  • After the final imaging session, euthanize the animals.

  • Harvest tumors and major organs, weigh them, and measure the radioactivity using a gamma counter.

  • Compare the ex-vivo biodistribution data with the imaging-based quantification to validate the results.

7. Data Presentation:

Organ%ID/g at 1h%ID/g at 24h
Tumor
Bone (Femur)
Kidney
Liver
Spleen
Muscle
Blood

Note: The values in this table are placeholders and should be populated with experimental data.

Optical Imaging with Fluorescently Labeled this compound

Optical imaging, particularly in the near-infrared (NIR) spectrum, offers a relatively low-cost, high-throughput method for in-vivo tracking of fluorescently labeled molecules.

Application Note:

Similar to radiolabeling, the direct fluorescent labeling of this compound has not been documented. However, fluorescent probes based on bisphosphonates have been developed for imaging bone metabolism.[6][7] These probes typically consist of a bisphosphonate moiety for bone targeting, a fluorescent dye, and a linker. A fluorescently labeled this compound could be synthesized by conjugating a NIR dye to the diaminocyclohexane ligand. This would enable the visualization of this compound accumulation in bone and superficial tumors in living animals. While optical imaging is limited by tissue penetration depth, it is an excellent tool for rapid screening and longitudinal studies in small animal models.

Proposed Experimental Protocol: Synthesis and In-Vivo Optical Imaging of a NIR-PT-112 Conjugate

1. Synthesis of a NIR Dye-PT-112 Conjugate:

  • Select a suitable NIR fluorescent dye with an appropriate functional group for conjugation (e.g., an N-hydroxysuccinimide ester for reaction with an amine).

  • Modify the diaminocyclohexane ligand of this compound to introduce a reactive amine group via a linker.

  • React the amine-modified this compound with the activated NIR dye.

  • Purify the resulting conjugate using HPLC.

  • Characterize the final product by mass spectrometry and UV-Vis spectroscopy.

2. Animal Model and Injection:

  • Use mice bearing subcutaneous tumors to facilitate optical imaging.

  • Inject the NIR-PT-112 conjugate intravenously at a dose optimized for imaging (e.g., 1-5 nmol).

3. In-Vivo Optical Imaging:

  • At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice.

  • Acquire whole-body fluorescence images using an in-vivo imaging system (e.g., IVIS Spectrum).

  • Use appropriate excitation and emission filters for the selected NIR dye.

  • Acquire a photographic image for anatomical reference.

4. Data Analysis:

  • Draw ROIs around the tumor and other areas of interest.

  • Quantify the fluorescence intensity (e.g., in average radiant efficiency).

  • Co-register the fluorescence and photographic images.

5. Ex-Vivo Imaging:

  • After the final in-vivo imaging session, euthanize the animals and harvest the tumor and major organs.

  • Image the excised tissues to confirm the in-vivo signal and assess the biodistribution more accurately.

6. Data Presentation:

OrganAverage Radiant Efficiency at 24h
Tumor
Bone (Femur)
Kidney
Liver

Note: The values in this table are placeholders and should be populated with experimental data.

Visualizations

PT112_Signaling_Pathway cluster_cell Cancer Cell cluster_tme Tumor Microenvironment PT112 This compound Nucleolus Nucleolus PT112->Nucleolus Inhibits Ribosomal Biogenesis ER Endoplasmic Reticulum PT112->ER Induces ER Stress Mitochondria Mitochondria PT112->Mitochondria Induces Mitochondrial Stress Ribosome Ribosome Nucleolus->Ribosome DAMPs DAMPs (e.g., CRT, ATP, HMGB1) ER->DAMPs Mitochondria->DAMPs ICD Immunogenic Cell Death DAMPs->ICD DAMPs->ICD DC Dendritic Cell ICD->DC Maturation & Activation T_Cell T-Cell DC->T_Cell Antigen Presentation Immune_Response Anti-Tumor Immune Response T_Cell->Immune_Response Activation & Proliferation

Caption: Signaling pathway of this compound-induced immunogenic cell death.

LA_ICP_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LA-ICP-MS Analysis cluster_data Data Interpretation Dosing This compound Dosing in Animal Model Harvest Tissue Harvest Dosing->Harvest Freezing Snap Freezing Harvest->Freezing Sectioning Cryosectioning Freezing->Sectioning LA Laser Ablation Sectioning->LA ICPMS ICP-MS Detection of 195Pt LA->ICPMS Imaging Image Generation ICPMS->Imaging Quant Quantification using Standards Imaging->Quant Histo Histological Correlation Imaging->Histo Biodistribution Biodistribution Map Quant->Biodistribution Histo->Biodistribution

Caption: Experimental workflow for LA-ICP-MS imaging of this compound.

Radiolabeling_Workflow cluster_synthesis Synthesis & Labeling cluster_imaging In-Vivo Imaging PT112_mod This compound with Linker & Chelator Labeled_PT112 99mTc-PT-112 PT112_mod->Labeled_PT112 Radionuclide 99mTc Radionuclide->Labeled_PT112 QC Quality Control (TLC/HPLC) Labeled_PT112->QC Injection IV Injection QC->Injection SPECT_CT SPECT/CT Imaging Injection->SPECT_CT Analysis Image Analysis (ROIs) SPECT_CT->Analysis Biodistribution Quantitative Biodistribution (%ID/g) Analysis->Biodistribution

Caption: Workflow for radiolabeling this compound and subsequent SPECT/CT imaging.

References

Application Notes and Protocols: Investigating the Synergistic Effects of PT-112 with Radiation Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-112 is a novel platinum-pyrophosphate conjugate demonstrating a unique mechanism of action that involves the induction of immunogenic cell death (ICD).[1][2][3][4] This process stimulates an anti-cancer immune response by causing endoplasmic reticulum (ER) and mitochondrial stress, leading to the release of damage-associated molecular patterns (DAMPs), including calreticulin (CRT) exposure, ATP secretion, and high mobility group box 1 (HMGB1) release.[1][2][5][6] Radiation therapy (RT) is a cornerstone of cancer treatment that, in addition to causing direct DNA damage to tumor cells, can also induce ICD and modulate the tumor microenvironment.[7][8][9]

The distinct but complementary mechanisms of this compound and radiation therapy present a strong rationale for their combined use. This combination is hypothesized to produce synergistic anti-tumor effects by enhancing ICD, promoting a more robust anti-tumor immune response, and potentially overcoming resistance to either modality alone. These application notes provide a summary of the underlying scientific rationale, key preclinical findings where available, and detailed protocols for investigating the synergistic potential of this compound and radiation therapy.

Scientific Rationale for Synergy

The combination of this compound and radiation therapy is expected to enhance anti-tumor efficacy through multiple synergistic mechanisms:

  • Enhanced Immunogenic Cell Death: Both this compound and radiation can independently induce ICD.[5][7] Their combination is postulated to amplify the release of DAMPs, leading to more efficient dendritic cell (DC) maturation and T-cell priming.

  • Abscopal Effect: By creating an in situ vaccine effect, the combination may lead to systemic anti-tumor immunity, where non-irradiated tumors also regress. This is known as the abscopal effect.[1][2]

  • Modulation of the Tumor Microenvironment (TME): Radiation can increase tumor antigen presentation and promote T-cell infiltration. This compound can further enhance this by recruiting immune effector cells and depleting immunosuppressive cells within the TME.[2][4]

  • Overcoming Treatment Resistance: this compound's unique mechanism of action, which includes inhibition of ribosomal biogenesis, may be effective against tumors resistant to conventional DNA-damaging agents and radiation.[3][6]

Preclinical and Clinical Landscape

While direct, published preclinical or clinical studies on the combination of this compound and radiation therapy are limited, the principles of combining ICD inducers with radiotherapy are established. For instance, studies with other immunomodulatory agents like the dsRNA analog BO-112 have shown that intratumoral administration in combination with radiotherapy can lead to synergistic local tumor control mediated by CD8+ T-cells.[10]

This compound is currently in Phase 2 clinical trials for various cancers, including metastatic castration-resistant prostate cancer and thymic epithelial tumors.[11][12][13] These trials are evaluating its safety and efficacy, and in some cases, its immunomodulatory effects.[14][15] The data from these trials, particularly the immune profiling, will be invaluable in designing future combination studies with radiation therapy.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound that are relevant to its combination with radiation therapy. Note that direct combination data is not yet available, so these tables focus on the effects of this compound as a single agent.

Table 1: Induction of ICD Markers by this compound in Mouse Cancer Cells

Cell LineTreatmentCalreticulin Exposure (% of cells)ATP Release (relative to control)HMGB1 Release (relative to control)
TSAThis compoundIncreasedIncreasedIncreased
CT26This compoundIncreasedIncreasedIncreased

Data is qualitative as presented in the source, indicating an increase in these markers.[1]

Table 2: In Vivo Efficacy of this compound in Mouse Tumor Models

Tumor ModelTreatmentOutcome
TSAThis compound-treated cells (vaccination)Protection from challenge with living tumor cells
4T1This compound + anti-PD-L1Synergistic tumor growth inhibition
MC38This compound + anti-PD-1Synergistic tumor growth inhibition

[1][2]

Experimental Protocols

The following protocols are designed to investigate the synergistic effects of this compound and radiation therapy in a preclinical setting.

Protocol 1: In Vitro Assessment of Combined Cytotoxicity and ICD

Objective: To determine if this compound enhances the cytotoxic and ICD-inducing effects of radiation in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., murine colon carcinoma CT26, breast cancer 4T1, or human equivalents)

  • This compound

  • Cell culture reagents

  • X-ray irradiator

  • Reagents for viability assays (e.g., MTT, CellTiter-Glo)

  • Flow cytometer

  • Antibodies for calreticulin (surface)

  • ATP measurement kit

  • HMGB1 ELISA kit

Methodology:

  • Cell Plating: Plate cells in 96-well plates for viability assays and 6-well plates for ICD marker analysis.

  • This compound Treatment: Treat cells with a dose range of this compound for 24-48 hours.

  • Irradiation: Irradiate cells with a single dose of radiation (e.g., 2, 4, 6, 8 Gy).

  • Combination Treatment Groups:

    • Control (vehicle)

    • This compound alone

    • Radiation alone

    • This compound followed by radiation

    • Radiation followed by this compound

  • Viability Assay: 72 hours post-irradiation, assess cell viability using MTT or CellTiter-Glo assay. Calculate the Combination Index (CI) to determine synergy.

  • ICD Marker Analysis (48 hours post-irradiation):

    • Calreticulin: Stain non-permeabilized cells with an anti-calreticulin antibody and analyze by flow cytometry.

    • ATP Release: Measure ATP concentration in the cell culture supernatant using a luminometry-based kit.

    • HMGB1 Release: Measure HMGB1 concentration in the supernatant using an ELISA kit.

Protocol 2: In Vivo Assessment of Tumor Growth Delay and Immune Response

Objective: To evaluate the in vivo efficacy of combined this compound and radiation therapy and to characterize the resulting anti-tumor immune response.

Materials:

  • Immunocompetent mice (e.g., BALB/c or C57BL/6)

  • Syngeneic tumor cells (e.g., CT26, 4T1)

  • This compound

  • Small animal irradiator

  • Calipers for tumor measurement

  • Flow cytometer

  • Antibodies for immune cell phenotyping (CD3, CD4, CD8, FoxP3, CD11c, etc.)

Methodology:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of mice.

  • Treatment Groups: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into the following groups:

    • Vehicle control

    • This compound alone

    • Radiation alone (e.g., a single dose of 10 Gy or fractionated doses)

    • This compound + Radiation

  • Treatment Administration:

    • Administer this compound systemically (e.g., intraperitoneally) based on established preclinical dosing schedules.

    • Deliver localized radiation to the tumor.

  • Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.

  • Immunophenotyping: At a defined endpoint (e.g., when control tumors reach a certain size), harvest tumors and spleens.

  • Tissue Processing: Prepare single-cell suspensions from tumors and spleens.

  • Flow Cytometry: Stain cells with antibodies against various immune cell markers to quantify the infiltration of CD8+ T-cells, regulatory T-cells, dendritic cells, and myeloid-derived suppressor cells in the TME and spleen.

  • Optional Abscopal Effect Study: In a dual-flank tumor model, irradiate only one tumor and observe the growth of the non-irradiated (abscopal) tumor.

Visualizations

G cluster_0 Treatment Modalities cluster_1 Cellular Stress & Damage cluster_2 Immunogenic Cell Death (ICD) cluster_3 Immune Response PT112 This compound ER_Stress ER Stress PT112->ER_Stress Mito_Stress Mitochondrial Stress PT112->Mito_Stress RT Radiation Therapy RT->ER_Stress DNA_Damage DNA Damage RT->DNA_Damage ICD Enhanced ICD ER_Stress->ICD Mito_Stress->ICD DNA_Damage->ICD DAMPs DAMPs Release (Calreticulin, ATP, HMGB1) ICD->DAMPs DC_Activation DC Maturation & Antigen Presentation DAMPs->DC_Activation T_Cell T-Cell Priming & Activation DC_Activation->T_Cell TME Favorable TME (↑ CD8+, ↓ Tregs) T_Cell->TME Outcome Synergistic Tumor Control TME->Outcome

Caption: Proposed synergistic mechanism of this compound and radiation therapy.

G cluster_0 In Vivo Experiment cluster_1 Analyses start Implant Tumor Cells in Mice randomize Randomize into Treatment Groups start->randomize treat Administer this compound and/or Radiation randomize->treat monitor Monitor Tumor Growth treat->monitor endpoint Endpoint Analysis monitor->endpoint tumor_analysis Tumor Growth Delay endpoint->tumor_analysis immune_analysis Immunophenotyping (Tumor & Spleen) endpoint->immune_analysis

Caption: Experimental workflow for in vivo synergy studies.

G A This compound + Radiation B Increased Immunogenic Cell Death A->B C Enhanced Dendritic Cell Activation B->C D Robust Anti-Tumor T-Cell Response C->D E Improved Local and Systemic Tumor Control D->E

References

Application Notes and Protocols: Assessing PT-112 Efficacy in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) tumor spheroid models are increasingly recognized for their physiological relevance in preclinical cancer research, bridging the gap between traditional 2D cell cultures and in vivo studies.[1] These models mimic key aspects of the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which are often absent in monolayer cultures.[1][2] PT-112 is a novel platinum-pyrophosphate conjugate that has demonstrated a unique mechanism of action involving the induction of immunogenic cell death (ICD).[3][4] This process is initiated by the inhibition of ribosomal biogenesis, leading to endoplasmic reticulum (ER) and mitochondrial stress, which ultimately triggers an anti-cancer immune response.[5]

These application notes provide a comprehensive guide for assessing the efficacy of this compound in 3D tumor spheroid models. Detailed protocols for spheroid generation, drug treatment, and various efficacy assays are presented, along with templates for quantitative data presentation. Furthermore, visualizations of the this compound signaling pathway and experimental workflows are included to facilitate a deeper understanding of its mechanism and the practical application of these protocols.

Data Presentation

While preclinical and clinical data for this compound exist, specific quantitative data on its efficacy in 3D tumor spheroid models is not widely available in the public domain. The following tables are provided as templates for researchers to populate with their experimental data.

Table 1: Dose-Response of this compound on Tumor Spheroid Viability

Cell LineThis compound Concentration (µM)Spheroid Viability (%) (Mean ± SD)IC50 (µM)
[Cancer Type] 0 (Vehicle Control)100 ± [Value]rowspan="6">[Calculated Value]
[Concentration 1][Value] ± [Value]
[Concentration 2][Value] ± [Value]
[Concentration 3][Value] ± [Value]
[Concentration 4][Value] ± [Value]
[Concentration 5][Value] ± [Value]
[Cancer Type] 0 (Vehicle Control)100 ± [Value]rowspan="6">[Calculated Value]
[Concentration 1][Value] ± [Value]
[Concentration 2][Value] ± [Value]
[Concentration 3][Value] ± [Value]
[Concentration 4][Value] ± [Value]
[Concentration 5][Value] ± [Value]

Table 2: Effect of this compound on Tumor Spheroid Growth

Cell LineTreatmentDay 0 Spheroid Volume (mm³) (Mean ± SD)Day [X] Spheroid Volume (mm³) (Mean ± SD)Percent Growth Inhibition (%)
[Cancer Type] Vehicle Control[Value] ± [Value][Value] ± [Value]0
This compound [IC50 Conc.][Value] ± [Value][Value] ± [Value][Calculated Value]
This compound [Higher Conc.][Value] ± [Value][Value] ± [Value][Calculated Value]
[Cancer Type] Vehicle Control[Value] ± [Value][Value] ± [Value]0
This compound [IC50 Conc.][Value] ± [Value][Value] ± [Value][Calculated Value]
This compound [Higher Conc.][Value] ± [Value][Value] ± [Value][Calculated Value]

Experimental Protocols

Protocol 1: Generation of 3D Tumor Spheroids (Hanging Drop Method)

This protocol describes the generation of uniform tumor spheroids using the hanging drop method, which is suitable for a wide range of cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Lid of a petri dish (100 mm)

  • Humidified chamber (e.g., a larger petri dish with sterile water or PBS)

  • Micropipettes and sterile tips

Procedure:

  • Culture cancer cells in a standard T-75 flask to 70-80% confluency.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count to determine the cell concentration.

  • Adjust the cell suspension to a final concentration of 2.5 x 10⁵ cells/mL (this may need optimization depending on the cell line).

  • Carefully pipette 20 µL drops of the cell suspension onto the inside of the petri dish lid.

  • Invert the lid and place it on top of the bottom part of the petri dish containing sterile PBS or water to create a humidified chamber.

  • Incubate the hanging drops at 37°C in a 5% CO₂ incubator for 3-7 days to allow for spheroid formation.

  • Monitor spheroid formation daily using an inverted microscope.

Protocol 2: this compound Treatment of 3D Tumor Spheroids

This protocol outlines the procedure for treating established tumor spheroids with this compound.

Materials:

  • Pre-formed tumor spheroids in hanging drops or ultra-low attachment plates

  • This compound stock solution (dissolved in an appropriate vehicle)

  • Complete cell culture medium

  • Sterile multi-well plates (e.g., 96-well ultra-low attachment plates)

Procedure:

  • Gently harvest the spheroids from the hanging drops by rinsing them off the lid with culture medium into a sterile dish.

  • Transfer individual spheroids into the wells of a 96-well ultra-low attachment plate.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final vehicle concentration is consistent across all wells, including the control.

  • Carefully remove half of the medium from each well containing a spheroid and replace it with the medium containing the desired concentration of this compound or vehicle control.

  • Incubate the spheroids with this compound for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

Protocol 3: Assessment of Spheroid Viability (ATP-Based Assay)

This protocol measures cell viability by quantifying the amount of ATP present, which indicates the presence of metabolically active cells.

Materials:

  • This compound treated tumor spheroids in a 96-well plate

  • 3D cell viability assay kit (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure:

  • Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Add a volume of the reagent equal to the volume of cell culture medium in each well.

  • Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Protocol 4: Measurement of Spheroid Size

This protocol describes the monitoring of spheroid growth or shrinkage in response to treatment by measuring their dimensions.

Materials:

  • This compound treated tumor spheroids in a multi-well plate

  • Inverted microscope with a calibrated eyepiece or imaging software

Procedure:

  • Acquire brightfield images of each spheroid at specified time points (e.g., 0, 24, 48, 72 hours post-treatment).

  • Using the imaging software, measure the major (d_max) and minor (d_min) diameters of each spheroid.

  • Calculate the spheroid volume using the formula: Volume = (π/6) * (d_max) * (d_min)².

  • Plot the change in spheroid volume over time for each treatment condition.

  • Calculate the percent growth inhibition compared to the vehicle-treated control spheroids at the final time point.

Visualizations

This compound Signaling Pathway

PT112_Signaling_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleolus PT112 This compound RiBi Ribosomal Biogenesis (rRNA synthesis, ribosomal protein assembly) PT112->RiBi Inhibition Ribosome Ribosome ER Endoplasmic Reticulum (ER) Mitochondrion Mitochondrion ER->Mitochondrion ER Stress CRT Calreticulin (CRT) Exposure ER->CRT Translocation to Cell Surface DAMPs DAMPs (ATP, HMGB1) Mitochondrion->DAMPs Mitochondrial Stress (ROS, Cytochrome c release) ICD Immunogenic Cell Death (ICD) DAMPs->ICD CRT->ICD RiBi->ER Nucleolar Stress

Caption: this compound induced immunogenic cell death signaling pathway.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_assays 3. Efficacy Assessment cluster_analysis 4. Data Analysis start Start: Cancer Cell Culture spheroid_formation 1. 3D Spheroid Formation (e.g., Hanging Drop) start->spheroid_formation treatment 2. This compound Treatment (Dose-Response) spheroid_formation->treatment viability_assay Spheroid Viability (ATP-based assay) treatment->viability_assay size_measurement Spheroid Size (Microscopy) treatment->size_measurement apoptosis_assay Apoptosis Assay (e.g., Caspase-3/7) treatment->apoptosis_assay ic50_calc IC50 Calculation viability_assay->ic50_calc growth_inhibition Growth Inhibition (%) size_measurement->growth_inhibition apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant end End: Data Interpretation ic50_calc->end growth_inhibition->end apoptosis_quant->end

Caption: Experimental workflow for 3D tumor spheroid-based drug screening.

References

Troubleshooting & Optimization

PT-112 Technical Support Center: Overcoming Experimental Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with PT-112.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a novel small molecule pyrophosphate-platinum conjugate that induces immunogenic cell death (ICD).[1] Its primary mechanism involves the inhibition of ribosomal biogenesis (RiBi), which leads to nucleolar stress and downstream organelle dysfunction, particularly in the endoplasmic reticulum and mitochondria.[2] This cascade of events results in the release of damage-associated molecular patterns (DAMPs), which stimulate an anti-cancer immune response.

Q2: How does this compound's mechanism differ from traditional platinum-based chemotherapies?

A2: Unlike traditional platinum agents that primarily cause DNA damage, this compound's main mode of action is the induction of ICD through RiBi inhibition and organelle stress.[2] This leads to a distinct form of cancer cell death that activates the immune system. Additionally, the pyrophosphate moiety of this compound confers osteotropism, leading to higher drug concentrations in bone, which is advantageous for treating bone-metastatic cancers.[3]

Q3: In which cancer types has this compound shown activity?

A3: this compound has demonstrated anti-tumor activity in a broad range of human and mouse cancer cell lines.[1] Clinical trials have shown promising results in patients with metastatic castration-resistant prostate cancer (mCRPC), thymic epithelial tumors, non-small cell lung cancer, and multiple myeloma.[2][4][5]

Q4: What is the rationale for combining this compound with immune checkpoint inhibitors?

A4: this compound, as an ICD inducer, promotes the recruitment of immune cells to the tumor microenvironment.[6] Combining it with immune checkpoint inhibitors (ICIs) can enhance the anti-tumor immune response by blocking the inhibitory signals that would otherwise suppress the activity of these newly recruited T cells.[6][7] This synergistic effect can help overcome resistance to ICI monotherapy.[7]

Troubleshooting Guide: Overcoming Resistance to this compound Therapy

This guide addresses potential reasons for observing reduced than expected efficacy of this compound in your experiments and provides actionable troubleshooting steps.

Issue 1: Suboptimal Induction of Immunogenic Cell Death (ICD)

Symptoms:

  • Low levels of calreticulin (CRT) exposure on the cell surface.

  • Minimal release of ATP into the cell culture supernatant.

  • Low to no detectable HMGB1 in the supernatant.

  • Lack of an anti-tumor immune response in in vivo models.

Potential Causes and Solutions:

Potential CauseSuggested Troubleshooting Steps
Defects in the Endoplasmic Reticulum (ER) Stress Pathway Some cancer cells can develop resistance to ER stress-inducing drugs.[8][9][10][11] - Assess ER Stress Markers: Measure the expression of key ER stress markers like GRP78, CHOP, and phosphorylated eIF2α by Western blot or qPCR to confirm pathway activation. - Combination Therapy: Consider combining this compound with agents that modulate the ER stress response.
Impaired ATP Release Mechanisms Efficient ATP release is crucial for ICD. This can be hampered by defects in cellular machinery like autophagy.[12] - Evaluate Autophagy: Monitor autophagy markers such as LC3-II conversion by Western blot. - Modulate Autophagy: If autophagy is impaired, consider using autophagy-inducing agents in combination with this compound.
Defective HMGB1 Signaling HMGB1 release is a key DAMP. Its absence can be due to cellular retention or degradation.[13][14][15][16] - Confirm HMGB1 Expression: Check for intracellular HMGB1 levels by Western blot to ensure the protein is expressed. - Assess HMGB1 Release: Use an ELISA to quantify extracellular HMGB1 in the supernatant.
Defects in Necroptosis Machinery Necroptosis is an inflammatory form of programmed cell death that contributes to ICD. Defects in this pathway can lead to resistance.[17] - Evaluate Necroptosis Markers: Assess the expression of key necroptosis proteins like MLKL and RIPK3. - Combination with Smac Mimetics: Consider combining this compound with Smac mimetics to promote necroptosis.
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency

Symptoms:

  • This compound shows potent cytotoxicity in vitro (low IC50 values).

  • Minimal to no tumor growth inhibition in syngeneic mouse models.

Potential Causes and Solutions:

Potential CauseSuggested Troubleshooting Steps
Immunosuppressive Tumor Microenvironment (TME) The TME can be hostile to an anti-tumor immune response, even if ICD is successfully induced.[7] - Characterize the TME: Analyze the immune cell infiltrate in the tumor by flow cytometry or immunohistochemistry to identify immunosuppressive cell populations (e.g., Tregs, MDSCs). - Combination with Immune Checkpoint Inhibitors: Combine this compound with anti-PD-1/PD-L1 or anti-CTLA-4 antibodies to overcome immune suppression.[4][6]
Insufficient Antigenicity of the Tumor For an effective immune response, the tumor must present recognizable antigens.[18] - Enhance Antigen Presentation: Consider combining this compound with therapies that can increase tumor antigenicity, such as radiation therapy or certain chemotherapies.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of 121 human cancer cell lines after 72 hours of exposure.[1]

Cancer TypeCell LineIC50 (µM)
BreastMDAMB415222.14
BT483102.11
......
GastricAGS0.287
NCI-SNU-10.892
......
LungNCI-H13951.11
NCI-H11551.25
......
ProstatePC32.56
DU1453.11
......
Note: This is a partial list. For the complete dataset, please refer to the original publication.

Experimental Protocols

Protocol 1: Assessment of Calreticulin (CRT) Exposure by Flow Cytometry

This protocol allows for the quantification of surface-exposed CRT, a key marker of ICD.[19][20][21][22]

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 24-well plate at a density that will result in 70-80% confluency at the time of analysis.

    • Treat the cells with the desired concentration of this compound or a positive control (e.g., mitoxantrone) for the appropriate duration. Include an untreated control.

  • Cell Harvesting and Staining:

    • Carefully collect the culture supernatant (for ATP and HMGB1 analysis).

    • Gently detach the adherent cells using a non-enzymatic cell dissociation solution.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of Annexin V binding buffer.

    • Add a fluorochrome-conjugated anti-calreticulin antibody and a viability dye (e.g., DAPI or PI).

    • Incubate for 30-60 minutes at 4°C in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells once with Annexin V binding buffer.

    • Resuspend the cells in 200-400 µL of binding buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on the live cell population (viability dye negative) and quantify the percentage of CRT-positive cells.

Protocol 2: Measurement of Extracellular ATP Release

This protocol uses a luciferase-based assay to quantify the amount of ATP released from dying cells.[23][24][25][26][27]

  • Sample Collection:

    • Collect the cell culture supernatant from Protocol 1.

    • Centrifuge the supernatant at a low speed to remove any detached cells or debris.

  • ATP Measurement:

    • Use a commercial luciferase-based ATP detection kit.

    • Prepare an ATP standard curve according to the manufacturer's instructions.

    • Add the supernatant to a white-walled 96-well plate.

    • Add the luciferase reagent to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the concentration of ATP in the samples by interpolating from the standard curve.

    • Normalize the ATP concentration to the number of cells.

Protocol 3: Quantification of HMGB1 Release by ELISA

This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of HMGB1 in the cell culture supernatant.[3][28][29][30][31]

  • Sample Preparation:

    • Use the cell culture supernatant collected in Protocol 1.

  • ELISA Procedure:

    • Use a commercial HMGB1 ELISA kit.

    • Follow the manufacturer's protocol for coating the plate with the capture antibody, blocking, adding samples and standards, adding the detection antibody, and adding the substrate.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Generate a standard curve and determine the concentration of HMGB1 in the samples.

    • Normalize the HMGB1 concentration to the number of cells.

Protocol 4: In Vivo Vaccination Assay

This is the gold-standard assay to determine the immunogenicity of cell death in vivo.[32][33][34][35][36]

  • Vaccine Preparation:

    • Treat murine cancer cells in vitro with this compound to induce ICD.

    • Harvest the dying cells and wash them thoroughly to remove any residual drug.

    • Resuspend the cells in sterile PBS.

  • Vaccination and Challenge:

    • Inject the treated cells subcutaneously into one flank of syngeneic, immunocompetent mice.

    • As a control, inject untreated or non-immunogenically killed cells into another group of mice.

    • After 7-14 days, challenge the mice by injecting live, untreated cancer cells of the same type into the contralateral flank.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth at the challenge site.

    • A significant delay or complete prevention of tumor growth in the mice vaccinated with this compound-treated cells indicates the induction of a protective anti-tumor immune response.

Visualizations

PT112_Mechanism_of_Action PT112 This compound RiBi Ribosomal Biogenesis Inhibition PT112->RiBi NucleolarStress Nucleolar Stress RiBi->NucleolarStress ERStress ER Stress NucleolarStress->ERStress MitoDysfunction Mitochondrial Dysfunction NucleolarStress->MitoDysfunction ICD Immunogenic Cell Death (ICD) ERStress->ICD MitoDysfunction->ICD DAMPs DAMPs Release (Calreticulin, ATP, HMGB1) ICD->DAMPs ImmuneResponse Anti-Cancer Immune Response DAMPs->ImmuneResponse

Caption: this compound's mechanism of action leading to immunogenic cell death.

ICD_Resistance_Pathway cluster_0 This compound Treatment cluster_2 Outcome PT112 This compound ICD_Induction ICD Induction PT112->ICD_Induction Reduced_Efficacy Reduced Therapeutic Efficacy ICD_Induction->Reduced_Efficacy Blocked by ER_Defect Defective ER Stress Response ATP_Defect Impaired ATP Release HMGB1_Defect Impaired HMGB1 Release Necroptosis_Defect Defective Necroptosis Experimental_Workflow_ICD_Assessment cluster_0 Supernatant Analysis cluster_1 Cellular Analysis start Cancer Cell Culture treatment Treat with this compound start->treatment harvest Harvest Cells & Supernatant treatment->harvest atp_assay ATP Assay (Luciferase) harvest->atp_assay hmgb1_assay HMGB1 ELISA harvest->hmgb1_assay crt_assay Calreticulin Staining (Flow Cytometry) harvest->crt_assay

References

Technical Support Center: Off-Target Effects of PT-112 in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PT-112 in non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound for cancer cells versus non-cancerous cells?

A1: Preclinical studies have demonstrated that this compound exhibits selectivity for cancer cells. For instance, one study showed that this compound inhibited cell growth and induced cell death in various human prostate cancer cell lines without affecting the non-tumorigenic epithelial prostate cell line RWPE-1 at the tested concentrations.[1] This selectivity is attributed to its mechanism of action, which preferentially targets the dysregulated metabolic and stress response pathways often found in malignant cells.

Q2: What is the primary mechanism of action of this compound in cancer cells, and how might this relate to off-target effects?

A2: this compound's primary mechanism of action in cancer cells is the induction of immunogenic cell death (ICD).[2][3][4] This process is initiated by causing endoplasmic reticulum (ER) and mitochondrial stress, which leads to the release of damage-associated molecular patterns (DAMPs).[1] While this mechanism is targeted towards cancer cells, high concentrations of this compound could potentially induce stress in normal cells, leading to off-target effects. However, this compound has been shown to have substantially reduced DNA binding compared to traditional platinum-based agents, which may contribute to a more favorable safety profile.[3]

Q3: Are there any known off-target effects of this compound in specific non-cancerous tissues?

A3: this compound contains a pyrophosphate moiety, which gives it a propensity to accumulate in bone tissue (osteotropism).[5][6] This suggests that bone cells, such as osteoblasts, could be exposed to higher concentrations of the drug. While clinical trials have shown this compound to be generally well-tolerated, researchers should consider this tissue-specific accumulation when designing experiments and interpreting results.[6] Biodistribution studies in mice have also shown high concentrations in the kidney, lung, and liver.[5]

Q4: How does this compound's mechanism differ from traditional platinum-based chemotherapy drugs in terms of potential off-target toxicity?

A4: Traditional platinum-based drugs like cisplatin primarily function by cross-linking DNA, which can indiscriminately affect both cancerous and healthy, rapidly dividing cells, leading to significant side effects. In contrast, this compound's mechanism is less dependent on DNA binding and more focused on inducing organelle stress, a pathway that appears to be more selective for cancer cells.[3]

Data Presentation

Currently, publicly available quantitative data on the cytotoxicity of this compound in a wide range of non-cancerous human cell lines is limited. The following table summarizes the key findings from a study on a non-tumorigenic prostate cell line. Researchers are encouraged to perform their own dose-response experiments on their specific non-cancerous cell models.

Table 1: Cytotoxicity of this compound in a Non-Tumorigenic Human Cell Line

Cell LineCell TypeAssayExposure TimeResult
RWPE-1Non-tumorigenic prostate epithelialCell Growth AssayUp to 72 hoursNo significant effect on cell growth at concentrations effective against prostate cancer cell lines.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the off-target effects of this compound.

Protocol 1: Assessment of Cytotoxicity in Non-Cancerous Cells using MTT Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a non-cancerous cell line.

Materials:

  • Non-cancerous human cell line of interest (e.g., Human Dermal Fibroblasts, HDF; Human Umbilical Vein Endothelial Cells, HUVEC)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include wells with vehicle control (the solvent used to dissolve this compound, typically DMSO in a final concentration that does not affect cell viability) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Mitochondrial Stress

This protocol outlines a method to assess if this compound induces mitochondrial stress in non-cancerous cells by measuring mitochondrial reactive oxygen species (ROS) and mitochondrial membrane potential (ΔΨm).

Materials:

  • Non-cancerous cells treated with this compound as in Protocol 1

  • MitoSOX™ Red mitochondrial superoxide indicator

  • JC-1 or TMRE mitochondrial membrane potential probe

  • Flow cytometer or fluorescence microscope

  • Hoechst 33342 or DAPI for nuclear staining

Procedure for Mitochondrial ROS Measurement:

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time.

  • MitoSOX™ Staining: In the last 10-15 minutes of incubation, add MitoSOX™ Red to the cells.

  • Nuclear Staining: Add Hoechst 33342 or DAPI for nuclear visualization.

  • Imaging/Flow Cytometry: Wash the cells with warm buffer and analyze immediately using a fluorescence microscope or flow cytometer to detect the fluorescence of MitoSOX™ Red, indicating mitochondrial superoxide levels.

Procedure for Mitochondrial Membrane Potential (ΔΨm) Measurement:

  • Cell Treatment: Treat cells with this compound.

  • JC-1/TMRE Staining: In the final 20-30 minutes of incubation, add the JC-1 or TMRE probe.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a loss of mitochondrial membrane potential.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. Avoid using the outer wells of the 96-well plate as they are more prone to evaporation.

  • Possible Cause: this compound precipitation at high concentrations.

    • Solution: Visually inspect the drug dilutions for any precipitates. If necessary, prepare fresh dilutions and ensure the solvent concentration is compatible with the aqueous culture medium.

  • Possible Cause: Interference of this compound with the assay chemistry (e.g., direct reduction of MTT).

    • Solution: Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. If interference is observed, consider using an alternative viability assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content.

Issue 2: No observable cytotoxicity in non-cancerous cells, even at high concentrations.

  • Possible Cause: The specific non-cancerous cell line is highly resistant to this compound.

    • Solution: This may be a true result, confirming the cancer-selective nature of this compound. To confirm, include a positive control known to be toxic to the cell line to ensure the assay is working correctly.

  • Possible Cause: Insufficient incubation time.

    • Solution: Extend the incubation period (e.g., up to 96 hours) to allow for potential delayed cytotoxic effects to manifest.

Issue 3: Difficulty interpreting mitochondrial stress assay results.

  • Possible Cause: Photobleaching of fluorescent probes.

    • Solution: Minimize the exposure of stained cells to light. Image the cells promptly after staining.

  • Possible Cause: Sub-optimal probe concentration.

    • Solution: Titrate the concentration of the mitochondrial stress probes to determine the optimal concentration for your specific cell line and experimental conditions.

Visualizations

Below are diagrams illustrating key concepts related to the off-target effects of this compound.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_seeding Seed Non-Cancerous Cells (e.g., HDF, HUVEC) drug_prep Prepare this compound Serial Dilutions treatment Treat Cells with this compound drug_prep->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity mito_stress Mitochondrial Stress Assay (e.g., MitoSOX, TMRE) incubation->mito_stress off_target Off-Target Binding Assay (Proteomics) incubation->off_target data_analysis Calculate IC50 & Assess Mitochondrial Health cytotoxicity->data_analysis mito_stress->data_analysis off_target->data_analysis

Experimental workflow for assessing this compound off-target effects.

signaling_pathway cluster_cancer Cancer Cell cluster_normal Non-Cancerous Cell PT112_cancer This compound ER_Stress_cancer ER Stress PT112_cancer->ER_Stress_cancer Mito_Stress_cancer Mitochondrial Stress (ROS Generation) PT112_cancer->Mito_Stress_cancer ICD Immunogenic Cell Death (ICD) ER_Stress_cancer->ICD Mito_Stress_cancer->ICD PT112_normal This compound (High Concentration) Mito_Stress_normal Potential for Mitochondrial Stress PT112_normal->Mito_Stress_normal Homeostasis Cellular Homeostasis Mito_Stress_normal->Homeostasis Potential Disruption

Conceptual signaling pathways of this compound in different cell types.

troubleshooting_logic start Inconsistent Cytotoxicity Results? check_seeding Check Cell Seeding Consistency start->check_seeding Variability Observed check_drug Inspect this compound for Precipitation start->check_drug Variability Observed check_interference Run Cell-Free Assay Control start->check_interference Variability Observed solution_seeding Optimize Seeding Protocol check_seeding->solution_seeding Inconsistent solution_drug Prepare Fresh Dilutions check_drug->solution_drug Precipitate Present solution_interference Use Alternative Assay (e.g., SRB) check_interference->solution_interference Interference Detected

Troubleshooting logic for cytotoxicity assays.

References

Technical Support Center: Optimizing PT-112 Treatment Schedules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PT-112. Our goal is to help you optimize your experimental protocols for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a novel platinum-pyrophosphate conjugate.[1] Its primary mechanism of action involves inducing immunogenic cell death (ICD) in cancer cells.[1][2][3] This process is initiated through the inhibition of ribosomal biogenesis and the induction of organelle stress, particularly mitochondrial stress.[2][4][5] This leads to the release of damage-associated molecular patterns (DAMPs), which in turn stimulates an anti-cancer immune response.[1][3] Unlike traditional platinum-based chemotherapies, this compound shows minimal DNA binding.[6]

Q2: What is the significance of this compound's osteotropism?

A2: The pyrophosphate component of this compound gives it a high affinity for bone.[5] This "osteotropism" leads to higher drug concentrations in bone tissue, making it a promising agent for treating cancers that affect the bone, such as metastatic prostate cancer and multiple myeloma.[2][7]

Q3: What are the known resistance mechanisms to this compound?

A3: this compound was designed to overcome common resistance mechanisms associated with conventional platinum-based chemotherapies.[8][9] Its unique mechanism of action, which is not primarily reliant on DNA damage, suggests it may be effective in cancers that have become resistant to other agents.[5][10] However, research is ongoing to fully elucidate potential resistance pathways.

Q4: Can this compound be used in combination with other therapies?

A4: Yes, preclinical and clinical studies have shown that this compound can be effectively combined with other anti-cancer agents, particularly immune checkpoint inhibitors like avelumab (an anti-PD-L1 antibody).[1] The combination has been shown to be safe and well-tolerated in clinical trials.[6] The rationale for this combination is that this compound's induction of ICD can enhance the anti-tumor immune response, which is then further augmented by the checkpoint inhibitor.[1]

Troubleshooting Guides

In Vitro Experiments

Problem: High variability or unexpected results in cell viability assays (e.g., MTT, MTS).

  • Possible Cause 1: Assay-specific issues.

    • Troubleshooting:

      • For MTT assays, ensure complete solubilization of formazan crystals. Incomplete dissolution is a common source of variability. Consider using SDS-based solutions for solubilization.[11]

      • Phenol red in the culture medium can interfere with absorbance readings. Use phenol red-free medium for the assay.[12]

      • Ensure that the incubation time with the viability reagent is optimized for your specific cell line and experimental conditions.[12]

  • Possible Cause 2: Cell culture-related factors.

    • Troubleshooting:

      • Maintain consistent cell seeding density across all wells.[12]

      • Ensure cells are in the logarithmic growth phase when starting the experiment.

      • Check for and address any potential mycoplasma contamination in your cell cultures.

Problem: Difficulty detecting markers of immunogenic cell death (ICD).

  • Possible Cause 1: Suboptimal timing of analysis.

    • Troubleshooting:

      • The expression of ICD markers like calreticulin on the cell surface and the release of ATP and HMGB1 are time-dependent events. Perform a time-course experiment to determine the optimal time point for analysis after this compound treatment.

  • Possible Cause 2: Technical issues with the assay.

    • Troubleshooting:

      • For flow cytometry analysis of surface markers, ensure that your antibody staining protocol is optimized and includes appropriate controls (e.g., isotype controls, fluorescence-minus-one controls).

      • For measuring ATP release, use a sensitive luciferase-based assay and be mindful of the transient nature of the signal.[13]

      • For HMGB1 detection, an ELISA is a common and reliable method.[1]

In Vivo Experiments

Problem: Inconsistent tumor growth inhibition in animal models.

  • Possible Cause 1: Suboptimal dosing or scheduling.

    • Troubleshooting:

      • Refer to published preclinical studies for recommended dosing ranges for your specific animal model. For example, a dose of 90 mg/kg of this compound has been used in mouse models.[1]

      • The administration schedule can significantly impact efficacy. Compare different schedules (e.g., weekly vs. bi-weekly) to determine the most effective regimen for your model.

  • Possible Cause 2: Issues with drug administration.

    • Troubleshooting:

      • Ensure proper intravenous (IV) or intraperitoneal (IP) injection technique to guarantee accurate dosing.

      • Prepare fresh dilutions of this compound for each administration to ensure its stability and potency.

Data Presentation

Table 1: Summary of this compound Dosing Schedules in Clinical Trials

IndicationDosing ScheduleCombination AgentClinical Trial IDReference
Advanced Solid Tumors12-420 mg/m² IV on days 1, 8, 15 of a 28-day cycle (dose escalation)MonotherapyNCT02266745[9][14]
Metastatic Castration-Resistant Prostate Cancer (mCRPC)250 mg/m² or 360 mg/m² IV on days 1 and 15 of a 28-day cycleMonotherapyNCT02266745[15]
mCRPC200 mg/m² this compound on days 1, 8, 15 or 300 mg/m² on days 1, 15 of a 28-day cycleAvelumab (800 mg on days 1 and 15)NCT03409458[6]
Relapsed/Refractory Multiple Myeloma360 mg/m² IV on days 1, 8, 15 of a 28-day cycleMonotherapyNCT03288480[7]
Thymoma and Thymic Carcinoma360 mg/m² IV on days 1 and 15 of cycle 1, then 250 mg/m² on day 1 of subsequent cyclesMonotherapyNCT05104736[16]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-Induced Mitochondrial Stress

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 µM) for different time points (e.g., 24, 48, 72 hours).[2]

  • Staining for Mitochondrial Reactive Oxygen Species (mtROS):

    • Incubate the cells with 5 µM MitoSOX™ Red mitochondrial superoxide indicator for 30 minutes at 37°C.[2]

  • Staining for Mitochondrial Mass:

    • Incubate a parallel set of treated cells with 300 nM MitoTracker™ Green for 15 minutes at 37°C.[2]

  • Flow Cytometry Analysis:

    • Harvest the cells and resuspend them in an appropriate buffer for flow cytometry.

    • Analyze the fluorescence intensity using a flow cytometer to quantify mtROS production and mitochondrial mass.

Protocol 2: In Vivo Murine Tumor Model for Efficacy Evaluation

  • Tumor Cell Implantation: Subcutaneously inoculate an appropriate number of cancer cells (e.g., 0.25 x 10⁶ CT26 cells) into the flank of immunocompetent mice (e.g., BALB/c).[1]

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Initiation: When tumors reach a specified size (e.g., 15-25 mm²), randomize the mice into treatment groups.[1]

  • This compound Administration:

    • Administer this compound at a predetermined dose and schedule (e.g., 90 mg/kg intravenously, bi-weekly).[1]

    • Include a vehicle control group.

  • Combination Therapy (Optional):

    • For combination studies, administer the second agent (e.g., anti-PD-1 antibody at 10 mg/kg intraperitoneally, bi-weekly) according to its own optimized schedule.[1]

  • Efficacy Assessment:

    • Continue to monitor tumor growth throughout the study.

    • Euthanize mice when tumors reach ethical limits or if they show signs of systemic disease.

    • Analyze tumor growth curves and survival data to determine the efficacy of the treatment.

Visualizations

PT112_Signaling_Pathway PT112 This compound Ribosome Ribosome Biogenesis PT112->Ribosome Inhibits Mitochondria Mitochondria PT112->Mitochondria Induces Stress ER Endoplasmic Reticulum PT112->ER Induces Stress Organelle_Stress Organelle Stress Ribosome->Organelle_Stress Mitochondria->Organelle_Stress ER->Organelle_Stress mtROS Mitochondrial ROS Accumulation Organelle_Stress->mtROS ICD Immunogenic Cell Death (ICD) Organelle_Stress->ICD DAMPs DAMPs Release (Calreticulin, ATP, HMGB1) ICD->DAMPs Immune_Response Anti-Cancer Immune Response DAMPs->Immune_Response Stimulates

Caption: this compound Signaling Pathway.

Experimental_Workflow_In_Vitro start Start: Cancer Cell Culture treatment This compound Treatment (Dose and Time Course) start->treatment viability Cell Viability Assay (e.g., MTT, CyQUANT) treatment->viability icd Immunogenic Cell Death (ICD) Marker Analysis treatment->icd mitostress Mitochondrial Stress Assay (e.g., MitoSOX) treatment->mitostress data Data Analysis and Interpretation viability->data flow Flow Cytometry icd->flow Calreticulin elisa ELISA (HMGB1) icd->elisa HMGB1 luminescence Luminescence (ATP) icd->luminescence ATP mitostress->flow flow->data elisa->data luminescence->data

Caption: In Vitro Experimental Workflow.

Troubleshooting_Logic start Unexpected Experimental Outcome invitro In Vitro Experiment? start->invitro Yes invivo In Vivo Experiment? start->invivo No viability_issue High Viability Assay Variability? invitro->viability_issue icd_issue Difficulty Detecting ICD? invitro->icd_issue tumor_growth_issue Inconsistent Tumor Growth? invivo->tumor_growth_issue check_assay Check Assay Protocol: - Solubilization (MTT) - Phenol Red-Free Media - Incubation Time viability_issue->check_assay Yes check_culture Check Cell Culture: - Seeding Density - Growth Phase - Mycoplasma viability_issue->check_culture Yes check_timing Optimize Time Course for Marker Expression icd_issue->check_timing Yes check_tech Verify Assay Technique: - Flow Cytometry Controls - Sensitive ATP Assay - ELISA for HMGB1 icd_issue->check_tech Yes check_dosing Review Dosing and Schedule: - Consult Literature - Test Different Regimens tumor_growth_issue->check_dosing Yes check_admin Verify Drug Administration: - Injection Technique - Fresh Drug Dilutions tumor_growth_issue->check_admin Yes

Caption: Troubleshooting Decision Tree.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PT-112 in preclinical settings. The information is designed to help anticipate, manage, and mitigate potential toxicities observed during in vivo experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to its toxicity profile?

A1: this compound is a novel pyrophosphate-platinum conjugate. Its primary mechanism of action involves the induction of immunogenic cell death (ICD). This process is initiated through the inhibition of ribosomal biogenesis, which leads to stress in the endoplasmic reticulum and mitochondria of cancer cells.[1] The pyrophosphate component of this compound contributes to its biodistribution, with notable accumulation in bone, kidney, lung, and liver in murine models.[2][3] This targeted distribution is designed to enhance anti-tumor efficacy while minimizing systemic toxicities often associated with conventional platinum-based chemotherapies.[4][5]

Q2: What are the expected toxicities of this compound in preclinical models?

A2: Preclinical studies in mice have indicated that this compound has a favorable safety profile with minimal acute renal toxicities and neurotoxicity.[1][6] Specifically, studies have shown that this compound did not induce acute or chronic neuropathy in mouse models, as assessed by cold hyperalgesia, platinum accumulation in dorsal root ganglia, and nerve conduction velocity.[6] While detailed quantitative data from IND-enabling toxicology studies are not publicly available, clinical trial data in humans have reported treatment-related adverse events such as fatigue, nausea, peripheral neuropathy, and thrombocytopenia, with no grade 4-5 events observed in several studies.[2][7][8][9] Researchers conducting preclinical studies should primarily monitor for signs of hematological toxicity and general animal well-being.

Q3: What is the recommended starting dose for this compound in preclinical mouse models?

A3: While a definitive universal starting dose is not published, active and safe doses have been used in multiple mouse efficacy models.[2] Researchers should refer to specific publications utilizing this compound in their tumor model of interest to determine an appropriate starting dose. A dose-range finding study is always recommended when initiating experiments with a new compound in a new model system.

II. Troubleshooting Guides

This section provides guidance on how to identify and manage potential toxicities that may be encountered during preclinical studies with this compound.

Hematological Toxicity

Observation: Decreased platelet counts (thrombocytopenia), white blood cell counts (leukopenia), or red blood cell counts (anemia) in treated animals compared to controls.

Potential Cause: While designed to be less myelosuppressive than traditional platinum agents, this compound may still have some effects on hematopoietic cells, as suggested by clinical data showing thrombocytopenia.[2]

Troubleshooting and Management Protocol:

Step Action Detailed Methodology
1 Confirm Observation Perform complete blood counts (CBCs) on whole blood samples collected from treated and control animals at regular intervals (e.g., baseline, mid-study, and termination).
2 Dose Adjustment If significant myelosuppression is observed, consider a dose reduction in subsequent cohorts. A 20-30% dose reduction is a common starting point.
3 Supportive Care In cases of severe, unexpected myelosuppression, supportive care measures such as administration of hematopoietic growth factors (e.g., G-CSF for neutropenia, TPO-mimetics for thrombocytopenia) can be considered, though this is not standard in most preclinical efficacy studies.
4 Pathological Assessment At study termination, collect bone marrow for histopathological analysis to assess cellularity and morphology.
General Malaise and Weight Loss

Observation: Animals exhibiting signs of general malaise such as lethargy, ruffled fur, hunched posture, or significant body weight loss (>15-20% of baseline).

Potential Cause: This can be a general indicator of systemic toxicity or a response to tumor burden. It is important to differentiate between drug-related toxicity and disease progression.

Troubleshooting and Management Protocol:

Step Action Detailed Methodology
1 Monitor and Record Implement a daily health monitoring checklist to systematically record observations of animal well-being. Body weight should be measured at least twice weekly.
2 Nutritional Support Provide supplemental nutrition in the form of palatable, high-calorie food or gel packs to encourage eating in animals with decreased appetite.
3 Hydration Ensure easy access to water. In cases of dehydration, subcutaneous administration of sterile saline (0.5-1.0 mL) can be provided.
4 Dose Modification If weight loss is consistently observed in the treated group and is not attributable to tumor progression, a dose reduction or a change in the dosing schedule (e.g., less frequent administration) should be considered for subsequent studies.
5 Humane Endpoints Adhere to pre-defined humane endpoints. If an animal's condition continues to deteriorate despite supportive care, euthanasia is required.
Potential for Neurotoxicity (Low Risk)

Observation: While preclinical studies have shown minimal neurotoxicity,[1][6] it is good practice to be aware of potential signs, especially in long-term studies. These may include abnormal gait, limb weakness, or altered response to sensory stimuli.

Potential Cause: Platinum-based compounds are known to have the potential for neurotoxicity.

Troubleshooting and Management Protocol:

Step Action Detailed Methodology
1 Baseline and Longitudinal Assessment Conduct baseline neurological assessments before treatment initiation. This can include simple observational tests like a gait and posture scoring system. Repeat these assessments at regular intervals throughout the study.
2 Specialized Neurological Tests For more detailed investigation, especially if subtle signs are observed, consider more specialized tests such as the von Frey test for mechanical allodynia or the acetone test for cold allodynia.
3 Histopathological Examination At the end of the study, collect dorsal root ganglia and sciatic nerves for histopathological analysis to look for any signs of neuronal damage or inflammation.

III. Experimental Protocols

Complete Blood Count (CBC) Analysis

Objective: To quantitatively assess the hematological toxicity of this compound.

Materials:

  • EDTA-coated microtainer tubes

  • Automated hematology analyzer

  • Pipettes and tips

Procedure:

  • Collect 50-100 µL of whole blood from the submandibular or saphenous vein into an EDTA-coated microtainer tube.

  • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Analyze the sample promptly using a calibrated automated hematology analyzer according to the manufacturer's instructions.

  • Record the values for white blood cells (WBC), red blood cells (RBC), hemoglobin (HGB), hematocrit (HCT), and platelets (PLT).

Serum Chemistry Analysis for Renal Function

Objective: To assess the potential for renal toxicity.

Materials:

  • Serum separator tubes

  • Centrifuge

  • Automated chemistry analyzer

Procedure:

  • Collect 100-200 µL of whole blood into a serum separator tube.

  • Allow the blood to clot at room temperature for 30 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the serum.

  • Carefully collect the serum and analyze it using an automated chemistry analyzer for blood urea nitrogen (BUN) and creatinine levels.

IV. Visualizations

Signaling Pathway of this compound Induced Immunogenic Cell Death

PT112_Mechanism cluster_cell Cancer Cell cluster_tme Tumor Microenvironment PT112 This compound Ribosome Ribosomal Biogenesis PT112->Ribosome Inhibits ER Endoplasmic Reticulum Ribosome->ER Induces Stress Mito Mitochondria ER->Mito Induces Stress ICD Immunogenic Cell Death Mito->ICD DAMPs DAMPs Release ICD->DAMPs ImmuneCells Immune Cell Recruitment (e.g., T-cells) DAMPs->ImmuneCells AntiTumor Anti-Tumor Immune Response ImmuneCells->AntiTumor

Caption: this compound mechanism of action leading to immunogenic cell death.

Experimental Workflow for Toxicity Assessment

Toxicity_Workflow start Start Preclinical Study (Tumor-bearing mice) treatment Administer this compound or Vehicle start->treatment monitoring Daily Health Monitoring (Weight, Clinical Signs) treatment->monitoring blood_collection Periodic Blood Collection (e.g., Day 0, 14, 28) monitoring->blood_collection neuro_assess Neurological Assessment (Optional) monitoring->neuro_assess termination Study Termination (Humane or Protocol Endpoint) monitoring->termination cbc Complete Blood Count (CBC) blood_collection->cbc serum_chem Serum Chemistry (BUN, Creatinine) blood_collection->serum_chem necropsy Necropsy and Tissue Collection termination->necropsy histopath Histopathology (Bone Marrow, Kidney, Nerves) necropsy->histopath

Caption: General workflow for monitoring this compound toxicities in vivo.

References

Technical Support Center: Enhancing the Bioavailability of PT-112 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating PT-112. It provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to improving the bioavailability of this novel anti-cancer agent in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics relevant to bioavailability?

This compound is a novel platinum-pyrophosphate conjugate with a unique mechanism of action that induces immunogenic cell death (ICD) in cancer cells. Its key characteristics influencing bioavailability include:

  • Platinum-based: Like other platinum-based drugs, it may face challenges with oral absorption and potential toxicity.

  • Pyrophosphate Moiety: This component gives this compound its osteotropic (bone-seeking) properties, leading to high concentrations in bone tissue after systemic administration. This also suggests that the pyrophosphate chemistry may influence its absorption and distribution.

  • Administration Route in Clinical Trials: Current clinical trials primarily utilize intravenous (IV) administration of this compound. This suggests that oral bioavailability may be a challenge that has been bypassed for initial clinical development.

Q2: Why is improving the oral bioavailability of this compound a research interest?

While intravenous administration is effective, developing an orally bioavailable formulation of this compound would offer significant advantages, including:

  • Improved Patient Compliance and Convenience: Oral administration is less invasive and can be done at home, improving the quality of life for patients.

  • Potential for Chronic Dosing Regimens: Oral formulations are more suitable for long-term maintenance therapies.

  • Reduced Healthcare Costs: Eliminating the need for IV infusions can lower treatment costs.

Q3: What are the potential challenges in achieving good oral bioavailability for this compound?

Based on the characteristics of similar compounds, researchers may encounter the following challenges:

  • Poor Aqueous Solubility: Platinum-based compounds are often poorly soluble in water, which can limit their dissolution in the gastrointestinal (GI) tract.

  • Low Permeability: The molecular size and charge of this compound may hinder its ability to pass through the intestinal epithelium.

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the gut can actively pump the drug back into the intestinal lumen, reducing its net absorption.

Q4: What general strategies can be employed to improve the oral bioavailability of compounds like this compound?

Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble and/or permeable drugs. These include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

  • Nanoemulsions: These are colloidal systems of oil and water stabilized by surfactants, which can encapsulate the drug and improve its absorption.

  • Lipid-Based Formulations: Formulating the drug in lipids, surfactants, and co-solvents can improve its solubility and facilitate its absorption through the lymphatic system, potentially bypassing first-pass metabolism.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or undetectable plasma concentrations of this compound after oral administration. Poor aqueous solubility limiting dissolution.1. Formulation: Develop a solid dispersion or a nanoemulsion to improve the dissolution rate. 2. Particle Size Reduction: Micronize or nanosize the this compound powder to increase its surface area.
Low intestinal permeability.1. Lipid-Based Formulation: Use a lipid-based delivery system to enhance absorption via the lymphatic pathway. 2. Permeation Enhancers: Include excipients in the formulation that can transiently and safely increase intestinal permeability.
High first-pass metabolism.1. Co-administration: Investigate co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450). 2. Lymphatic Targeting: Utilize lipid-based formulations to promote lymphatic uptake.
High variability in plasma concentrations between animals. Inconsistent formulation homogeneity.1. Vortex/Sonicate: Ensure the formulation is thoroughly mixed immediately before each dose. 2. Solution vs. Suspension: If possible, use a solution-based formulation for more uniform dosing.
Food effects.1. Standardize Feeding: Fast animals overnight before dosing and control the timing of post-dose feeding.
Improper oral gavage technique.1. Training: Ensure all personnel are proficient in oral gavage to prevent dosing errors and animal stress.
Signs of gastrointestinal toxicity in dosed animals. High local concentration of the drug.1. Dose Fractionation: Administer the total daily dose in two or more smaller doses. 2. Formulation: Use a formulation that provides a more controlled release of the drug.
Irritating vehicle.1. Vehicle Screening: Test the tolerability of the vehicle alone before formulating it with this compound.

Data Presentation: Illustrative Bioavailability Enhancement Strategies

The following table summarizes quantitative data from studies on other anticancer drugs, demonstrating the potential impact of formulation strategies on oral bioavailability. Note: This data is for illustrative purposes and not specific to this compound.

Drug Formulation Strategy Animal Model Fold Increase in Oral Bioavailability
PaclitaxelLipid Polymer Hybrid NanoparticlesRats~3-fold
ThymoquinoneLipid Polymer Hybrid NanoparticlesRats4.74-fold
Pt(IV) ProdrugSelf-assembled Cholesterol NanoparticlesNot Specified4.32-fold

Experimental Protocols

1. Preparation of a this compound Solid Dispersion (Hypothetical Protocol)

This protocol describes a solvent evaporation method for preparing a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer

  • Methanol or other suitable volatile solvent

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and the hydrophilic polymer (e.g., in a 1:4 drug-to-polymer ratio).

  • Dissolve both components completely in a minimal amount of the chosen solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Once a solid film is formed on the flask wall, continue drying under high vacuum for several hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • The resulting powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral administration to animals.

2. Preparation of a this compound Nanoemulsion (Hypothetical Protocol)

This protocol outlines a high-energy emulsification method to prepare a nanoemulsion of this compound.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Transcutol P)

  • Purified water

  • High-pressure homogenizer or ultrasonicator

Procedure:

  • Dissolve this compound in the oil phase to create the oil phase concentrate.

  • In a separate container, mix the surfactant and co-surfactant.

  • Add the oil phase concentrate to the surfactant/co-surfactant mixture and stir until a clear, homogenous mixture is obtained.

  • Slowly add the aqueous phase (purified water) to the oil/surfactant mixture under constant stirring to form a coarse emulsion.

  • Process the coarse emulsion through a high-pressure homogenizer or an ultrasonicator for a specified number of cycles or time to reduce the droplet size to the nano-range.

  • Characterize the resulting nanoemulsion for droplet size, polydispersity index, and drug content.

3. In Vivo Assessment of Oral Bioavailability in Rodents (General Protocol)

This protocol describes a typical pharmacokinetic study to determine the oral bioavailability of a this compound formulation.

Materials:

  • This compound formulation for oral administration

  • This compound solution for intravenous administration

  • Sprague-Dawley rats or other suitable rodent model

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS or other appropriate analytical instrument

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into two groups: one for intravenous (IV) administration and one for oral (PO) administration.

  • Administer a known dose of the this compound IV solution to the first group (e.g., via tail vein injection).

  • Administer a known dose of the this compound oral formulation to the second group via oral gavage.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to separate the plasma.

  • Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method.

  • Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) for both IV and PO routes.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

PT112_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum cluster_mito Mitochondria cluster_tme Tumor Microenvironment PT112 This compound Ribosomal_Biogenesis Ribosomal Biogenesis PT112->Ribosomal_Biogenesis Inhibition ER_Stress ER Stress PT112->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction PT112->Mito_Dysfunction ICD Immunogenic Cell Death (ICD) Ribosomal_Biogenesis->ICD ER_Stress->ICD ROS ROS Production Mito_Dysfunction->ROS Mito_Dysfunction->ICD DAMPs DAMPs ICD->DAMPs Release DC Dendritic Cell DAMPs->DC Activation T_Cell T-Cell Activation DC->T_Cell Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell->Anti_Tumor_Immunity

Caption: this compound Mechanism of Action Leading to Immunogenic Cell Death.

Solid_Dispersion_Workflow cluster_prep Preparation cluster_process Processing cluster_admin Administration Start Weigh this compound and Polymer Dissolve Dissolve in Solvent Start->Dissolve Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Scrape Scrape Solid Film Dry->Scrape Grind Grind into Powder Scrape->Grind Sieve Sieve for Uniform Size Grind->Sieve Suspend Suspend in Vehicle Sieve->Suspend Administer Oral Gavage to Animal Model Suspend->Administer Bioavailability_Study_Workflow cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_calc Calculation Animals Fasted Rodents Group_IV IV Administration Animals->Group_IV Group_PO Oral Administration Animals->Group_PO Blood_Collection Serial Blood Collection Group_IV->Blood_Collection Group_PO->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Parameters Calculate PK Parameters (AUC) LCMS_Analysis->PK_Parameters Bioavailability Calculate Absolute Bioavailability (F%) PK_Parameters->Bioavailability

Troubleshooting inconsistent results in PT-112 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PT-112 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in their studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel platinum-pyrophosphate conjugate. Its primary mechanism of action involves the induction of immunogenic cell death (ICD). This process is initiated through the inhibition of ribosomal biogenesis and the induction of endoplasmic reticulum (ER) and mitochondrial stress.[1][2][3] This leads to the release of damage-associated molecular patterns (DAMPs), which stimulate an anti-cancer immune response.[2][4] Unlike traditional platinum-based drugs, this compound shows minimal binding to nuclear DNA.[5]

Q2: We are observing significant variability in the cytotoxic effects of this compound across different cancer cell lines. Is this expected?

A2: Yes, a spectrum of sensitivities to this compound across different cancer cell lines is expected.[6] The IC50 values can range from the sub-micromolar to over 200 µM depending on the cell line.[6] This variability is likely linked to the metabolic phenotype of the cancer cells. Cells with a highly glycolytic and hypoxic phenotype, often associated with mitochondrial dysfunction, tend to be more sensitive to this compound.[5][7]

Q3: Can this compound be used in combination with other therapies?

A3: Yes, preclinical studies have shown that this compound can synergize with immune checkpoint blockers (e.g., PD-1 or PD-L1 inhibitors).[3][6] By inducing immunogenic cell death, this compound can help recruit immune effector cells to the tumor microenvironment, potentially making "cold" tumors more responsive to immunotherapy.[6]

Q4: What is the significance of this compound's osteotropism?

A4: The pyrophosphate component of this compound gives it a propensity to accumulate in bone tissue.[1][4][5][8] This property makes it a promising candidate for treating cancers that originate in or metastasize to the bone, such as metastatic prostate cancer and multiple myeloma.[1][4][5]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

You may observe significant well-to-well or experiment-to-experiment variability in the calculated IC50 values for this compound in your cell viability assays.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Cellular Metabolism: Profile the metabolic status (e.g., glycolysis vs. oxidative phosphorylation) of your cell lines. Cells with higher reliance on glycolysis may be more sensitive.[5][7] Consider stratifying your cell lines based on their metabolic phenotype.
Mitochondrial Health: Assess the mitochondrial function and integrity of your cells. Variations in mitochondrial DNA or function can impact this compound sensitivity.[5][7] Ensure consistent cell culture conditions to maintain stable mitochondrial health.
Cell Density: Inconsistent initial cell seeding density can lead to variability. Optimize and strictly control the cell number seeded per well.
Reagent Preparation: Ensure fresh and accurate preparation of this compound solutions for each experiment. Avoid repeated freeze-thaw cycles.
Assay Incubation Time: The cytotoxic effects of this compound are time-dependent.[5] Ensure you are using a consistent and appropriate incubation time (e.g., 48 or 72 hours) for your specific cell line.
Issue 2: Low or No Induction of Immunogenic Cell Death (ICD) Markers

You are not observing the expected increase in ICD markers, such as surface calreticulin (CRT) exposure, ATP secretion, or HMGB1 release, following this compound treatment.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal this compound Concentration: The induction of ICD is dose-dependent. Perform a dose-response experiment to determine the optimal concentration of this compound for inducing ICD markers in your specific cell line. This may be at or above the IC50 value.
Incorrect Timing of Marker Assessment: The kinetics of DAMP exposure and release can vary. Perform a time-course experiment to identify the optimal time point for measuring each specific ICD marker.
Cell Line Resistance: Some cell lines may be inherently resistant to this compound-induced ICD. Confirm that your cell line is sensitive to this compound-induced cytotoxicity before proceeding with ICD marker analysis.
Assay Sensitivity: Ensure that your assays for detecting CRT, ATP, and HMGB1 are sensitive enough to detect the changes. Use appropriate positive and negative controls.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Assessment of Calreticulin (CRT) Exposure by Flow Cytometry

This protocol describes the detection of surface-exposed CRT, a key marker of immunogenic cell death.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Fluorochrome-conjugated anti-calreticulin antibody

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere.

  • Treat the cells with the desired concentration of this compound for the determined optimal time. Include a positive control (e.g., a known ICD inducer) and a negative (untreated) control.

  • Harvest the cells gently using a non-enzymatic cell dissociation solution.

  • Wash the cells with cold PBS.

  • Incubate the cells with the anti-calreticulin antibody in the dark on ice.

  • Wash the cells to remove unbound antibody.

  • Analyze the cells by flow cytometry to quantify the percentage of CRT-positive cells.

Visualizations

PT112_Signaling_Pathway PT112 This compound Ribosome Ribosomal Biogenesis PT112->Ribosome Inhibits ER Endoplasmic Reticulum (ER) PT112->ER Induces Stress Mitochondria Mitochondria PT112->Mitochondria Induces Stress Nucleolar_Stress Nucleolar Stress Ribosome->Nucleolar_Stress ER_Stress ER Stress ER->ER_Stress Mito_Stress Mitochondrial Stress (ROS Generation) Mitochondria->Mito_Stress ICD Immunogenic Cell Death (ICD) Nucleolar_Stress->ICD ER_Stress->ICD Mito_Stress->ICD DAMPs DAMPs Release (Calreticulin, ATP, HMGB1) ICD->DAMPs Immune_Response Anti-Cancer Immune Response DAMPs->Immune_Response

Caption: this compound Mechanism of Action Leading to Immunogenic Cell Death.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Preparation and Storage Start->Check_Reagents Check_Protocol Review Experimental Protocol for Deviations Start->Check_Protocol Check_Cells Assess Cell Health, Density, and Passage Number Start->Check_Cells Data_Analysis Re-analyze Data and Statistical Methods Start->Data_Analysis Hypothesis Formulate Hypothesis for Inconsistency Check_Reagents->Hypothesis Check_Protocol->Hypothesis Check_Cells->Hypothesis Data_Analysis->Hypothesis Optimize_Protocol Optimize Protocol Parameters (e.g., concentration, time) Hypothesis->Optimize_Protocol Identify Potential Cause Consistent_Results Consistent Results Achieved Optimize_Protocol->Consistent_Results

Caption: A Logical Workflow for Troubleshooting Inconsistent Experimental Results.

References

PT-112 Immunogenicity Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the immunogenic effects of PT-112 in preclinical and clinical research.

Introduction to this compound and Immunogenic Cell Death (ICD)

This compound is a novel platinum-pyrophosphate conjugate that induces immunogenic cell death (ICD), a form of regulated cell death that activates an adaptive immune response against dead-cell antigens. This process is initiated by the release of damage-associated molecular patterns (DAMPs), which stimulate an anti-tumor immune response.[1][2][3][4] this compound's mechanism of action involves the inhibition of ribosomal biogenesis, leading to endoplasmic reticulum (ER) and mitochondrial stress.[2][5] This culminates in the exposure of calreticulin (CRT) on the cell surface, and the release of ATP and high mobility group box 1 (HMGB1).[1][4] These DAMPs promote the maturation and activation of dendritic cells (DCs), leading to the priming of T-cells and a robust anti-tumor immune response.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces an immune response?

A1: this compound induces immunogenic cell death (ICD) by causing ER and mitochondrial stress.[2][5] This leads to the release of damage-associated molecular patterns (DAMPs), including surface-exposed calreticulin (CRT), extracellular ATP, and secreted HMGB1. These DAMPs act as "danger signals" that recruit and activate antigen-presenting cells, such as dendritic cells, initiating a tumor-specific adaptive immune response.[1][3][4]

Q2: What are the key strategies to enhance the immunogenicity of this compound?

A2: The immunogenicity of this compound can be enhanced through several combination strategies:

  • Immune Checkpoint Inhibitors: Combining this compound with PD-1/PD-L1 inhibitors, such as avelumab, has shown synergistic effects in preclinical models and is being investigated in clinical trials.[1][4] This combination can enhance T-cell activity and overcome immune suppression in the tumor microenvironment.

  • Radiotherapy: Radiotherapy can also induce ICD and may work synergistically with this compound to enhance the anti-tumor immune response.

  • Other Immunomodulators: The potential for combination with other immunomodulatory agents is an active area of research.

Q3: What are the expected immunological changes in the tumor microenvironment following this compound treatment?

A3: this compound treatment is expected to lead to an increase in the infiltration of immune effector cells, such as CD8+ cytotoxic T lymphocytes, and a decrease in immunosuppressive cells like regulatory T cells (Tregs) within the tumor microenvironment.[1] Clinical data has also shown an increase in activated CD4+ T cells, NK cells, and pro-inflammatory cytokines in peripheral blood.[6]

Q4: Is this compound effective against tumors with bone metastases?

A4: Yes, this compound has a pyrophosphate moiety that gives it a natural affinity for bone (osteotropism).[3] This makes it a promising agent for treating cancers that have metastasized to the bone.[7]

Troubleshooting Guides for Key Experiments

Calreticulin (CRT) Exposure by Flow Cytometry

Objective: To quantify the surface exposure of CRT on tumor cells as an early marker of ICD.

Potential Issues and Solutions:

Issue Potential Cause Recommended Solution
High background fluorescence 1. Non-specific antibody binding. 2. Dead cells binding the antibody non-specifically.1. Include an isotype control to determine non-specific binding. 2. Use a viability dye (e.g., PI, 7-AAD) to exclude dead cells from the analysis.[1] 3. Optimize antibody concentration.
Low or no CRT signal 1. Inappropriate timing of the assay. 2. Suboptimal this compound concentration. 3. Loss of CRT during cell handling.1. Perform a time-course experiment to determine the optimal time point for CRT exposure (typically 4-24 hours post-treatment). 2. Conduct a dose-response experiment to find the optimal this compound concentration for inducing ICD without causing excessive immediate cell death. 3. Use gentle cell handling techniques and avoid harsh trypsinization.
High variability between replicates 1. Inconsistent cell numbers. 2. Inconsistent staining.1. Ensure accurate cell counting and plating. 2. Ensure thorough mixing of cells and antibodies during staining.
Extracellular ATP Release Assay

Objective: To measure the release of ATP from dying tumor cells, a key DAMP.

Potential Issues and Solutions:

Issue Potential Cause Recommended Solution
High background luminescence 1. Contamination of reagents or consumables with ATP. 2. ATP present in the cell culture medium or serum.1. Use ATP-free water, pipette tips, and plates.[8] 2. Use a low-serum or serum-free medium for the assay. 3. Include a "no-cell" control to measure background ATP levels.
Rapid signal decay 1. Degradation of extracellular ATP by ectonucleotidases.1. Perform the assay at a low temperature (e.g., on ice) to reduce enzymatic activity. 2. Use an ectonucleotidase inhibitor if necessary. 3. Measure luminescence immediately after adding the luciferase reagent.
Low ATP signal 1. Inappropriate timing of the assay. 2. Insufficient cell number.1. Conduct a time-course experiment to capture the peak of ATP release. 2. Ensure a sufficient number of cells are plated to generate a detectable signal.
HMGB1 Release by ELISA

Objective: To quantify the release of HMGB1 from the nucleus of dying cells into the extracellular space.

Potential Issues and Solutions:

Issue Potential Cause Recommended Solution
High background in ELISA 1. Non-specific binding of antibodies. 2. Cross-reactivity with other proteins. 3. Contamination of reagents.1. Ensure adequate blocking of the plate (e.g., with BSA or non-fat dry milk).[3] 2. Optimize antibody concentrations. 3. Ensure all wash steps are performed thoroughly.[3]
Low HMGB1 signal 1. HMGB1 degradation by proteases. 2. Inappropriate timing of supernatant collection.1. Add a protease inhibitor cocktail to the cell culture supernatant immediately after collection. 2. Perform a time-course experiment to determine the optimal time for HMGB1 release (typically later than ATP and CRT exposure, >24 hours).
High variability between samples 1. Inconsistent cell death induction. 2. Variability in supernatant collection and processing.1. Ensure consistent this compound treatment conditions. 2. Centrifuge supernatants thoroughly to remove all cellular debris before storage or analysis.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell Line HistologyMean IC50 (µM) ± SEM
All Cancers23.4 ± 3.4
Breast47.9 ± 12.3
CNS18.2 ± 3.9
Colon15.2 ± 5.0
Hematopoietic13.9 ± 3.6
Liver10.4 ± 3.5
Lung29.5 ± 7.9
Melanoma30.6 ± 12.3
Ovarian12.2 ± 3.4
Pancreatic13.8 ± 3.8
Prostate12.4 ± 3.6
Renal19.3 ± 8.1
Stomach11.1 ± 6.0
Data from a study exposing 121 human cancer cell lines to this compound for 72 hours.[1]

Table 2: Immunological Changes in Peripheral Blood of Patients with Thymic Epithelial Tumors Treated with this compound

Immune Cell Population/AnalyteChange from Baseline
Activated CD4+ T cellsIncrease
Proliferative CD4+ T cellsIncrease
Proliferative CD8+ T cellsIncrease
Proliferative NK cellsIncrease
Proliferative Regulatory T cellsIncrease
IFN-γIncrease
TNF-αIncrease
VEGFDecrease
TGF-β1Decrease
Data from a Phase 2 clinical trial (NCT05104736).[6]

Experimental Protocols

Protocol 1: In Vivo Vaccination Assay

This assay is the gold standard for functionally verifying the immunogenicity of cell death induced by a compound.[1]

  • Vaccine Preparation: Treat tumor cells (e.g., TSA mouse breast cancer cells) in vitro with an effective dose of this compound (e.g., 150 µg/mL) for 24 hours.[1] Harvest and wash the cells.

  • Vaccination: Subcutaneously inject 1 x 10^6 treated tumor cells suspended in PBS into the flank of syngeneic, immunocompetent mice.

  • Tumor Challenge: One week after vaccination, challenge the mice by subcutaneously injecting 0.1 x 10^6 live, untreated tumor cells of the same type into the contralateral flank.[1]

  • Monitoring: Monitor tumor incidence and growth in both flanks. Successful vaccination will result in delayed or completely inhibited tumor growth at the challenge site.

Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs)
  • Tumor Digestion: Excise tumors from treated and control mice. Mince the tissue and digest with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.

  • Cell Staining: Stain the single-cell suspension with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3).

  • Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage and absolute numbers of different immune cell populations within the tumor.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PT112_ICD_Pathway This compound Induced Immunogenic Cell Death Pathway PT112 This compound Ribosome Ribosomal Biogenesis PT112->Ribosome inhibits ER Endoplasmic Reticulum (ER) PT112->ER induces stress Mito Mitochondria PT112->Mito induces stress ER_Stress ER Stress ER->ER_Stress Mito_Stress Mitochondrial Stress Mito->Mito_Stress CRT_exp Calreticulin (CRT) Surface Exposure ER_Stress->CRT_exp HMGB1_release HMGB1 Release ER_Stress->HMGB1_release late event ATP_release ATP Release Mito_Stress->ATP_release mtDNA_release mtDNA Release Mito_Stress->mtDNA_release DC Dendritic Cell (DC) CRT_exp->DC 'eat-me' signal ATP_release->DC 'find-me' signal HMGB1_release->DC activates TLR4 cGAS_STING cGAS-STING Pathway mtDNA_release->cGAS_STING activates T_cell T-Cell Priming & Activation DC->T_cell presents antigen Immune_Response Anti-Tumor Immune Response T_cell->Immune_Response IFN1 Type I Interferon Production cGAS_STING->IFN1 IFN1->DC enhances maturation

Caption: Signaling pathway of this compound-induced immunogenic cell death.

InVivo_Vaccination_Workflow In Vivo Vaccination Assay Workflow cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase TumorCells Tumor Cells PT112_Treat Treat with this compound TumorCells->PT112_Treat Harvest Harvest & Wash Cells PT112_Treat->Harvest Vaccinate Vaccinate Mice (s.c.) Harvest->Vaccinate 1x10^6 cells/mouse Wait Wait 1 Week Vaccinate->Wait Challenge Challenge with Live Tumor Cells (s.c.) Wait->Challenge Monitor Monitor Tumor Growth Challenge->Monitor

Caption: Experimental workflow for the in vivo vaccination assay.

Combination_Strategy_Logic Logic for this compound Combination Therapy PT112 This compound ICD Induces ICD PT112->ICD TME_mod Modulates Tumor Microenvironment (TME) PT112->TME_mod Tcell_Infil Increases T-cell Infiltration TME_mod->Tcell_Infil Synergy Synergistic Anti-Tumor Effect Tcell_Infil->Synergy provides T-cells Checkpoint Immune Checkpoint Inhibitors (e.g., anti-PD-L1) Tcell_act Enhances T-cell Effector Function Checkpoint->Tcell_act Tcell_act->Synergy unleashes T-cells

Caption: Rationale for combining this compound with checkpoint inhibitors.

References

Addressing solubility issues of PT-112 for in-vitro use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with PT-112 for in-vitro applications. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For in-vitro use, it is recommended to prepare a concentrated stock solution of this compound in a high-purity organic solvent such as Dimethyl Sulfoxide (DMSO). DMSO is a powerful solvent capable of dissolving a wide array of organic compounds.[1][2] A stock solution in the range of 10-50 mM is typically achievable.

Q2: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?

A2: While this compound is soluble in aqueous solutions to some extent, achieving high concentrations for a stock solution directly in buffers like PBS or media is not recommended due to the risk of precipitation. For working solutions, it is best to dilute a high-concentration stock solution (prepared in an organic solvent like DMSO) into the aqueous experimental medium. When preparing aqueous solutions, it is advised to filter and sterilize the final working solution using a 0.22 μm filter before use.

Q3: How should I store this compound solutions?

A3:

  • Solid Compound: Store the lyophilized powder at -20°C for long-term stability.

  • Stock Solutions: Aliquot the stock solution (e.g., in DMSO) into single-use volumes and store them in tightly sealed vials at -20°C. This practice minimizes freeze-thaw cycles that can degrade the compound. Stock solutions stored this way are generally stable for up to one month.

  • Working Solutions: It is best practice to prepare fresh working solutions in your aqueous buffer or cell culture medium for each experiment.

Q4: I observed precipitation when I diluted my this compound stock solution into my cell culture medium. What should I do?

A4: This is a common issue when diluting a compound from an organic solvent into an aqueous medium. Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this issue.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

This guide will help you address the common issue of this compound precipitation upon dilution into aqueous buffers or cell culture media.

Issue: Precipitate forms immediately upon dilution of the DMSO stock solution.
Possible Cause Troubleshooting Steps
Localized High Concentration 1. Reduce Stock Concentration: If you are using a very high concentration stock solution (e.g., >50 mM), try preparing a lower concentration stock (e.g., 10 mM). 2. Slow Addition with Agitation: Add the DMSO stock solution dropwise into the aqueous medium while gently vortexing or swirling the tube. This ensures rapid and even dispersion, preventing localized areas of supersaturation.
Temperature Shock 1. Equilibrate Solutions: Allow both the DMSO stock solution and the aqueous diluent to equilibrate to room temperature before mixing.
Issue: The solution is initially clear but becomes cloudy or shows precipitation over time.
Possible Cause Troubleshooting Steps
Exceeded Solubility Limit 1. Determine Optimal Concentration: The final concentration of this compound in your working solution may be exceeding its solubility limit in the specific medium. Perform a serial dilution to determine the highest concentration that remains in solution for the duration of your experiment. 2. Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, typically less than 0.5%, as higher concentrations can be toxic to cells and may affect compound solubility.
Temperature Fluctuations 1. Maintain Constant Temperature: Store your working solutions at a constant and appropriate temperature for your experiment (e.g., 37°C for cell culture). Avoid temperature cycling.
Interaction with Media Components 1. Test Different Media: Some components in complex cell culture media (e.g., high concentrations of certain salts or proteins) may interact with this compound and reduce its solubility. If possible, test the solubility in a simpler buffer (e.g., PBS) to identify if media components are the issue.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents. Please note that specific solubility limits can vary based on the purity of the compound and the solvent.

SolventSolubilityNotes
DMSO ≥ 10 mg/mLRecommended for preparing high-concentration stock solutions.
Water LimitedDirect dissolution for high-concentration stocks is not recommended. Filtration is advised for aqueous preparations.
Ethanol LimitedNot a primary recommended solvent for stock solutions.
PBS (pH 7.4) LimitedPrepare by diluting a stock solution. Final concentration should be experimentally determined to avoid precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (lyophilized powder)

    • High-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the required volume of DMSO to add to the entire vial of this compound to achieve a 10 mM concentration. (Molecular Weight of this compound: 489.25 g/mol ).

    • Add the calculated volume of DMSO to the vial.

    • Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

    • To do this, first prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of cell culture medium to get a 100 µM solution.

    • Then, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM working concentration.

    • Vortex the working solution gently to ensure it is well-mixed.

    • Use the freshly prepared working solution for your experiment immediately.

Visualizations

experimental_workflow This compound Solution Preparation Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder This compound Powder add_dmso Add DMSO to desired concentration (e.g., 10 mM) stock_powder->add_dmso vortex_stock Vortex until fully dissolved add_dmso->vortex_stock aliquot_stock Aliquot into single-use tubes vortex_stock->aliquot_stock store_stock Store at -20°C aliquot_stock->store_stock thaw_stock Thaw one aliquot of stock solution dilute_stock Serially dilute stock into medium thaw_stock->dilute_stock prewarm_media Pre-warm cell culture medium to 37°C prewarm_media->dilute_stock vortex_working Gently vortex to mix dilute_stock->vortex_working use_immediately Use immediately in experiment vortex_working->use_immediately

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_workflow Troubleshooting this compound Precipitation start Precipitation Observed decision_immediate Immediate Precipitation? start->decision_immediate action_slow_addition Add stock slowly with agitation decision_immediate->action_slow_addition Yes decision_delayed Delayed Precipitation? decision_immediate->decision_delayed No action_lower_stock Use lower concentration stock action_slow_addition->action_lower_stock end_resolved Issue Resolved action_lower_stock->end_resolved action_check_solubility Verify final concentration is below solubility limit decision_delayed->action_check_solubility Yes action_maintain_temp Maintain constant temperature action_check_solubility->action_maintain_temp action_maintain_temp->end_resolved

Caption: Logical workflow for troubleshooting this compound precipitation issues.

signaling_pathway Simplified this compound Mechanism of Action PT112 This compound ER_Stress Endoplasmic Reticulum Stress PT112->ER_Stress Mito_Stress Mitochondrial Stress PT112->Mito_Stress ICD Immunogenic Cell Death (ICD) ER_Stress->ICD Mito_Stress->ICD DAMPs Release of DAMPs (e.g., HMGB1, ATP) ICD->DAMPs Immune_Response Anti-Tumor Immune Response DAMPs->Immune_Response

Caption: Key signaling events in this compound-induced immunogenic cell death.

References

PT-112 Technical Support Center: Long-Term Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of PT-112 in solution. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visual diagrams to assist in experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a pyrophosphate-platinum conjugate, in solution can be influenced by several factors, including pH, temperature, light exposure, and the type of solvent or buffer used.[1][2] Like many pharmaceutical compounds, this compound's stability is critical for maintaining its efficacy and safety.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For clinical trials, this compound is administered intravenously, suggesting good stability in aqueous solutions suitable for injection.[3][4] For laboratory purposes, it is crucial to consult the manufacturer's specific instructions. If not provided, sterile water for injection or phosphate-buffered saline (PBS) at a neutral pH are common starting points. Always verify solubility and stability in your chosen solvent before proceeding with experiments.

Q3: How should this compound solutions be stored to ensure long-term stability?

A3: Proper storage is essential for preserving the integrity of this compound solutions. General recommendations include:

  • Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C), to minimize degradation.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, as light can accelerate the degradation of photosensitive compounds.

  • Container: Use appropriate, inert containers (e.g., borosilicate glass or specific types of plastic like polypropylene) that do not interact with the compound.[5]

Q4: How can I determine the stability of this compound in my specific experimental conditions?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is required to assess the concentration of this compound over time.[6][7] This involves incubating the this compound solution under your specific conditions (e.g., temperature, pH) and analyzing samples at various time points to quantify the remaining parent compound and detect any degradation products.[8]

Q5: Are there any known degradation products of this compound?

A5: Specific degradation products of this compound are not extensively detailed in the provided search results. However, stress testing (e.g., exposure to acid, base, oxidation, heat, and light) is a standard part of drug development to identify potential degradation pathways and products.[9] Analytical techniques like HPLC coupled with mass spectrometry (LC-MS) are crucial for identifying and characterizing such products.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Solution - Poor solubility in the chosen solvent.- Change in pH or temperature affecting solubility.- Supersaturation of the solution.- Verify the solubility of this compound in the chosen solvent.- Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) if appropriate for the experiment.- Ensure the storage temperature is suitable and that the solution is not being stored at a temperature where it is less soluble.- Prepare a fresh solution at a lower concentration.
Unexpectedly Rapid Degradation - Inappropriate storage conditions (e.g., exposure to light or high temperatures).- pH of the solution is outside the optimal stability range.- Reactive impurities in the solvent or buffer.- Contamination (microbial or chemical).- Review storage conditions and ensure they align with recommended guidelines.- Perform a pH stability study to determine the optimal pH range for this compound.- Use high-purity solvents and freshly prepared buffers.- Ensure sterile handling techniques to prevent microbial contamination.
Inconsistent Results in Stability Assay - Issues with the analytical method (e.g., lack of precision, not stability-indicating).- Inconsistent sample handling and preparation.- Problems with the analytical instrument (e.g., HPLC system).- Validate the analytical method to ensure it is accurate, precise, and specific for this compound and its degradation products.[10][11]- Standardize all sample handling procedures, including dilution and injection volumes.- Perform regular maintenance and calibration of the analytical equipment.
Appearance of Unknown Peaks in Chromatogram - Degradation of this compound.- Interaction with container or closure.- Contamination from solvent or sample handling.- Use a mass spectrometer (MS) detector to identify the mass of the unknown peaks and elucidate their structure.- Conduct forced degradation studies to see if the unknown peaks are generated under stress conditions.[8]- Run a blank (solvent without this compound) to check for solvent impurities.

Data on this compound Stability (Illustrative)

Disclaimer: The following data are illustrative and intended to provide a representative example of a stability profile. Actual stability data should be generated through rigorous experimental testing.

Table 1: Illustrative Long-Term Stability of this compound (1 mg/mL) in Different Solvents at 4 °C

Time Point% Remaining in Water% Remaining in PBS (pH 7.4)% Remaining in 5% Dextrose
Day 0 100.0%100.0%100.0%
Day 7 99.5%99.8%99.2%
Day 14 98.9%99.5%98.5%
Day 30 97.8%99.1%97.1%
Day 90 95.2%98.0%94.5%

Table 2: Illustrative Effect of Temperature on this compound (1 mg/mL) Stability in PBS (pH 7.4)

Time Point% Remaining at 4 °C% Remaining at 25 °C% Remaining at 40 °C
Day 0 100.0%100.0%100.0%
Day 1 100.0%99.8%98.5%
Day 3 99.9%99.2%96.2%
Day 7 99.8%98.1%92.0%
Day 14 99.5%96.5%85.1%

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound in Aqueous Solution

Objective: To evaluate the long-term stability of this compound in a buffered aqueous solution under different storage conditions.

Materials and Equipment:

  • This compound reference standard

  • High-purity water (e.g., Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • pH meter

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Sterile, amber glass vials with inert caps

  • HPLC system with a UV or PDA detector

  • Stability-indicating HPLC column (e.g., C18)

  • Temperature-controlled stability chambers or incubators

  • Refrigerator and freezer

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in PBS (pH 7.4).

    • Ensure complete dissolution and verify the initial concentration (Time 0) using the validated HPLC method.

    • Aliquot the solution into the amber glass vials.

  • Storage Conditions:

    • Place vials in stability chambers set to the following conditions as per ICH guidelines:

      • Long-term: 5 °C ± 3 °C

      • Intermediate: 25 °C ± 2 °C / 60% RH ± 5% RH

      • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 1, 3, 6, 9, 12 months for long-term), withdraw vials from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Analyze each sample in triplicate using the stability-indicating HPLC method.

    • Record the peak area of the intact this compound.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (Time 0) concentration.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

    • Plot the percentage of remaining this compound versus time for each condition to determine the degradation kinetics.

Visualizations

Signaling Pathway of this compound

PT112_Pathway cluster_cell Cancer Cell cluster_stress Organelle Stress PT112 This compound Nucleolus Nucleolus PT112->Nucleolus Inhibits ER Endoplasmic Reticulum (ER) PT112->ER Mitochondria Mitochondria PT112->Mitochondria Ribosomes Ribosomal Biogenesis (RiBi) Nucleolus->Ribosomes p1 Nucleolus->p1 Ribosomes->p1 ER_Stress ER Stress ER->ER_Stress Mito_Stress Mitochondrial Stress (ROS, mtDNA release) Mitochondria->Mito_Stress ICD Immunogenic Cell Death (ICD) ER_Stress->ICD Mito_Stress->ICD DAMPs DAMPs Release (e.g., HMGB1, ATP) ICD->DAMPs Apoptosis Apoptosis ICD->Apoptosis Immune_Response Anti-Cancer Immune Response DAMPs->Immune_Response p1->ICD Inhibition leads to

Caption: this compound mechanism of action leading to immunogenic cell death.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_storage Incubation at Set Time Points start Start: Define Stability Study Protocol prep_solution Prepare this compound Solution in Chosen Vehicle start->prep_solution t0_analysis Time-Zero Analysis (HPLC, pH, Appearance) prep_solution->t0_analysis aliquot Aliquot into Vials and Place in Stability Chambers t0_analysis->aliquot long_term Long-Term (e.g., 5°C) aliquot->long_term accelerated Accelerated (e.g., 40°C / 75% RH) aliquot->accelerated sampling Withdraw Samples at Scheduled Intervals long_term->sampling accelerated->sampling sample_analysis Sample Analysis (HPLC, pH, Appearance) sampling->sample_analysis sample_analysis->sampling Next Time Point data_eval Data Evaluation: Calculate % Remaining, Identify Degradants sample_analysis->data_eval report Generate Stability Report and Determine Shelf-Life data_eval->report end End report->end

Caption: General workflow for a long-term drug stability study.

References

Validation & Comparative

A Comparative Analysis of the Immunogenic Properties of PT-112 and Oxaliplatin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, the ability of a drug to not only directly kill tumor cells but also to elicit a robust anti-tumor immune response is of paramount importance. This property, known as immunogenicity, is often mediated through a process called immunogenic cell death (ICD). This guide provides a detailed comparison of the immunogenic profiles of PT-112, a novel platinum-pyrophosphate conjugate, and oxaliplatin, a third-generation platinum-based chemotherapeutic agent. Both agents have been shown to induce ICD, but through distinct mechanisms and with varying effects on the tumor microenvironment.[1][2][3][4][5][6]

Mechanism of Action and Induction of Immunogenic Cell death

This compound's unique chemical structure, which chelates Pt2+ ions with diaminocyclohexane and pyrophosphate, contributes to a mechanism of action distinct from traditional platinum drugs.[1] It has been shown to inhibit ribosomal biogenesis and induce nucleolar stress, leading to endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[7][8] These cellular stresses are key initiators of ICD.[7][9] The cytotoxic effects of this compound are associated with the emission of danger-associated molecular patterns (DAMPs), including the exposure of calreticulin (CALR) on the cell surface, and the secretion of ATP and high mobility group box 1 (HMGB1).[1][4] These DAMPs are crucial for recruiting and activating dendritic cells, which in turn prime an adaptive anti-cancer immune response.[10]

Oxaliplatin, on the other hand, primarily exerts its cytotoxic effects by forming platinum-DNA adducts, which block DNA replication and transcription, ultimately leading to apoptosis.[3][11] It is widely recognized as a potent inducer of ICD.[2][3][5][6] Similar to this compound, oxaliplatin-induced ICD is characterized by the translocation of CALR to the cell surface and the release of HMGB1 and ATP.[6][11]

PT112_ICD_Pathway ICD ICD DC DC ICD->DC

References

A Head-to-Head Comparison of PT-112 and Other Immunogenic Cell Death Inducers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PT-112, a novel pyrophosphate-platinum conjugate, with other established and emerging inducers of immunogenic cell death (ICD). The information presented is supported by experimental data from preclinical and clinical studies, offering a comprehensive resource for evaluating the therapeutic potential of these agents.

Introduction to Immunogenic Cell Death (ICD)

Immunogenic cell death is a form of regulated cell death that is capable of activating an adaptive immune response against antigens from dead or dying tumor cells. This process is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to alert and activate the immune system. Key DAMPs include surface-exposed calreticulin (CRT), secreted adenosine triphosphate (ATP), and released high-mobility group box 1 (HMGB1). The induction of ICD is a promising strategy in cancer therapy as it can convert the tumor into an in situ vaccine, leading to a durable anti-tumor immune response.

This compound: A Novel Inducer of Immunogenic Cell Death

This compound is a first-in-class small molecule that has demonstrated potent ICD-inducing capabilities.[1][2] Its mechanism of action involves the inhibition of ribosomal biogenesis, leading to nucleolar stress and subsequent endoplasmic reticulum (ER) and mitochondrial stress.[3] This cascade of events culminates in the release of DAMPs and the promotion of an anti-cancer immune response.[2][3] Clinical studies have shown that this compound is well-tolerated and exhibits clinical activity in heavily pre-treated patients with various solid tumors.[4]

Comparison of ICD Inducers

This section provides a comparative overview of this compound and other prominent ICD inducers, including traditional chemotherapeutics, radiation therapy, oncolytic viruses, and cardiac glycosides.

Mechanisms of Action and Key Hallmarks of ICD

The following table summarizes the primary mechanisms of action and the reported induction of key DAMPs for various ICD inducers.

ICD Inducer Primary Mechanism of Action Calreticulin (CRT) Exposure ATP Release HMGB1 Release References
This compound Inhibition of ribosomal biogenesis, leading to nucleolar, ER, and mitochondrial stress.YesYesYes[1][2][3][5]
Anthracyclines (e.g., Doxorubicin) DNA intercalation and topoisomerase II inhibition, leading to DNA damage and ER stress.YesYesYes[6][7]
Platinum Agents (e.g., Oxaliplatin) Formation of DNA adducts, leading to DNA damage and ER stress.YesYesYes[8][9]
Alkylating Agents (e.g., Cyclophosphamide) Cross-linking of DNA, leading to inhibition of DNA replication and transcription.YesYesYes[10][11]
Taxanes (e.g., Paclitaxel) Stabilization of microtubules, leading to mitotic arrest and ER stress.YesYesYes[6][12]
Mitoxantrone Topoisomerase II inhibition and DNA intercalation.YesYesYes[13]
Radiation Therapy Induction of DNA double-strand breaks and generation of reactive oxygen species (ROS), leading to ER stress.YesYesYes[14][15][16]
Oncolytic Viruses (e.g., HSV-1, Adenovirus) Viral replication within tumor cells leading to cell lysis and release of pathogen-associated molecular patterns (PAMPs) and DAMPs.YesYesYes[17][18][19]
Cardiac Glycosides (e.g., Digoxin) Inhibition of the Na+/K+-ATPase pump, leading to ionic imbalance and ER stress.YesYesYes[8]
Quantitative Comparison of DAMP Induction

Direct quantitative comparison of ICD inducers across different studies is challenging due to variations in experimental models and assays. However, some studies provide valuable comparative data. For instance, a study comparing microtubule-targeting agents (MTAs) and DNA-damaging agents (DDAs) in breast cancer cell lines revealed that MTAs were generally more potent inducers of ATP release, while DDAs were more effective at inducing calreticulin exposure.[6][12]

The following table collates available quantitative data on DAMP induction by various agents. The data is presented as fold-change or concentration where available, and it should be noted that these values are context-dependent (cell line, drug concentration, time point).

ICD Inducer Cell Line Calreticulin Exposure (Fold Change) Extracellular ATP (Concentration/Fold Change) HMGB1 Release (Concentration/Fold Change) References
This compound Murine Colon Carcinoma (CT26)Not Quantified~2-3 fold increase~2-3 fold increase[5]
Doxorubicin Human Breast Cancer (BT-549)~2-3 fold increase~2-3 fold increase~1.5-2 fold increase[6]
Oxaliplatin Human Breast Cancer (BT-549)~3-4 fold increase~1.5-2 fold increase~1.5-2 fold increase[6]
Paclitaxel Human Breast Cancer (BT-549)~2-3 fold increase~4-5 fold increase~1.5-2 fold increase[6]
Mitoxantrone Murine Hepatoma (H22)Not Quantified~9 nM (at 24h)~3 ng/mL (at 2h)[13]
Radiation (10 Gy) Human Lung Cancer (H522)Not QuantifiedSignificant increaseSignificant increase[16]

Signaling Pathways and Experimental Workflows

This compound Induced Immunogenic Cell Death Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced ICD.

PT112_ICD_Pathway PT112 This compound Ribosomal_Biogenesis Ribosomal Biogenesis Inhibition PT112->Ribosomal_Biogenesis Nucleolar_Stress Nucleolar Stress Ribosomal_Biogenesis->Nucleolar_Stress ER_Stress ER Stress Nucleolar_Stress->ER_Stress Mitochondrial_Stress Mitochondrial Stress Nucleolar_Stress->Mitochondrial_Stress DAMPs DAMPs Release ER_Stress->DAMPs ROS ROS Production Mitochondrial_Stress->ROS Mitochondrial_Stress->DAMPs CRT Calreticulin (Surface Exposure) DAMPs->CRT ATP ATP (Secretion) DAMPs->ATP HMGB1 HMGB1 (Release) DAMPs->HMGB1 Immune_Response Anti-Tumor Immune Response CRT->Immune_Response ATP->Immune_Response HMGB1->Immune_Response

Caption: this compound signaling pathway for ICD induction.

General Experimental Workflow for Assessing ICD

The diagram below outlines a typical workflow for evaluating the ICD-inducing potential of a compound.

ICD_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Validation Cell_Culture Tumor Cell Culture Treatment Treatment with ICD Inducer Cell_Culture->Treatment DAMPs_Assay DAMPs Measurement Treatment->DAMPs_Assay Vaccination Vaccination Assay Treatment->Vaccination Calreticulin Calreticulin Staining (Flow Cytometry) DAMPs_Assay->Calreticulin ATP_Assay Extracellular ATP (Luminescence Assay) DAMPs_Assay->ATP_Assay HMGB1_Assay HMGB1 Detection (ELISA/Western Blot) DAMPs_Assay->HMGB1_Assay Tumor_Challenge Tumor Re-challenge Vaccination->Tumor_Challenge Immune_Monitoring Immune Response Monitoring Tumor_Challenge->Immune_Monitoring

Caption: Experimental workflow for ICD assessment.

Detailed Experimental Protocols

Calreticulin (CRT) Surface Exposure Assay (Flow Cytometry)

Objective: To quantify the exposure of calreticulin on the surface of tumor cells following treatment with an ICD inducer.

Materials:

  • Tumor cells

  • ICD inducer of interest

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Primary antibody: Rabbit anti-Calreticulin

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Protocol:

  • Seed tumor cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with the ICD inducer at the desired concentration and for the indicated time. Include an untreated control.

  • Harvest the cells by gentle trypsinization and wash with cold PBS.

  • Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/mL.

  • Add the primary anti-Calreticulin antibody at the recommended dilution and incubate for 1 hour on ice.

  • Wash the cells twice with FACS buffer.

  • Add the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer containing PI.

  • Analyze the cells using a flow cytometer. Gate on the live cell population (PI-negative) and quantify the percentage of CRT-positive cells and the mean fluorescence intensity.

Extracellular ATP Release Assay (Luminescence)

Objective: To measure the amount of ATP released into the cell culture supernatant.

Materials:

  • Tumor cells

  • ICD inducer of interest

  • Culture medium

  • ATP-based luminescence assay kit (e.g., ATPlite)

  • Luminometer

Protocol:

  • Seed tumor cells in a 96-well white-walled plate.

  • Treat the cells with the ICD inducer.

  • At the desired time points, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Follow the manufacturer's instructions for the ATP luminescence assay kit. Typically, this involves adding a luciferin/luciferase reagent to the supernatant.

  • Measure the luminescence using a luminometer.

  • Calculate the ATP concentration based on a standard curve generated with known ATP concentrations.

HMGB1 Release Assay (ELISA)

Objective: To quantify the concentration of HMGB1 released into the cell culture supernatant.

Materials:

  • Tumor cells

  • ICD inducer of interest

  • Culture medium

  • HMGB1 ELISA kit

  • Microplate reader

Protocol:

  • Seed and treat tumor cells as described for the ATP release assay.

  • Collect the cell culture supernatant at the desired time points.

  • Centrifuge the supernatant to remove cellular debris.

  • Perform the HMGB1 ELISA according to the manufacturer's protocol. This typically involves adding the supernatant to a pre-coated plate, followed by incubation with detection and substrate antibodies.

  • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Calculate the HMGB1 concentration based on a standard curve.

Conclusion

This compound is a promising novel ICD inducer with a distinct mechanism of action that triggers all the key hallmarks of immunogenic cell death. While direct quantitative comparisons with all other ICD inducers are not yet available in a single comprehensive study, the existing data suggest that this compound is a potent agent capable of eliciting a robust anti-tumor immune response. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of this compound and to guide its clinical development in combination with other immunotherapies. This guide provides a foundational framework for researchers to design and interpret such comparative studies.

References

Validating the Anti-Tumor Efficacy of PT-112 in Syngeneic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor effects of PT-112 with other immunogenic cell death (ICD) inducing agents in preclinical syngeneic mouse models. The data presented herein is compiled from various studies to offer an objective overview of the performance of these agents, both as monotherapies and in combination with immune checkpoint inhibitors.

Introduction to this compound and Immunogenic Cell Death

This compound is a novel platinum-pyrophosphate conjugate that has demonstrated a unique mechanism of action leading to immunogenic cell death (ICD). Unlike traditional platinum-based chemotherapies that primarily induce apoptosis through DNA damage, this compound triggers a cascade of cellular stress responses, including ribosomal biogenesis inhibition and nucleolar stress, which culminate in endoplasmic reticulum (ER) stress and mitochondrial dysfunction. This process leads to the release of damage-associated molecular patterns (DAMPs), such as surface-exposed calreticulin (CRT), extracellular ATP, and high mobility group box 1 (HMGB1). These DAMPs act as "eat me" signals, promoting the maturation of dendritic cells (DCs) and the subsequent priming of a robust and durable anti-tumor T-cell response.

Syngeneic mouse models, which utilize immunocompetent mice bearing tumors derived from the same genetic background, are invaluable tools for evaluating the efficacy of immunotherapies like this compound. These models allow for the study of the dynamic interplay between the therapeutic agent, the tumor, and the host immune system.

Comparative Efficacy in Syngeneic Models

This section compares the anti-tumor efficacy of this compound with other well-established ICD inducers: BO-112 (a poly-ICLC formulation), oxaliplatin, doxorubicin, and cyclophosphamide. The data is presented for both monotherapy and combination therapy with anti-PD-1/PD-L1 antibodies in various syngeneic tumor models.

Tumor Growth Inhibition

The following tables summarize the tumor growth inhibition data from preclinical studies. It is important to note that direct head-to-head comparisons across all agents in a single study are limited. Therefore, data from different studies using similar tumor models are presented to provide a comparative perspective.

Table 1: Monotherapy Efficacy in Syngeneic Models

Treatment AgentSyngeneic ModelDosing ScheduleOutcome
This compound CT26 (colorectal)Not specifiedModerate tumor growth inhibition
BO-112 MC38 (colon)Intratumoral, 2 dosesModest tumor growth inhibition[1]
Oxaliplatin MC38 (colon)10 mg/kg, single doseNo significant effect on tumor growth[2]
Doxorubicin 4T1 (breast)4 or 8 mg/kg, weeklyDose-dependent tumor growth inhibition[3]
Cyclophosphamide GL261 (glioma)140 mg/kg, 2 cycles (metronomic)Significant tumor regression[4]

Table 2: Combination Therapy Efficacy with Anti-PD-1/PD-L1 in Syngeneic Models

Treatment CombinationSyngeneic ModelDosing ScheduleOutcome
This compound + anti-PD-1 CT26 (colorectal)Not specifiedSignificant synergistic tumor growth inhibition and increased survival
BO-112 + anti-PD-1 MC38 (colon)Intratumoral BO-112 + systemic anti-PD-1Enhanced anti-tumor efficacy compared to monotherapy[5]
Oxaliplatin + anti-PD-1 MC38 (colon)10 mg/kg Oxaliplatin + delayed anti-PD-1Complete tumor remission in 80-100% of mice[2]
Doxorubicin + anti-PD-L1 CT26 (colorectal)10 mg/kg Doxorubicin + anti-PD-L1Significant tumor growth inhibition[6]
Cyclophosphamide + Peptide Vaccine GL261 (glioma)Low-dose Cyclophosphamide + vaccineSynergistic effect, bolstering clinical efficacy[3]
Immune Cell Infiltration

The induction of a potent anti-tumor immune response is a key feature of ICD-inducing agents. The following table summarizes the changes in the tumor immune microenvironment following treatment.

Table 3: Impact on Tumor-Infiltrating Lymphocytes (TILs)

Treatment Agent/CombinationSyngeneic ModelKey Immunological Changes
This compound GeneralIncreases infiltration of CD8+ T cells and mature dendritic cells.
BO-112 + Radiotherapy B16-OVA (melanoma)Statistically significant increase of CD8+ T cells and cDC1 cells in irradiated tumor tissue.[7]
Oxaliplatin + anti-PD-1 MC38 (colon)Increased frequency of CD8+ T cells in the tumor site and enhanced IFN-γ production.[2]
Doxorubicin + anti-PD-L1 CT26 (colorectal)Increased percentage of tumor-infiltrating CD8+ T cells.[2]
Cyclophosphamide (metronomic) GL261 (glioma)Sustained upregulation of tumor-associated CD8+ cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[8]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the signaling pathway of this compound-induced immunogenic cell death and a typical experimental workflow for evaluating anti-tumor efficacy in syngeneic models.

PT112_Mechanism_of_Action cluster_cell Cancer Cell cluster_immune Immune Response PT112 This compound Ribosomal_Biogenesis Ribosomal Biogenesis Inhibition PT112->Ribosomal_Biogenesis Nucleolar_Stress Nucleolar Stress Ribosomal_Biogenesis->Nucleolar_Stress ER_Stress ER Stress Nucleolar_Stress->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Nucleolar_Stress->Mitochondrial_Dysfunction DAMPs DAMPs Release (Calreticulin, ATP, HMGB1) ER_Stress->DAMPs Mitochondrial_Dysfunction->DAMPs DC Dendritic Cell (DC) Maturation DAMPs->DC promotes T_Cell CD8+ T-Cell Priming & Activation DC->T_Cell primes Tumor_Cell_Killing Tumor Cell Killing T_Cell->Tumor_Cell_Killing induces

Caption: this compound Mechanism of Action Leading to Immunogenic Cell Death.

Syngeneic_Model_Workflow cluster_setup Model Establishment cluster_treatment Treatment cluster_analysis Efficacy & Immune Analysis Cell_Culture Tumor Cell Culture (e.g., CT26, MC38) Implantation Subcutaneous or Orthotopic Implantation into Syngeneic Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Administration of This compound and/or Comparators +/- Checkpoint Inhibitors Randomization->Treatment_Admin Tumor_Measurement Tumor Volume Measurement Treatment_Admin->Tumor_Measurement Survival Survival Monitoring Treatment_Admin->Survival Tumor_Harvest Tumor & Spleen Harvest Tumor_Measurement->Tumor_Harvest Survival->Tumor_Harvest Flow_Cytometry Flow Cytometry of TILs Tumor_Harvest->Flow_Cytometry IHC Immunohistochemistry Tumor_Harvest->IHC

Caption: Experimental Workflow for Syngeneic Mouse Model Studies.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparative data.

Syngeneic Tumor Model Establishment
  • Cell Culture: Murine tumor cell lines (e.g., CT26, MC38, 4T1, GL261) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.[9]

  • Tumor Cell Implantation: For subcutaneous models, a suspension of tumor cells (typically 1x10^5 to 1x10^6 cells) in phosphate-buffered saline (PBS) or Matrigel is injected into the flank of immunocompetent mice (e.g., BALB/c for CT26 and 4T1, C57BL/6 for MC38 and GL261).[10][11] For orthotopic models, cells are implanted into the corresponding organ of origin.

  • Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements of the length and width of the tumor two to three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.[6]

Treatment Administration
  • Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

  • Drug Administration:

    • This compound and Chemotherapies: Typically administered intravenously (IV) or intraperitoneally (IP) according to the specific study protocol.

    • BO-112: Administered via intratumoral (IT) injection.[1]

    • Immune Checkpoint Inhibitors (e.g., anti-PD-1, anti-PD-L1): Administered intraperitoneally.

Immune Profiling
  • Tumor and Spleen Processing: At the end of the study, tumors and spleens are harvested. Single-cell suspensions are prepared by mechanical dissociation and/or enzymatic digestion.

  • Flow Cytometry:

    • Single-cell suspensions are stained with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11c, F4/80).

    • A live/dead stain is used to exclude non-viable cells.

    • Fc receptors are blocked to prevent non-specific antibody binding.[12]

    • Data is acquired on a flow cytometer and analyzed to quantify the percentages of different immune cell populations within the tumor microenvironment.[13]

  • Immunohistochemistry (IHC):

    • Tumor tissues are fixed in formalin and embedded in paraffin.

    • Tissue sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed using heat-induced or enzymatic methods.[14]

    • Sections are incubated with primary antibodies against specific immune cell markers (e.g., CD8).

    • A secondary antibody conjugated to an enzyme is then applied, followed by a chromogenic substrate to visualize the stained cells.[15]

Conclusion

This compound demonstrates significant anti-tumor efficacy in syngeneic models, particularly when combined with immune checkpoint inhibitors. Its ability to induce immunogenic cell death and remodel the tumor microenvironment provides a strong rationale for its continued development as a novel cancer immunotherapy. While direct comparative data with other ICD inducers is still emerging, the available evidence suggests that this compound holds promise as a potent activator of anti-tumor immunity. Further head-to-head studies in standardized syngeneic models will be crucial for definitively positioning this compound within the landscape of immunogenic cancer therapies.

References

Comparative Analysis of Gene Expression Changes Induced by PT-112: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the gene expression changes induced by PT-112, a novel anti-cancer agent, in relation to established platinum-based chemotherapies, oxaliplatin and cisplatin. This guide synthesizes available experimental data to highlight the unique molecular mechanisms of this compound.

This compound is a first-in-class small molecule conjugate of pyrophosphate with a platinum(II) moiety.[1] It has demonstrated a distinct mechanism of action that sets it apart from traditional platinum-based drugs. While all three compounds induce cancer cell death, the underlying gene expression modifications reveal different primary pathways of action. This compound's primary effects are centered on the induction of immunogenic cell death (ICD) and the disruption of ribosomal biogenesis, whereas oxaliplatin and cisplatin are primarily known for their role in inducing DNA damage and activating associated signaling pathways.[2][3]

Comparative Overview of Cellular Responses

FeatureThis compoundOxaliplatinCisplatin
Primary Mechanism Immunogenic Cell Death (ICD) & Ribosomal Biogenesis InhibitionDNA Damage & ApoptosisDNA Damage & Apoptosis
Key Affected Pathways Ribosomal RNA (rRNA) processing, translation, Myc, NF-κBDNA repair, p53 signaling, cell cycle regulationDNA repair, p53 signaling, apoptosis
Cellular Stress Response Nucleolar, Endoplasmic Reticulum (ER), and Mitochondrial StressPrimarily genotoxic stressPrimarily genotoxic stress

Gene Expression Profile Comparison

While a direct, side-by-side quantitative comparison of genome-wide expression data for this compound, oxaliplatin, and cisplatin from a single study is not publicly available, this guide compiles and compares differentially expressed genes (DEGs) from various studies to provide a comprehensive overview. The following tables summarize key genes and pathways modulated by each agent.

This compound-Induced Gene Expression Changes

Studies have shown that this compound treatment leads to a significant repression of genes involved in ribosomal biogenesis (RiBi).[4] This is a key differentiator from traditional platinum drugs. Additionally, oncogenic pathways such as Myc and NF-κB are significantly inhibited.[4]

Table 1: Key Pathways and Associated Gene Expression Changes Induced by this compound

PathwayEffectKey Genes (Examples)
Ribosomal Biogenesis RepressionGenes encoding ribosomal proteins (e.g., RPL and RPS families), genes involved in rRNA processing
Myc Signaling InhibitionDownregulation of Myc target genes involved in cell proliferation and metabolism
NF-κB Signaling InhibitionDownregulation of NF-κB target genes involved in inflammation and cell survival
Immunogenic Cell Death InductionUpregulation of genes associated with the release of damage-associated molecular patterns (DAMPs)
Oxaliplatin-Induced Gene Expression Changes

Gene expression analyses of cancer cells treated with oxaliplatin reveal a strong signature of DNA damage response and apoptosis. Publicly available datasets, such as those on the Gene Expression Omnibus (GEO), provide extensive lists of DEGs. For example, datasets GSE77932 and GSE124808 detail gene expression in oxaliplatin-resistant colon cancer cells.[4]

Table 2: Differentially Expressed Genes in Oxaliplatin-Resistant Colon Cancer Cells (Selected Examples)

GeneLog Fold Changep-valueFunction
ERCC1 Upregulated<0.05DNA excision repair
ABCC2 Upregulated<0.05Drug efflux pump
BIRC5 (Survivin) Upregulated<0.05Apoptosis inhibitor
CASP3 Downregulated<0.05Apoptosis executioner

Note: The Log Fold Change and p-value are representative and may vary across different studies and cell lines.

Cisplatin-Induced Gene Expression Changes

Similar to oxaliplatin, cisplatin treatment predominantly alters the expression of genes involved in DNA repair, cell cycle checkpoints, and apoptosis. GEO datasets such as GSE21656 (lung cancer) and GSE15372 (ovarian cancer) offer insights into cisplatin-induced gene expression.[1][5]

Table 3: Differentially Expressed Genes in Cisplatin-Resistant Cancer Cells (Selected Examples)

GeneLog Fold Changep-valueFunction
ATM Upregulated<0.05DNA damage sensor
CDKN1A (p21) Upregulated<0.05Cell cycle inhibitor
BCL2 Upregulated<0.05Apoptosis inhibitor
BAX Downregulated<0.05Pro-apoptotic protein

Note: The Log Fold Change and p-value are representative and may vary across different studies and cell lines.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of this compound, the following diagrams illustrate its key signaling pathway and a typical experimental workflow for analyzing gene expression changes.

PT112_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleolus Nucleolus cluster_cytoplasm Cytoplasm PT112 This compound RiBi Ribosomal Biogenesis (rRNA synthesis, processing) PT112->RiBi Inhibition ER Endoplasmic Reticulum PT112->ER Stress Mitochondria Mitochondria PT112->Mitochondria Stress Myc_NFkB Myc & NF-κB Pathways PT112->Myc_NFkB Inhibition Ribosomes Ribosomes RiBi->Ribosomes Protein_Synthesis Protein Synthesis Ribosomes->Protein_Synthesis DAMPs DAMPs Release ER->DAMPs Mitochondria->DAMPs ICD Immunogenic Cell Death DAMPs->ICD

Caption: this compound signaling pathway leading to immunogenic cell death.

Gene_Expression_Workflow start Cancer Cell Culture (e.g., Prostate, Lung, Renal) treatment Treatment with this compound or Control start->treatment rna_extraction Nascent RNA Isolation treatment->rna_extraction sequencing RNA Sequencing (RNA-seq) rna_extraction->sequencing data_analysis Bioinformatic Analysis (Differential Gene Expression) sequencing->data_analysis pathway_analysis Pathway Enrichment Analysis data_analysis->pathway_analysis results Identification of Differentially Expressed Genes and Affected Pathways pathway_analysis->results

Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

Nascent RNA Sequencing

Nascent RNA sequencing is a powerful technique to capture newly transcribed RNA molecules, providing a real-time snapshot of the cellular response to a drug.

1. Cell Culture and Treatment:

  • Culture human cancer cell lines (e.g., non-small cell lung, prostate, and renal cell carcinoma) under standard conditions.

  • Treat cells with a predetermined concentration of this compound or a vehicle control for specific time points (e.g., 1 and 6 hours).[4]

2. Nascent RNA Labeling and Isolation:

  • Label newly synthesized RNA by incubating the cells with a uridine analog, such as 5-ethynyl uridine (EU).

  • Lyse the cells and isolate total RNA using a suitable method (e.g., TRIzol extraction).

  • Capture the EU-labeled nascent RNA using click chemistry with biotin azide, followed by streptavidin bead purification.

3. Library Preparation and Sequencing:

  • Prepare sequencing libraries from the isolated nascent RNA according to the manufacturer's protocol (e.g., Illumina TruSeq).

  • Perform high-throughput sequencing on a platform like the Illumina NovaSeq.

Differential Gene Expression Analysis

This protocol outlines the computational steps to identify genes that are significantly up- or downregulated upon drug treatment.

1. Data Preprocessing:

  • Assess the quality of the raw sequencing reads using tools like FastQC.

  • Trim adapter sequences and low-quality reads.

2. Read Alignment:

  • Align the processed reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.

3. Quantification of Gene Expression:

  • Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

4. Differential Expression Analysis:

  • Utilize R packages like DESeq2 or edgeR to normalize the read counts and perform statistical analysis to identify differentially expressed genes between the this compound-treated and control groups.

  • Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).

5. Pathway and Functional Enrichment Analysis:

  • Use databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify biological pathways and functions that are significantly enriched in the list of differentially expressed genes. This can be performed using tools like DAVID or GSEA.

Conclusion

The comparative analysis of gene expression profiles reveals that this compound possesses a unique mechanism of action that distinguishes it from conventional platinum-based anticancer drugs. Its ability to induce immunogenic cell death and inhibit ribosomal biogenesis presents a novel therapeutic strategy. The data suggests that this compound may be particularly effective in cancers that are reliant on high rates of protein synthesis and may also synergize with immunotherapies. Further head-to-head transcriptomic studies will be invaluable in fully elucidating the comparative molecular effects of these agents and guiding the clinical development of this compound.

References

A Comparative Analysis of the Safety Profile of PT-112 Versus Traditional Platinum-Based Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

NEW YORK, December 15, 2025 – A comprehensive review of available clinical and preclinical data reveals a distinct safety profile for PT-112, a novel pyrophosphate-platinum conjugate, when compared to established platinum-based cancer therapies such as cisplatin, carboplatin, and oxaliplatin. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental methodologies, and the underlying molecular mechanisms of toxicity.

Executive Summary

This compound has demonstrated a manageable safety profile in its Phase 1 clinical trial, with a different spectrum of common adverse events compared to the dose-limiting toxicities often associated with traditional platinum drugs. While cisplatin is primarily known for nephrotoxicity, carboplatin for myelosuppression, and oxaliplatin for neurotoxicity, the most frequently reported treatment-related adverse events for this compound were fatigue, nausea, and peripheral neuropathy, with no grade 4-5 events observed in the dose-escalation study.[1][2] This suggests a potential for a better-tolerated treatment option in heavily pre-treated patient populations.

Comparative Safety Profile: Quantitative Data

The following tables summarize the incidence of key treatment-related adverse events (TRAEs) for this compound and the three most common platinum-based chemotherapies. It is important to note that this data is compiled from different clinical trials and patient populations, and direct head-to-head comparisons are limited.

Table 1: Hematological Toxicity
Adverse EventThis compound (Phase 1)[3]Cisplatin[4]Carboplatin[4]Oxaliplatin[4]
Anemia (All Grades) 47%MildDose-dependent2-3% (Grade 3/4)
Thrombocytopenia (All Grades) 41%Mild~25% (Grade 3/4)2-3% (Grade 3/4)
Neutropenia (All Grades) Not Reported as a common TRAE25-30%~18% (Grade 3/4)2-3% (Grade 3/4)
Pancytopenia (Grade 3 DLT) Observed at 150mg/m²---

DLT: Dose-Limiting Toxicity

Table 2: Renal Toxicity
Adverse EventThis compound (Phase 1)[3]Cisplatin[5][6]Carboplatin[7]Oxaliplatin[7]
Renal Injury/Nephrotoxicity Grade 2 DLT at 250mg/m² (in a patient with pre-existing hydronephrosis)Dose-limiting toxicity; up to 25% of patients experience acute kidney injuryMuch lower incidence than cisplatinRare (<5%)
Table 3: Neurological Toxicity
Adverse EventThis compound (Phase 1)[1][2]CisplatinCarboplatin[8]Oxaliplatin[8]
Peripheral Neuropathy (All Grades) 21%Cumulative, often irreversible4-6% (higher at high doses)Dose-limiting; acute and chronic forms
Table 4: Gastrointestinal Toxicity
Adverse EventThis compound (Phase 1)[1][2][3]Cisplatin[6][9]Carboplatin[9]Oxaliplatin[10]
Nausea 24%Highly emetogenic (>90%)65%Moderate
Vomiting 14%Highly emetogenic (>90%)65% (severe in 1/3)Moderate
Diarrhea 12%Common6%Less frequent than other PBTs
Fatigue 35%CommonCommonCommon

Experimental Protocols

This compound Phase 1 Clinical Trial (NCT02266745)

The safety and pharmacokinetic profile of this compound was evaluated in a Phase 1, first-in-human, multi-center, open-label, 3+3 dose-escalation study in patients with advanced solid tumors.[3][11]

  • Patient Population: Patients with advanced solid tumors who had exhausted standard treatment options. Key inclusion criteria included acceptable marrow and organ function.[3]

  • Dosing and Administration: this compound was administered as a 1-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[11] Dose escalation proceeded based on the 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[3]

  • Safety Assessments: Treatment-emergent adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) were assessed during the first cycle of treatment.

  • Pharmacokinetics: Plasma samples were collected during cycles 1 and 2 to analyze the pharmacokinetic parameters of this compound using inductively coupled plasma mass spectrometry (ICP-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[3]

Toxicity Assessment for Traditional Platinum Drugs

The toxicity data for cisplatin, carboplatin, and oxaliplatin are derived from numerous clinical trials and post-marketing surveillance. Standard methodologies for assessing their toxicities include:

  • Hematological Toxicity: Monitored through regular complete blood counts (CBCs) to assess for anemia, thrombocytopenia, and neutropenia. Graded according to CTCAE.

  • Renal Toxicity: Assessed by monitoring serum creatinine, blood urea nitrogen (BUN), and calculating creatinine clearance. Urinalysis may also be performed.[12]

  • Neurological Toxicity: Evaluated through neurological examinations and patient-reported outcomes assessing for symptoms of peripheral neuropathy (e.g., paresthesia, numbness). Nerve conduction studies may be used in some cases.

  • Gastrointestinal Toxicity: Assessed based on the incidence and severity of nausea, vomiting, diarrhea, and other gastrointestinal symptoms, often graded using CTCAE.

Signaling Pathways and Mechanisms of Toxicity

The differing toxicity profiles of this compound and traditional platinum drugs can be attributed to their distinct molecular mechanisms of action and subsequent cellular responses.

This compound

This compound's unique pyrophosphate moiety is thought to contribute to its distinct biodistribution and mechanism of action.[13] Unlike traditional platinum agents that primarily cause cytotoxicity through the formation of DNA adducts, this compound induces immunogenic cell death (ICD) through mechanisms that involve mitochondrial and endoplasmic reticulum (ER) stress.[14][15] This leads to the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.[13] The toxicity of this compound is likely linked to these off-target effects on cellular organelles.

PT112_Toxicity_Pathway PT112 This compound Mitochondria Mitochondria PT112->Mitochondria ER Endoplasmic Reticulum (ER) PT112->ER ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Mito_Stress Mitochondrial Stress Mitochondria->Mito_Stress ER_Stress ER Stress ER->ER_Stress Apoptosis Apoptosis ROS->Apoptosis Mito_Stress->Apoptosis ER_Stress->Apoptosis ICD Immunogenic Cell Death (ICD) Apoptosis->ICD Toxicity Cellular Toxicity Apoptosis->Toxicity

Caption: this compound induced toxicity pathway.

Traditional Platinum Drugs (Cisplatin, Carboplatin, Oxaliplatin)

The primary mechanism of action for traditional platinum drugs is the formation of platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[16] Their toxicities are largely a consequence of this DNA damage in healthy, rapidly dividing cells in tissues such as the bone marrow, gastrointestinal tract, and peripheral nerves.

  • Cisplatin: Its high reactivity and accumulation in the kidneys lead to significant nephrotoxicity, mediated by pathways involving oxidative stress, inflammation, and apoptosis in renal tubular cells.[17]

  • Carboplatin: Its chemical structure results in slower hydrolysis and less reactivity, leading to reduced nephrotoxicity but greater myelosuppression as it preferentially affects hematopoietic stem cells.[18]

  • Oxaliplatin: The diaminocyclohexane (DACH) ligand is believed to play a role in its distinct neurotoxicity, which involves the alteration of voltage-gated sodium channels in peripheral neurons.[19]

Traditional_Platinums_Toxicity_Pathway Platinums Cisplatin / Carboplatin / Oxaliplatin DNA_Adducts Platinum-DNA Adducts Platinums->DNA_Adducts Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Adducts->Replication_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Toxicity Organ-Specific Toxicity Apoptosis->Toxicity

Caption: Toxicity pathway of traditional platinum drugs.

Conclusion

This compound presents a safety profile that is notably different from that of traditional platinum-based chemotherapies. Its primary treatment-related adverse events in early clinical development appear to be manageable and generally of lower grade compared to the severe, often dose-limiting toxicities of cisplatin, carboplatin, and oxaliplatin. The distinct mechanism of action of this compound, centered on inducing immunogenic cell death via organelle stress rather than direct DNA damage, likely underlies these differences. Further clinical investigation in larger, more homogenous patient populations is warranted to fully characterize the risk/benefit profile of this compound and confirm its potential as a safer alternative within the platinum class of anti-cancer agents.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal Procedures for PT-112

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Research, Scientific, and Drug Development Professionals

The responsible disposal of investigational drugs is a critical component of laboratory safety and environmental stewardship. This document provides essential, step-by-step guidance for the proper disposal of PT-112 (pelareorep), an investigational anti-cancer agent. Adherence to these procedures is imperative to ensure compliance with federal and state regulations, including the Resource Conservation and Recovery Act (RCRA), and to prevent environmental contamination.[1][2][3]

Core Principles of Investigational Drug Disposal

The disposal of any investigational drug, including this compound, is governed by its potential classification as hazardous waste.[2] It is the responsibility of the principal investigator or their designee to make this determination.[4] The procedures outlined below are based on established best practices for the management of pharmaceutical waste.[1][5][6]

Quantitative Data Summary: Key Disposal Considerations
ParameterGuidelineRegulatory Context
Waste Classification Must be determined if this compound is a hazardous waste under RCRA.[2]40 CFR Part 261
P-Listed Wastes Acutely toxic wastes. If applicable, stringent quantity limits apply (e.g., ≤ 1 kg accumulation).[2]40 CFR § 261.33
Container Labeling All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name and associated hazards.[4]40 CFR § 262.34
Accumulation Time Hazardous waste can be stored in a Satellite Accumulation Area (SAA) for up to one year, or until the container is full.[4]40 CFR § 262.34
Disposal Method Incineration is the generally accepted method for hazardous pharmaceutical waste.[1][5]Varies by state and local regulations.

Experimental Protocols: Hazardous Waste Determination

A critical initial step is to determine if waste containing this compound meets the criteria for hazardous waste. This is typically achieved through a review of the substance's characteristics and relevant regulations.

Methodology for Waste Characterization:

  • Review Safety Data Sheet (SDS): Although a specific SDS for this compound was not found in the public domain, if one is available from the manufacturer, it should be the primary source of information regarding hazards.

  • Assess Hazardous Characteristics: In the absence of an SDS, evaluate the waste for the four characteristics of hazardous waste as defined by the EPA:

    • Ignitability: The ability to catch fire.

    • Corrosivity: The ability to corrode metal.

    • Reactivity: The tendency to explode or react violently.

    • Toxicity: The presence of certain toxic chemicals at or above specified concentrations.[2]

  • Check Listed Wastes: Determine if this compound or its components are explicitly listed as hazardous waste by the EPA (F, K, P, or U lists).[2] P-listed wastes are acutely toxic and have more stringent disposal requirements.[2]

  • Consult Environmental Health and Safety (EHS): Your institution's EHS department is a crucial resource for making a final determination and for guidance on local and state-specific regulations.[1]

Procedural Guidance for this compound Disposal

The following step-by-step process ensures the safe and compliant disposal of this compound waste.

Step 1: Segregation and Containerization
  • Segregate Waste: Do not mix this compound waste with other chemical or biological waste streams unless specifically instructed to do so by your EHS department.

  • Use Appropriate Containers: Collect all waste containing this compound (e.g., unused drug, contaminated labware, PPE) in a designated, compatible, and leak-proof container.[4] For sharps, use a puncture-resistant container.

Step 2: Labeling
  • Affix a "Hazardous Waste" Label: Clearly label the container with the words "Hazardous Waste."[4]

  • Provide Detailed Information: Include the following on the label:

    • The full name of the waste: "this compound (pelareorep) waste"

    • The composition and concentration of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the principal investigator.[4]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel.[4]

  • Secure Storage: Ensure the container is kept closed except when adding waste. The SAA should be in a secondary containment tray to prevent spills.

Step 4: Arrange for Disposal
  • Contact EHS: Once the container is full or is approaching the accumulation time limit, contact your institution's Environmental Health and Safety department to arrange for pickup and disposal.[4]

  • Professional Disposal: EHS will coordinate with a licensed hazardous waste disposal company. The standard and required method for pharmaceutical waste is typically incineration.[1][5]

Special Considerations
  • Empty Containers: Even empty containers that once held this compound may be considered hazardous waste and should be disposed of according to the same procedures.[2]

  • Spill Cleanup: In the event of a spill, follow your laboratory's established spill cleanup procedures for hazardous materials. All materials used for the cleanup must also be disposed of as hazardous waste.

Visual Guidance: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

PT112_Disposal_Workflow start Start: this compound Waste Generation characterize Characterize Waste: Is it Hazardous? start->characterize non_haz Non-Hazardous Waste Protocol characterize->non_haz No haz Hazardous Waste Protocol characterize->haz Yes consult_ehs Consult EHS for Specific Guidance non_haz->consult_ehs segregate Segregate and Containerize haz->segregate label Label Container as 'Hazardous Waste' segregate->label store Store in Satellite Accumulation Area (SAA) label->store contact_ehs Contact EHS for Pickup store->contact_ehs incinerate Disposal via Incineration by Licensed Vendor contact_ehs->incinerate end End: Compliant Disposal incinerate->end consult_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of PT-112: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with PT-112, a novel pyrophosphate-platinum conjugate under investigation as an anti-cancer agent. Given the absence of a specific Safety Data Sheet (SDS) for this investigational drug, the following guidelines are based on best practices for handling potent investigational compounds and hazardous platinum-based chemotherapy agents.

Core Safety and Handling Protocols

Personnel handling this compound should adhere to strict safety protocols to minimize exposure risk. This includes the use of designated areas for handling, preparation, and storage, as well as meticulous personal hygiene practices. All procedures should be performed in a manner that prevents the generation of aerosols.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with chemotherapy-rated nitrile gloves.
Eye Protection Safety GogglesChemical splash goggles.
Respiratory Protection RespiratorA NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powdered form or if there is a risk of aerosolization.
Body Protection Lab CoatA disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.
Foot Protection Shoe CoversDisposable shoe covers should be worn in designated handling areas.
Decontamination and Disposal

Proper decontamination and disposal are critical to prevent environmental contamination and secondary exposure.

ProcedureGuideline
Decontamination All surfaces and equipment potentially contaminated with this compound should be decontaminated with a suitable cleaning agent.
Waste Disposal All disposable PPE and materials that have come into contact with this compound should be disposed of as hazardous chemotherapy waste in designated, clearly labeled, leak-proof containers.

Experimental Workflow: From Receipt to Disposal

A structured workflow is essential for the safe and compliant handling of investigational drugs like this compound.

Step-by-Step Handling Procedures
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leakage.

    • Verify the shipment against the shipping documents.

    • Store this compound in a secure, designated, and well-ventilated area, adhering to any temperature requirements specified by the manufacturer. Access should be restricted to authorized personnel.

  • Preparation for Use:

    • All manipulations of this compound, including weighing and reconstitution, must be conducted within a certified biological safety cabinet (BSC) or a similar containment primary engineering control.

    • Wear all required PPE as detailed in the table above.

    • Use dedicated equipment (e.g., spatulas, weighing boats) for handling the compound.

  • Administration (in vitro/in vivo models):

    • When administering this compound to cell cultures or animal models, continue to use appropriate PPE.

    • Employ techniques that minimize the creation of droplets or aerosols.

  • Post-Handling:

    • After handling, carefully remove and dispose of all PPE in the designated hazardous waste containers.

    • Thoroughly wash hands and any potentially exposed skin with soap and water.

    • Decontaminate the work area and all equipment used.

Visualizing the Handling Workflow

The following diagram illustrates the key stages and decision points in the safe handling of this compound.

PT112_Handling_Workflow cluster_receipt Receiving cluster_prep Preparation cluster_admin Administration cluster_cleanup Post-Handling cluster_disposal Waste Management receipt Receive Shipment inspect Inspect for Damage receipt->inspect store Store in Secure Area inspect->store don_ppe Don Full PPE store->don_ppe bsc Work in BSC don_ppe->bsc prepare Weigh & Reconstitute bsc->prepare administer Administer to Model prepare->administer doff_ppe Doff & Dispose PPE administer->doff_ppe decontaminate Decontaminate Area & Equipment doff_ppe->decontaminate wash Wash Hands decontaminate->wash waste Dispose as Hazardous Waste wash->waste

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Flush eyes with a large volume of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Spill: Evacuate the area. If trained and equipped, contain the spill using a chemotherapy spill kit. Do not attempt to clean up a large spill without appropriate training and PPE. Report all spills to the institutional safety officer.

By adhering to these stringent safety and handling protocols, laboratory professionals can minimize the risks associated with the investigational compound this compound and ensure a safe research environment.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。